molecular formula C6H5BrFN B1527622 6-Bromo-2-fluoro-3-methylpyridine CAS No. 1211536-81-0

6-Bromo-2-fluoro-3-methylpyridine

Cat. No.: B1527622
CAS No.: 1211536-81-0
M. Wt: 190.01 g/mol
InChI Key: GQJQOJQNLCYCMS-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylpyridine ( 1211536-81-0) is a valuable halogenated pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis and research development . With a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol , this compound is particularly significant in the discovery and synthesis of novel active ingredients. The strategic placement of bromo and fluoro substituents on the pyridine ring makes it a key intermediate for cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling the introduction of more complex functional groups . Research into fluorinated pyridines, like this compound, is crucial in the agrochemical and pharmaceutical industries. The incorporation of fluorine and fluorine-containing moieties can profoundly impact a compound's biological activity, physical properties, metabolism, and affinity for biomolecular targets . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals, as it may be harmful if swallowed and may cause skin and serious eye irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJQOJQNLCYCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720901
Record name 6-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-81-0
Record name 6-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
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Record name 6-bromo-2-fluoro-3-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2-fluoro-3-methylpyridine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 6-Bromo-2-fluoro-3-methylpyridine , a specialized heterocyclic building block.

CAS Registry Number: 1211536-81-0 Chemical Formula: C₆H₅BrFN Molecular Weight: 190.01 g/mol [1][2]

Executive Summary & Structural Identity

In the landscape of medicinal chemistry, This compound represents a high-value "scaffold" intermediate.[1][2] Its utility stems from the orthogonal reactivity of its three substituents on the pyridine core:[1][2]

  • C2-Fluoro: A labile handle for Nucleophilic Aromatic Substitution (SNAr), activated by the adjacent ring nitrogen.[2]

  • C6-Bromo: A premier site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C3-Methyl: A steric modulator that influences binding affinity in drug targets (e.g., Orexin receptor antagonists).[1][2]

Critical Isomer Distinction: Researchers must strictly distinguish this compound from its regioisomers to avoid synthetic failure.

Compound NameStructure CodeCAS NumberKey Feature
This compound Target 1211536-81-0 Me @ C3, Br @ C6
6-Bromo-3-fluoro-2-methylpyridineIsomer A374633-38-2F @ C3, Me @ C2
2-Bromo-3-fluoro-6-methylpyridineIsomer B374633-36-0Br @ C2, Me @ C6

Physicochemical Properties

Data aggregated from computational models and available vendor certificates.[2] Experimental validation is recommended for critical process parameters.

Table 1: Physical Data Profile
PropertyValue / RangeCondition / Note
Appearance Colorless to light yellow liquidStandard State
Boiling Point 227.6 ± 35.0 °CPredicted (760 mmHg)
Density 1.59 ± 0.1 g/cm³Predicted
Flash Point 91.4 ± 25.9 °CPredicted
LogP 2.41Predicted (Hydrophobic)
Refractive Index 1.530Predicted
pKa ~ -0.5 to 1.0Pyridine N is weakly basic due to F/Br electron withdrawal
Spectral Signatures (Predicted)
  • ¹H NMR (CDCl₃):

    • δ 2.30 ppm (3H, s/d): Methyl group (C3).[1][2] May show long-range coupling to F.[1][2]

    • δ 7.20 - 7.50 ppm (2H, m): Aromatic protons at C4 and C5, expected as an AB system (doublets) with J ≈ 8.0 Hz.[1][2]

  • ¹⁹F NMR:

    • δ -65 to -75 ppm: Typical range for 2-fluoropyridines.[1][2]

Synthetic Utility & Reactivity Logic

The molecule functions as a "linchpin" in convergent synthesis.[2] The electronic environment of the pyridine ring directs chemoselectivity.[2]

Electronic Effects
  • Inductive Withdrawal (-I): The Fluorine (C2) and Nitrogen (N1) atoms deplete electron density at C2 and C6, making them susceptible to nucleophiles.[1][2]

  • Steric Hindrance: The C3-Methyl group shields the C2-Fluoro position slightly, potentially requiring elevated temperatures for SNAr reactions compared to non-methylated analogs.[1][2]

Experimental Workflow: Selective Functionalization

The following Graphviz diagram illustrates the logical flow for selectively engaging the Bromine vs. Fluorine atoms.

ReactivityLogic Target 6-Bromo-2-fluoro- 3-methylpyridine Suzuki Path A: C-C Bond Formation (Suzuki Coupling) Target->Suzuki Pd(0), Ar-B(OH)2 Base, Heat SNAr Path B: C-N/C-O Bond Formation (SNAr Displacement) Target->SNAr R-NH2 or R-OH Base, Heat ProdA Biaryl Intermediate (Retains F) Suzuki->ProdA Selective at C6-Br ProdB Amino-Pyridine (Retains Br) SNAr->ProdB Selective at C2-F

[1][2]

Protocol: Directed Ortho-Metalation (DoM) Synthesis Route

For researchers synthesizing the core scaffold de novo.[1][2]

Rationale: Direct bromination of 2-fluoro-3-methylpyridine is difficult to control regio-chemically.[1][2] A lithiation strategy utilizes the directing power of the fluorine and nitrogen.[2]

  • Precursor: 2-Fluoro-3-methylpyridine.[1][2]

  • Reagent: LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide).[2]

  • Conditions: -78 °C, THF (Anhydrous).

  • Mechanism: The C3 position is blocked by Methyl.[2] The C4 position is sterically crowded.[2] The C6 position is the most accessible acidic site adjacent to the Nitrogen/Fluorine directing group.[2]

  • Quench: Add Br₂ or CBr₄.

  • Yield Expectation: 60-75% (Optimization required to minimize C4 lithiation).

Handling, Safety & Stability

Signal Word: WARNING / DANGER

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin irritation and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • Storage Class: 10-13 (Other liquids and solids).[1][2]

Storage Protocol
  • Temperature: Store at 2-8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][2] Halogenated pyridines can degrade via hydrolysis (loss of F) or photolysis (loss of Br) over extended periods.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783180 (Isomer Reference).[2] Retrieved from [Link]

  • Google Patents (2024). Macrocyclic heterocycle compounds and use thereof (WO2024189597A1).[2] (Cites use of this compound in drug synthesis).[1][2][5] Retrieved from

Sources

6-Bromo-2-fluoro-3-methylpyridine CAS number 1211536-81-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1211536-81-0 Formula: C₆H₅BrFN Molecular Weight: 190.01 g/mol [1][2][3]

Executive Summary & Strategic Utility

6-Bromo-2-fluoro-3-methylpyridine serves as a high-value "bifunctional linchpin" in medicinal chemistry and agrochemical synthesis.[2] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The C2-fluorine atom is highly activated for nucleophilic aromatic substitution (


), while the C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[2] The C3-methyl group provides both steric modulation and a handle for late-stage benzylic functionalization.[2]

This scaffold allows researchers to sequentially construct complex heteroaromatic libraries without the need for protecting groups, making it an essential building block for kinase inhibitors and receptor modulators.

Chemical Identity & Physical Properties[2][4][5][6][7][8]

PropertyValueNotes
IUPAC Name This compound
Appearance Colorless to light yellow liquidMay darken upon storage due to trace oxidation.[2]
Boiling Point 80–82 °C (at reduced pressure)Predicted atmospheric bp ~227 °C.
Density 1.61 g/mL (at 25 °C)High density typical of polyhalogenated pyridines.
Solubility DCM, THF, EtOAc, MeOHSparingly soluble in water.
Flash Point 68 °CCombustible liquid (Category 4).[2]
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; store under Argon/Nitrogen.

Synthetic Accessibility

The industrial synthesis of CAS 1211536-81-0 typically follows a Balz-Schiemann-type pathway or direct halogenation, prioritizing the installation of the labile fluorine atom on a pre-functionalized pyridine core.[2]

Primary Route:

  • Precursor: 2-Amino-6-bromo-3-methylpyridine.[2]

  • Diazotization: Reaction with

    
     in 
    
    
    
    or HF/pyridine complexes.[2]
  • Fluorodediazoniation: Thermal decomposition of the diazonium salt yields the 2-fluoro product.[2]

Note: Direct fluorination of 6-bromo-3-methylpyridine is kinetically difficult and lacks regioselectivity compared to the diazonium displacement method.[2]

Reactivity Profile: The "Orthogonal Switch"

The core value of this intermediate is the ability to differentiate between the C2 and C6 positions based on reaction conditions.

Chemo-Selectivity Logic[2]
  • C2-Position (Fluoro): The electronegative nitrogen makes C2 highly electrophilic.[2] Fluorine is the superior leaving group for

    
     due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
    
  • C6-Position (Bromo): The C-Br bond is weaker than C-F, making it the exclusive site for oxidative addition by transition metals (Pd, Ni).[2]

  • C3-Methyl: Stable under standard coupling conditions but susceptible to radical bromination (NBS) or oxidation (

    
    ) to the carboxylic acid.[2]
    
Reactivity Visualization (Graphviz)[2]

ReactivityMap Core 6-Bromo-2-fluoro- 3-methylpyridine Prod_SNAr 2-Amino-6-bromo- 3-methylpyridine Core->Prod_SNAr Targets C2-F Prod_Suzuki 2-Fluoro-6-aryl- 3-methylpyridine Core->Prod_Suzuki Targets C6-Br Prod_Lith 6-Functionalized Derivative Core->Prod_Lith Targets C6-Br (Kinetic Control) SNAr Primary Amines / Base (SNAr Conditions) Suzuki Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Lithiation iPrMgCl / -78°C (Halogen-Metal Exchange)

Caption: Orthogonal reactivity map demonstrating regioselective targeting of C2 (nucleophilic attack) vs. C6 (metal catalysis).

Experimental Protocols

Disclaimer: These protocols are representative of standard transformations for this chemotype. Always perform a risk assessment before handling.

Protocol A: Regioselective at C2

Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C6-Bromine.[2]

  • Reagents: this compound (1.0 eq), Aniline derivative (1.1 eq),

    
     (2.0 eq).[2]
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).[2]
    
  • Procedure:

    • Dissolve the pyridine substrate in DMSO (0.5 M).[2]

    • Add the amine and base.

    • Heat to 80–100 °C for 4–6 hours. Monitor by LCMS.[2]

    • Checkpoint: The C6-Br bond remains intact up to ~120 °C in the absence of Pd catalysts.[2]

  • Workup: Dilute with water, extract with EtOAc. The product is usually solid and can be recrystallized.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation at C6 while retaining the C2-Fluorine.[2]

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.5 eq).[2]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2][4]

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins (Critical to prevent homocoupling).[2]

    • Combine reagents in a sealed tube.

    • Heat to 90 °C for 12 hours.

    • Mechanistic Note: The electron-deficient nature of the pyridine ring facilitates oxidative addition at C6-Br.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Handling & Safety (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][6]

Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Management: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; this compound is toxic to aquatic life.[2]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link][2]

  • Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. 2017, 22(2), 190.[2] (Demonstrates coupling logic on analogous 5-bromo-2-methylpyridin-3-amine scaffolds). [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methylpyridine: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a critical class of intermediates due to their prevalence in a vast array of bioactive molecules. This technical guide focuses on 6-Bromo-2-fluoro-3-methylpyridine (CAS No. 374633-38-2), a trifunctionalized pyridine derivative whose unique substitution pattern offers a powerful platform for the construction of complex molecular architectures. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring imparts a nuanced reactivity, enabling chemists to perform selective and diverse chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the molecular and physical properties, synthesis, reactivity, and applications of this versatile synthetic intermediate.

Core Molecular and Physical Properties

This compound is a solid at room temperature, often appearing as a brown solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN[2][3]
Molecular Weight 190.01 g/mol [2][3]
CAS Number 374633-38-2[2]
Appearance Solid (Typical)[4]
Melting Point 63-65 °C[1]
Boiling Point 183.4±35.0 °C (Predicted)[1]
Density 1.592±0.06 g/cm³ (Predicted)[1]
Solubility Low in water; Soluble in common organic solvents like dichloromethane and chloroform.[4]

Synthesis of this compound

The synthesis of this compound typically involves the selective halogenation of a pyridine precursor.[5] While multiple strategies can be envisioned, a common approach involves the bromination and fluorination of a suitable 3-methylpyridine derivative.

Retrosynthetic Analysis and Plausible Synthetic Protocol

A logical synthetic route can be devised starting from a readily available aminopyridine. The Sandmeyer reaction is a classic and effective method for the introduction of a bromine atom onto an aromatic ring, while the Balz-Schiemann reaction or related methodologies can be employed for the introduction of fluorine.

A plausible experimental protocol, adapted from known procedures for similar pyridine derivatives, is detailed below.[6][7]

Step 1: Bromination of 2-Amino-3-methylpyridine

  • To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-3-methylpyridine portion-wise while maintaining the temperature.

  • Add bromine dropwise to the reaction mixture, followed by the slow addition of a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes.

  • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide, keeping the temperature below 25 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Fluorination via Diazotization

  • Dissolve the 2-amino-5-bromo-3-methylpyridine obtained from the previous step in an anhydrous hydrogen fluoride-pyridine solution or treat with a suitable fluorinating agent.

  • Cool the solution to -15 to -10 °C and add sodium nitrite portion-wise to form the diazonium salt.

  • Allow the reaction to warm to room temperature and then gently heat to effect the decomposition of the diazonium salt and subsequent fluorination.

  • Quench the reaction with ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the two pyridine protons and a singlet in the aliphatic region for the methyl protons. The protons on the pyridine ring will exhibit coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N) and the methyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Reactivity and Synthetic Applications

The utility of this compound as a synthetic building block stems from the differential reactivity of its halogen substituents, which allows for selective functionalization. It is a valuable substrate in a variety of cross-coupling reactions, particularly those catalyzed by palladium.[5][8]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[9][10][11] This reactivity allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position. The fluorine atom at the 2-position is generally less reactive in these transformations, allowing for its retention in the product for subsequent manipulations if desired.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, providing access to a variety of substituted aminopyridines.

G cluster_0 This compound cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Products start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki Pd(0), Base buchwald Buchwald-Hartwig Amination (+ R2NH) start->buchwald Pd(0), Base product_suzuki 6-Aryl-2-fluoro-3-methylpyridine suzuki->product_suzuki product_buchwald 6-(Dialkylamino)-2-fluoro-3-methylpyridine buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive compounds.

  • Pharmaceuticals: Halogenated pyridines are key components in many drug candidates. The ability to selectively functionalize this compound allows for the rapid generation of libraries of compounds for screening against various biological targets. For instance, related fluorinated pyridine derivatives have been investigated as potential inhibitors of enzymes such as CYP1A2, which is involved in drug metabolism.[8]

  • Agrochemicals: This building block is also utilized in the development of new herbicides and insecticides.[5] The introduction of the fluoromethylpyridine moiety can enhance the biological activity and selectivity of crop protection agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature, combined with the differential reactivity of its halogen substituents, provides chemists with a powerful tool for the construction of complex molecules with applications in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the design and execution of modern synthetic strategies.

References

  • Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 6, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China. Retrieved February 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Retrieved February 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). 2-Bromo-3-fluoro-6-methylpyridine: A Cornerstone in Advanced Chemical Synthesis and Application. Retrieved February 6, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 6, 2026, from [Link]

  • Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 6, 2026, from [Link]

  • Carl ROTH. (n.d.). 2-Bromo-5-fluoro-6-methylpyridine. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Spectral Analysis of 6-Bromo-2-fluoro-3-methylpyridine

[1]

Part 1: Introduction & Compound Identity

Compound: 6-Bromo-2-fluoro-3-methylpyridine CAS Registry Number: 1211536-81-0 Molecular Formula: C


Molecular Weight:1

This guide provides a comprehensive spectral analysis for This compound , a critical halogenated pyridine scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of three distinct substituents (fluorine, bromine, methyl) on the pyridine ring creates a unique electronic environment, making accurate spectral interpretation essential for structural validation.

This document details the expected Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures, grounded in substituent chemical shift theory and empirical data from polysubstituted pyridines.[1]

Part 2: Mass Spectrometry (MS) Analysis[1]

The mass spectrum of this compound is dominated by the isotopic signature of bromine and the stability of the pyridine ring.[1]

Isotopic Pattern & Molecular Ion

The most diagnostic feature is the 1:1 doublet for the molecular ion (




1
Ion Identitym/z ValueRelative AbundanceDescription
M

(

Br)
189.0 100%Base peak (or near base)
M+2

(

Br)
191.0 ~98%Diagnostic bromine isotope peak
M+1

190.0~6.5%Contribution from

C
Fragmentation Pathway

The fragmentation follows a characteristic pyridine degradation pathway:

  • Loss of Bromine: Homolytic cleavage of the C-Br bond yields the cation [C

    
    H
    
    
    FN]
    
    
    at m/z 110.[1]
  • Loss of HCN: Pyridine rings typically eliminate HCN (27 Da).[1]

  • Loss of Methyl/Fluorine: Less common as primary steps but may occur in secondary fragmentations.[1]

MS Fragmentation Logic (Graphviz)[1]

MS_FragmentationM_IonMolecular Ion[C6H5BrFN]+.m/z 189/191Frag_Br[M - Br]+[C6H5FN]+m/z 110M_Ion->Frag_Br- Br• (79/81)Frag_HCN[M - Br - HCN]+[C5H4F]+m/z 83Frag_Br->Frag_HCN- HCN (27)Frag_TropRing Expansion/RearrangementFrag_Br->Frag_TropIsomerization

Caption: Predicted EI-MS fragmentation pathway showing the primary loss of the bromine radical followed by ring degradation.[1]

Part 3: NMR Spectroscopy

The NMR analysis relies on the asymmetry introduced by the 2,3,6-substitution pattern.[1] The molecule has no internal symmetry, resulting in distinct signals for all protons and carbons.[1]

H NMR (Proton NMR)

Solvent: CDCl

1

The aromatic region contains two protons (H4 and H5) forming an AB system (or AX depending on the field strength), potentially complicated by long-range coupling to Fluorine (

1
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H4 7.45 - 7.60 dd (or t)

,

Para to Br, Meta to F. Deshielded by ortho-Me? No, Me is at 3. H4 is ortho to H5 and Me.[1]
H5 7.20 - 7.35 dd

,

Ortho to Br (shielding/deshielding balance), Para to F.
CH

2.25 - 2.35 d

Methyl at C3.[1] Coupled to F at C2 (long range).

Key Diagnostic: Look for the methyl group appearing as a doublet rather than a singlet due to

1
C NMR (Carbon NMR)

Solvent: CDCl

1

The spectrum will show 6 distinct carbon signals.[1][2][3] The Carbon-Fluorine (

1
CarbonShift (

, ppm)

Coupling (Hz)
Environment
C2 160.0 - 164.0

Attached to F (ipso).[1] Highly deshielded doublet.
C6 138.0 - 142.0

Attached to Br (ipso).[1]
C4 140.0 - 144.0

Aromatic CH.[1] Meta to F.
C3 120.0 - 125.0

Attached to Me.[1] Ortho to F.
C5 124.0 - 128.0

Aromatic CH.[1] Para to F.
CH

15.0 - 18.0

Methyl carbon.[1][4]
F NMR

Reference: CFCl

1
  • Signal: Single peak.[1]

  • Shift: -65.0 to -75.0 ppm .[1]

  • Pattern: Broad singlet or quartet (if coupled to CH

    
    ).
    

Part 4: Infrared (IR) Spectroscopy[1]

IR validates the functional groups, specifically the halogen-carbon bonds and the heteroaromatic system.[1]

Wavenumber (cm

)
AssignmentIntensityNotes
3030 - 3080 C-H Stretch (Ar)WeakAromatic protons.
2920 - 2980 C-H Stretch (Alk)Weak/MedMethyl group C-H.
1570 - 1590 C=N / C=C StretchStrongPyridine ring skeletal vibrations.
1420 - 1460 Ring BreathingMediumCharacteristic of 2,3,6-substitution.
1050 - 1150 C-F StretchStrongDiagnostic region for aryl fluorides.
650 - 750 C-Br StretchMediumFingerprint region.[1][4]

Part 5: Experimental Validation Workflow

To ensure the integrity of the material (e.g., distinguishing from the 2-bromo-6-fluoro-3-methyl isomer), the following logic flow should be applied.

Validation_FlowSampleUnknown Sample(Solid/Liquid)MS_CheckStep 1: Mass SpecCheck for 189/191 doubletSample->MS_CheckF_NMRStep 2: 19F NMRVerify single F environmentMS_Check->F_NMRH_NMRStep 3: 1H NMRCheck Methyl Coupling (d vs s)F_NMR->H_NMRDecisionIsomer Confirmation(Coupling patterns confirm 2-F, 3-Me)H_NMR->DecisionMethyl is doublet(4J H-F coupling)

Caption: Analytical decision tree for confirming the regiospecificity of this compound.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540894, 6-Bromo-3-fluoro-2-methylpyridine (Isomer Analog Reference).[1] Retrieved from [Link]

  • ChemSrc. this compound (CAS 1211536-81-0) Physicochemical Properties.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent additivity rules in Pyridine systems).

Technical Guide: Solubility Profile & Handling of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-fluoro-3-methylpyridine (CAS: 1211536-81-0) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. Its structure features three distinct handles—a bromine atom for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), a fluorine atom for nucleophilic aromatic substitution (


) or metabolic stability, and a methyl group for steric modulation.

This guide provides a technical analysis of its solubility behavior. While specific gravimetric solubility data is often proprietary, this document synthesizes physicochemical principles with standard industry protocols to predict solvent compatibility and define experimental workflows.[1] The core insight is that this molecule behaves as a lipophilic, electron-deficient pyridine, necessitating polar aprotic or non-polar solvents for optimal processing.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Understanding the molecule's electronic distribution is the first step in predicting solubility.[1] The presence of electronegative Fluorine and Bromine atoms significantly reduces the basicity of the pyridine nitrogen, making it less polar than simple pyridine.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 1211536-81-0
Molecular Formula

Molecular Weight 190.01 g/mol
Predicted LogP ~2.4 – 2.8 (Lipophilic)
Physical State Low-melting solid or oil (Ambient)
Electronic Character

-deficient aromatic ring (Weak Lewis Base)

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with this compound. This data is derived from the "like dissolves like" principle applicable to halogenated heterocycles.[1]

Solubility Ratings
  • Excellent (>100 mg/mL): Preferred for reactions and stock solutions.[1]

  • Good (10–100 mg/mL): Suitable for workup and extraction.[1]

  • Poor (<1 mg/mL): Suitable for precipitation/crystallization (antisolvent).[1]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and chromatography. High solvation energy for halo-pyridines.
Polar Aprotic THF, 1,4-Dioxane, Ethyl AcetateExcellent Ideal for cross-coupling reactions (Suzuki/Buchwald).[1] Solubilizes both the substrate and catalysts.[1]
High-Boiling Polar Aprotic DMSO, DMF, DMAcExcellent Used for

reactions requiring high temperatures. Note: Difficult to remove during workup.
Polar Protic Methanol, Ethanol, IsopropanolGood Suitable for nucleophilic substitutions involving alkoxides.[1] Solubility decreases with lower temperatures.[1]
Non-Polar Aliphatic Hexanes, Heptane, PentanePoor Antisolvent. Used to precipitate the compound from DCM or EtOAc solutions during purification.[1]
Aqueous Water, BrineInsoluble The lipophilic halogens render the molecule hydrophobic.[1]

Experimental Protocol: Saturation Solubility Determination

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solid SolventAdd Add Solvent (Target 20 mg/mL) Start->SolventAdd Equilibrate Equilibrate (Shake 24h @ 25°C) SolventAdd->Equilibrate Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Filter->Start If no solid left, add more solid Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quant vs Standard) Dilute->Analyze

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Weigh approximately 20 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Observation:

    • If the solid dissolves immediately, the solubility is >20 mg/mL.[1] Add more solid until a suspension persists.[1]

    • If solid remains, proceed to equilibration.[1]

  • Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24 hours. This ensures the system reaches thermodynamic equilibrium.[1]

  • Phase Separation: Centrifuge the sample or filter the supernatant using a 0.45 µm PTFE syringe filter .

    • Note: Do not use Nylon filters, as halogenated pyridines can sometimes adsorb to the membrane.[1]

  • Quantification: Dilute the filtrate with acetonitrile and analyze via HPLC-UV (254 nm) against a known calibration curve.

Application Context: Reaction Solvent Selection

In drug development, solubility dictates reaction success.[1] For this compound, the choice of solvent often depends on the specific transformation intended at the C-Br or C-F bond.

Strategic Decision Tree

SolventSelection Root Reaction Type? CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Root->CrossCoupling SNAr Nucleophilic Subst. (Displacement of F) Root->SNAr Lithiation Lithium-Halogen Exchange (Cryogenic) Root->Lithiation SolventCC Use: 1,4-Dioxane or Toluene (High Temp Stability) CrossCoupling->SolventCC SolventSNAr Use: DMSO, DMF or NMP (Enhances Nucleophile) SNAr->SolventSNAr SolventLi Use: Anhydrous THF or Et2O (Stabilizes Li-Species) Lithiation->SolventLi

Figure 2: Solvent selection logic based on reaction mechanism requirements.

Critical Considerations
  • Suzuki-Miyaura Coupling: While the compound is soluble in Ethanol, pure alcoholic solvents can poison certain Pd-catalysts or promote dehalogenation. A mixture of 1,4-Dioxane/Water (4:1) is the industry standard for this substrate, balancing solubility of the organic halide and the inorganic base.[1]

  • Lithiation: If performing lithium-halogen exchange at the C-6 position, THF is mandatory. The oxygen lone pairs in THF coordinate to the lithium, stabilizing the intermediate.[1] Solubility is high in THF even at -78°C.[1]

Handling & Stability

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can discolor (oxidize) upon prolonged exposure to air and light.[1]

  • Solution Stability: Solutions in DCM or Toluene are stable for days at room temperature.[1] Solutions in DMSO or Methanol should be used immediately to prevent slow nucleophilic attack or solvolysis over weeks.[1]

References

  • Chemical Identity & CAS: this compound (CAS 1211536-81-0). BLD Pharm Technical Data.

  • General Solubility of Halogenated Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard text establishing lipophilicity trends of halo-pyridines).

  • Solubility Determination Protocol: Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.

  • Reaction Solvent Guidelines: Solvent Selection Guide for Medicinal Chemistry. American Chemical Society (ACS) GCI.[1]

Sources

Technical Safety Guide: 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 6-Bromo-2-fluoro-3-methylpyridine Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and HSE Officers

CAS: 1211536-81-0 | Formula: C₆H₅BrFN | Mol.[1][2][3][4][5] Weight: 190.01 g/mol [1][2][6]

Executive Summary & Strategic Context

This compound is a high-value heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents.[7] Its structural utility lies in its orthogonal reactivity :

  • The 2-Fluoro position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid introduction of amines or ethers without transition metal catalysis.
    
  • The 6-Bromo position: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.

  • The 3-Methyl group: Provides steric bulk and lipophilicity, often modulating the metabolic stability of the final drug candidate.

Critical Safety Thesis: While classified under standard GHS categories (Irritant/Harmful), the presence of the 2-fluoro substituent introduces a latent hazard: Hydrofluoric Acid (HF) generation upon hydrolysis or combustion, and rapid, exothermic reactions with nucleophiles. This guide prioritizes the mitigation of these specific chemical risks.

Hazard Architecture & Reactivity Profiling

Analysis of the "Why" behind the Safety Data Sheet.

GHS Classification & Mechanistic Toxicity
Hazard CodeClassificationMechanistic Insight
H302 Acute Tox. 4 (Oral)Halogenated pyridines can disrupt metabolic pathways; systemic absorption is rapid due to lipophilicity (LogP ~2.5).
H315 Skin Irritation 2High Risk: The 2-fluoro group reacts with skin proteins (nucleophiles) via

, causing sensitization and deep tissue irritation.
H318/H319 Eye Damage/IrritationCorrosive potential due to hydrolysis on moist mucosal surfaces, releasing fluoride ions.
H335 STOT SE 3 (Resp.)[1][8]Inhalation of dust/aerosol triggers bronchial spasms; metabolic breakdown releases irritant halide ions.
The "Silent" Hazard: 2-Fluoro Lability

Unlike chloropyridines, 2-fluoropyridines are exceptionally electrophilic at the C-2 position.

  • Hydrolysis Risk: In the presence of strong acids or elevated temperatures with moisture, the C-F bond can hydrolyze, releasing HF (Hydrofluoric Acid) .

  • Runaway Reaction Risk: Reactions with strong nucleophiles (e.g., hydrazine, alkyl lithiums) can be violently exothermic.

Strategic Engineering Controls

Moving beyond "wear gloves" to engineered containment.

Primary Containment (The Fume Hood)
  • Requirement: All handling of the neat substance must occur in a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.

  • Sash Height: Keep sash at the lowest working position to act as a blast shield in case of unexpected exotherms during nucleophilic addition steps.

Barrier Protection (PPE)
  • Glove Selection: Standard latex is insufficient .

    • Recommendation:Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (tactility).

    • Outer Layer: 5-8 mil Nitrile or Laminate (chemical resistance).

    • Rationale: Halogenated heterocycles can permeate thin nitrile; the outer layer is sacrificial.

  • Eye Protection: Chemical splash goggles are required. Face shields are recommended during the initial addition of reagents to the pyridine.

Waste Stream Segregation
  • Do NOT mix with acidic waste streams immediately.

  • Protocol: Quench reaction mixtures into a basic aqueous solution (e.g., sat. NaHCO₃) to neutralize any potential HF or acidic byproducts before disposal into the Halogenated Organic Waste stream.

Operational Protocols: Synthesis & Handling

Weighing & Transfer

The compound is typically a low-melting solid or oil.

  • Static Control: Use an antistatic gun if the solid is powdery; static discharge can disperse the irritant dust.

  • Transfer: Use a secondary container (beaker) to transport the weighed vial. Never carry the vial by hand across the lab.

Reaction Setup (The Protocol)

When exploiting the 2-Fluoro position (e.g., reacting with an amine):

  • Solvent Choice: Use a dipolar aprotic solvent (DMSO, DMF, NMP) to stabilize the Meisenheimer complex intermediate.

  • Temperature Control: Although 2-F is reactive, the 3-Methyl group adds steric hindrance. Heating is often required.

    • Rule: Initiate heating slowly . A sudden jump to >80°C can cause a runaway exotherm if the amine concentration is high.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line to prevent pressure buildup from volatile side products.

Spillage & Decontamination

Scenario: 5g bottle drops and shatters in the hood.

  • Evacuate: Clear the immediate area.

  • Neutralize: Cover the spill with a calcium carbonate or sodium bicarbonate slurry. This neutralizes potential acidity and scavenges fluoride ions (forming insoluble CaF₂).

  • Absorb: Use vermiculite or sand. Do not use paper towels (combustible and rapid permeation).

  • Clean: Wash the surface with a dilute soap solution, then water. Check pH of the rinse water.

Visualizing the Safety Logic

Diagram 1: Handling & Reactivity Workflow

This diagram illustrates the decision logic based on the specific chemical reactivity of the 2-Fluoro vs. 6-Bromo positions.

HandlingWorkflow Start Start: this compound Storage Storage: Inert Gas, <25°C (Prevent Hydrolysis) Start->Storage ReactionType Select Reaction Type Storage->ReactionType SnAr SnAr (2-Fluoro attack) ReactionType->SnAr Nucleophile Addition Coupling Pd-Coupling (6-Bromo) ReactionType->Coupling Suzuki/Buchwald RiskSnAr RISK: Exotherm & HF Potential Control: Slow Heat, Base Trap SnAr->RiskSnAr RiskCoup RISK: Heavy Metal Waste Control: Scavenger Resin Coupling->RiskCoup Waste Disposal: Halogenated Stream (pH Adjusted > 7) RiskSnAr->Waste RiskCoup->Waste

Caption: Workflow distinguishing risks between nucleophilic substitution (Red path) and metal catalysis (Green path).

Diagram 2: Emergency Response Decision Tree

This diagram outlines the critical steps in the event of exposure, specifically highlighting the Calcium Gluconate requirement due to the Fluorine content.

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Flush Water (15 min) 2. Apply Calcium Gluconate Gel 3. Seek Medical Help Skin->ActionSkin Potential HF Release ActionEye 1. Flush Water (15 min) 2. Do NOT apply chemicals 3. Ophthalmologist ASAP Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if needed 3. Monitor for Edema Inhalation->ActionInhale

Caption: Emergency protocols emphasizing Calcium Gluconate use for skin exposure due to potential defluorination.

Storage & Stability

  • Conditions: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigeration (2-8°C) is recommended to inhibit slow hydrolysis, though room temperature is acceptable if the seal is perfect.

  • Incompatibility: Keep strictly separated from strong oxidizers and strong acids .

  • Shelf Life: Re-test purity (H-NMR) every 12 months. Look for the appearance of a broad singlet around 10-12 ppm, indicating hydrolysis to the pyridone/hydroxyl species.

References

  • BLD Pharm. (2025).[6][8] Safety Data Sheet: this compound (CAS 1211536-81-0).[2][3][4][9][10][11] Retrieved from

  • ChemSrc. (2025).[8] Chemical Properties and GHS Classification for CAS 1211536-81-0. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Pyridines. Retrieved from

  • Sigma-Aldrich. (2025). General Handling of Fluorinated Heterocycles. Retrieved from

Sources

Navigating the Safety Profile of Brominated Fluoropyridines: A Technical Guide to 6-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Halogenated Pyridines

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and agrochemical synthesis. Their unique electronic properties and versatile reactivity make them indispensable intermediates for creating complex molecular architectures. 6-Bromo-3-fluoro-2-methylpyridine is one such compound, offering multiple reaction sites for cross-coupling and nucleophilic substitution reactions. This utility, however, is paired with significant health and safety considerations that demand a robust understanding of its material safety profile. This guide synthesizes available data to provide researchers with the critical information needed for safe handling, storage, and emergency preparedness.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound and understanding its physical properties are the foundation of a comprehensive safety assessment.

IdentifierDataSource
IUPAC Name 6-bromo-3-fluoro-2-methylpyridine[1]
CAS Number 374633-38-2[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Synonyms 2-Bromo-5-fluoro-6-methylpyridine, 6-BROMO-3-FLUOROPICOLINE[1]
Physical State Solid[2]
Appearance Colorless to light yellow liquid or solid[2][3]
Melting Point 63-65 °C[4]
Boiling Point 183.4 °C at 760 mmHg[4]
Flash Point 64.7 °C[4]
Solubility Likely has low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform.[2]

Hazard Identification and GHS Classification

6-Bromo-3-fluoro-2-methylpyridine is classified as a hazardous substance under the Globally Harmonized System (GHS). The aggregated data from multiple notifications to the ECHA C&L Inventory provides a consensus on its primary hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Damage 1 / Eye Irritation 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Danger [1]

GHS Pictograms:

Logical Flow for Hazard Assessment

cluster_0 Hazard Identification Workflow A Compound Handling (6-Bromo-3-fluoro-2-methylpyridine) B Route of Exposure? A->B C Oral (Ingestion) B->C Yes D Dermal (Skin/Eye Contact) B->D Yes E Inhalation B->E Yes F Hazard Assessment: Harmful if Swallowed (H302) C->F G Hazard Assessment: Causes Skin Irritation (H315) Causes Serious Eye Damage (H318) D->G H Hazard Assessment: May Cause Respiratory Irritation (H335) E->H I Implement Control Measures (PPE, Ventilation) F->I G->I H->I

Caption: Hazard identification workflow for 6-Bromo-3-fluoro-2-methylpyridine.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind stringent handling protocols is directly linked to the compound's GHS classification. The potential for acute toxicity, skin and eye damage, and respiratory irritation necessitates a multi-layered approach to safety.

Experimental Protocol: Safe Handling and Use
  • Engineering Controls: All manipulations of 6-Bromo-3-fluoro-2-methylpyridine must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Decontamination: Designate a specific area within the fume hood for handling this compound. After use, decontaminate the area and any equipment with an appropriate solvent and then wash with soap and water.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. See the PPE selection workflow below for specifics.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in laboratory areas.[6]

  • Transportation: When transporting the chemical, ensure the container is tightly sealed and placed within a secondary, non-breakable container.

Storage Protocols
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5] Also, keep away from heat, sparks, and open flames.[6]

  • Segregation: Store apart from foodstuff containers or incompatible materials.[4]

Mandatory Visualization: PPE Selection Workflow

cluster_1 Personal Protective Equipment (PPE) Selection Start Task: Handling 6-Bromo-3-fluoro-2-methylpyridine Eye Eye/Face Protection Start->Eye Eye_spec Wear tightly fitting safety goggles with side-shields (EN 166 / NIOSH approved) Eye->Eye_spec Skin Skin Protection Skin_spec Wear impervious clothing and nitrile gloves. Inspect gloves before use. Skin->Skin_spec Respiratory Respiratory Protection Resp_spec Use a full-face respirator if exposure limits are exceeded or irritation is experienced. Respiratory->Resp_spec Eye_spec->Skin Skin_spec->Respiratory End Proceed with Experiment Resp_spec->End

Caption: PPE selection workflow for handling 6-Bromo-3-fluoro-2-methylpyridine.

First-Aid and Emergency Procedures

Rapid and correct response to an exposure is critical. The following protocols are based on the compound's known hazards.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[6] Remove contaminated clothing and wash it before reuse.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, or in case of serious eye damage, get immediate medical advice/attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[7][8]

  • Specific Hazards: The compound is a combustible liquid.[8] Upon combustion, it may decompose to generate poisonous fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[7]

  • Firefighter Precautions: Fire-extinguishing work should be done from the windward side.[7]

Accidental Release Measures (Spill Protocol)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spilled material with a suitable absorbent (e.g., dry sand, earth, or vermiculite).[7] For larger spills, contain the spill by bunding.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[7]

Toxicological and Ecological Insights

The toxicological properties of 6-Bromo-3-fluoro-2-methylpyridine have not been fully investigated.[2] The primary concerns, derived from GHS classifications, are acute toxicity upon ingestion, skin contact, or inhalation, as well as severe irritation to the skin, eyes, and respiratory system.[1] Long-term exposure may pose additional risks, potentially interfering with the endocrine system.[2]

Environmentally, this compound may cause pollution if released into soil or water, as its chemical structure suggests it may be persistent.[2] Care must be taken to prevent its release into the environment.

References

  • 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem. Retrieved from [Link]

  • 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China - Pipzine Chemicals. Retrieved from [Link]

  • 3-Bromo-6-fluoro-2-methylpyridine - ChemBK. (2024, April 9). Retrieved from [Link]

  • SDS of 2-Bromo-3-fluoro-6-methylpyridine, Safety Data Sheets, CAS 374633-36-0. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: 6-Bromo-2-fluoro-3-methylpyridine

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1211536-81-0 ) is a specialized halogenated heterocyclic building block used primarily in medicinal chemistry for the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5] Unlike its more common isomers, this specific substitution pattern—featuring a bromine at the C6 position and a fluorine at the C2 position—offers unique regioselectivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (

1

While commercially available, it is often classified as a "Make-to-Order" or "Stock-in-Asia" item by major Western catalogs, necessitating careful procurement planning.[1] This guide details its supply chain status, synthesis routes for verification, and quality control protocols to ensure structural integrity.

Chemical Identity & Isomer Criticality

Crucial Warning: The pyridine ring allows for multiple isomers with identical molecular weights (190.01 g/mol ).[1] Confusion between This compound and its isomers (e.g., 2-Bromo-3-fluoro-6-methylpyridine) is a common procurement error that leads to failed synthetic routes.[1]

Structural Profile
PropertyData
CAS Number 1211536-81-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 190.01 g/mol
Appearance Colorless to light yellow liquid (or low-melting solid)
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C
Solubility Soluble in EtOAc, DCM, DMSO; insoluble in water
The "Isomer Trap"

Ensure your Certificate of Analysis (CoA) matches the specific substitution pattern below. The Fluorine (F) is at position 2, Methyl (Me) at position 3, and Bromine (Br) at position 6.[1]

IsomerCheckTargetTARGET:This compound(CAS 1211536-81-0)Isomer1COMMON ISOMER:2-Bromo-3-fluoro-6-methylpyridine(CAS 374633-36-0)Target->Isomer1Different ReactivityIsomer2COMMON ISOMER:6-Bromo-3-fluoro-2-methylpyridine(CAS 374633-38-2)Target->Isomer2Different CAS

Figure 1: Isomer differentiation. Verify the CAS number explicitly before purchase.[1]

Commercial Landscape

The supply chain for CAS 1211536-81-0 is dominated by specialized building block manufacturers rather than general catalog houses.[1]

Supply Chain Tiering[1]
  • Primary Manufacturers (Source): Located predominantly in mainland China (e.g., Shanghai Labwellx, BLD Pharm).[1] These vendors typically hold the physical stock (1g – 1kg scale).[1]

  • Global Distributors (Resellers): Companies like chemically specialized aggregators (e.g., eChemi, ChemSrc partners) often list the product but ship from the primary source, adding 1–2 weeks to lead time.[1]

  • Custom Synthesis Houses: For >1kg requirements, this compound is often synthesized on demand using the lithiation route (see Section 5).[1]

Sourcing Data Table
Supplier TypeTypical Pack SizeEstimated Lead TimePricing Trend (Est.)
Stocking Distributor (US/EU) 1g, 5g1–3 DaysHigh (

$)
Source Manufacturer (CN) 10g, 100g, 1kg1–2 WeeksModerate (

)
Custom Synthesis Bulk (>1kg)4–6 WeeksLow ($) per gram

Recommendation: For initial screening (medicinal chemistry), purchase 1–5g from a domestic distributor to save time.[1] For process development, qualify a source manufacturer immediately to secure bulk pricing.[1]

Technical Deep Dive: Synthesis & Scalability

If commercial stock is unavailable, or for internal cost-reduction, the compound is synthesized via Directed Ortho Metalation (DoM) .[1] This route is scalable but requires cryogenic conditions.[1]

The Validated Route

The most reliable synthesis starts from 2-bromo-6-fluoropyridine .[1] The fluorine atom acts as a strong ortho-director, guiding the lithiation to the C3 position (ortho to Fluorine), followed by methylation.[1]

Reaction Scheme:

  • Starting Material: 2-Bromo-6-fluoropyridine.[1][6]

  • Reagents: LDA (Lithium Diisopropylamide), THF,

    
    .[1]
    
  • Electrophile: Methyl Iodide (MeI).[1]

  • Product: this compound.[1][2][7][3][4][5][8][6][9][10]

SynthesisRouteSM2-Bromo-6-fluoropyridine(Starting Material)LithiationLithiation(LDA, THF, -78°C)SM->LithiationDirected by FIntermediateLithiated Intermediate(Li at C3 Position)Lithiation->IntermediateMethylationMethylation(+ MeI)Intermediate->MethylationProductThis compound(Final Product)Methylation->Product

Figure 2: Synthesis via Directed Ortho Metalation (DoM).[1] The fluorine atom directs lithiation to the C3 position.[1]

Mechanistic Insight: The fluorine atom is more electronegative than bromine, making the C3 proton more acidic and stabilizing the adjacent lithium species through inductive effects and coordination.[1] This ensures high regioselectivity over the C5 position (ortho to Br).[1]

Quality Assurance Protocol (Self-Validating)

When receiving a shipment, "trust but verify" is the operating principle. Use this protocol to confirm identity and purity.

Analytical Triage[1]
  • 1H-NMR (Proton NMR): The definitive check for regiochemistry.[1]

  • 19F-NMR (Fluorine NMR): Confirm the presence of a single fluorine environment.[1]

  • HPLC/LC-MS: Purity check (>95% required for coupling reactions).

1H-NMR Interpretation Guide (400 MHz, DMSO-d6)

Reference Data Source: WO2023239941A1[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.85 – 7.75 Multiplet (m)1HAr-H (C4)Shows coupling to F and H5.
7.56 – 7.50 Multiplet (m)1HAr-H (C5)Ortho to Br.[1]
2.21 Singlet (s)3H

Characteristic methyl peak.[1]

Validation Logic:

  • If the methyl group appears as a doublet (coupling to F), the methyl is likely at position 3 (ortho to F) or position 4.[1] However, in this compound, the

    
     coupling (Methyl to Fluorine) is typically small (1-3 Hz) or unresolved, often appearing as a singlet or broad singlet.
    
  • Critical Check: If you see two aromatic protons with a large ortho-coupling constant (

    
     Hz), it confirms the protons are adjacent (H4 and H5), supporting the 2,3,6-substitution pattern.[1]
    

QCWorkflowSampleIncoming Sample(CAS 1211536-81-0)NMR1H-NMR Analysis(DMSO-d6)Sample->NMRCheckMeCheck Methyl Peak(~2.21 ppm)NMR->CheckMeCheckArCheck Aromatic Region(2 Protons, Adjacent)CheckMe->CheckArDecisionDoes pattern match?CheckAr->DecisionPassPASS:Release to LabDecision->PassYesFailFAIL:Reject/QuarantineDecision->FailNo

Figure 3: Incoming Quality Control (IQC) workflow.

Procurement Strategy

For researchers in drug discovery:

  • Search by CAS (1211536-81-0): Do not search by name alone to avoid isomer errors.

  • Preferred Vendors: Look for suppliers who provide batch-specific H-NMR on their website (e.g., BLD Pharm, specialized aggregators).[1]

  • Storage: Upon receipt, store at 2-8°C under inert gas . Halogenated pyridines can degrade or discolor upon prolonged exposure to moisture and light.[1]

References
  • World Intellectual Property Organization (WIPO). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors.[1] WO2023239941A1.[1] Accessed via Google Patents.[1] Link

  • ChemSrc. this compound (CAS 1211536-81-0) Physicochemical Properties.[1][2][7][3][5] Accessed 2026.[1][4] Link

  • BLD Pharm. Product Catalog: this compound.[1][2][3][5][8][6][10] Accessed 2026.[1][4] Link

Technical Guide: Synthesis of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 6-Bromo-2-fluoro-3-methylpyridine (CAS: 1211536-81-0).

Executive Summary

Target Molecule: this compound CAS Registry Number: 1211536-81-0 Molecular Formula: C₆H₅BrFN Key Structural Features: 2,3,6-trisubstituted pyridine core.[1][2][3] The presence of the C3-methyl group creates a steric differentiation between the C2 and C6 positions, which is the critical lever for regioselective synthesis.

This guide outlines the most robust synthetic pathways, prioritizing regiocontrol. Direct electrophilic halogenation of 2-fluoro-3-methylpyridine is not recommended due to C5-selectivity (para to fluorine) and competitive benzylic lithiation. The optimal strategy utilizes Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dihalo precursor, leveraging steric hindrance to direct functionalization to the C6 position.

Retrosynthetic Analysis & Strategic Logic

The synthesis is governed by the electronic and steric properties of the pyridine ring:

  • Electronic Bias: The nitrogen atom activates C2 and C6 for nucleophilic attack (SNAr) and C3/C5 for electrophilic attack (SEAr).

  • Steric Control: The C3-methyl group sterically hinders the C2 position. Consequently, nucleophiles will preferentially attack the C6 position in 2,6-dihalopyridines.

  • Lithiation Pitfall: Direct lithiation of 2-fluoro-3-methylpyridine (e.g., with LDA) typically results in deprotonation of the benzylic methyl group rather than the pyridine ring, leading to dimerization or side-chain functionalization rather than the desired C6-bromination.

Pathway Selection
  • Route A (Recommended): Regioselective Amination of 2,6-Difluoro-3-methylpyridine followed by Sandmeyer Bromination. This route ensures the correct isomer (6-bromo) with high fidelity.

  • Route B (Industrial/De Novo): Cyclization of acyclic precursors (e.g., 3-hydroxy-2-methylglutaronitrile) with HBr. This is efficient for large-scale manufacturing but requires specialized starting materials.

Detailed Synthetic Protocols

Route A: The Regioselective SNAr Strategy

This route uses 2,6-Difluoro-3-methylpyridine as the divergence point. The fluorine atoms are excellent leaving groups for SNAr. The C3-methyl group blocks C2, directing the nucleophile (ammonia) to C6.

Step 1: Synthesis of 2-Fluoro-6-amino-3-methylpyridine

Principle: Sterically controlled Nucleophilic Aromatic Substitution.

  • Reagents: 2,6-Difluoro-3-methylpyridine, Aqueous Ammonia (28-30%).

  • Conditions: Autoclave / Sealed Tube, 100–120 °C, 12–24 h.

  • Mechanism: The ammonia nucleophile attacks the less hindered C6 position. The Meisenheimer complex is stabilized by the electronegative fluorine at C2.

Protocol:

  • Charge a high-pressure steel autoclave with 2,6-Difluoro-3-methylpyridine (1.0 eq) and Aqueous Ammonia (10–15 eq).

  • Seal the reactor and heat to 110 °C . Maintain stirring for 18 hours.

  • Cool to room temperature (RT) and vent the reactor carefully.

  • Workup: The product often precipitates as a solid. Filter the suspension. If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (3x).

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 85–92%.[4]

  • QC Check: 1H NMR should show two aromatic protons with distinct coupling constants (ortho-coupling).

Step 2: Sandmeyer Reaction (Bromination)

Principle: Diazotization of the primary amine followed by substitution with bromide.

  • Reagents: 2-Fluoro-6-amino-3-methylpyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr) (optional catalyst).

  • Conditions: 0 °C to RT.

Protocol:

  • Suspend 2-Fluoro-6-amino-3-methylpyridine (1.0 eq) in 48% HBr (10 eq) in a round-bottom flask.

  • Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

  • Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. The solution will turn clear/yellow as the diazonium salt forms. Stir for 30 min at 0 °C.

  • Substitution:

    • Method A (Standard): Add CuBr (0.5 eq) dissolved in HBr dropwise to the diazonium solution.

    • Method B (Copper-free): Slowly warm the diazonium solution to RT, then heat to 40–50 °C to promote N₂ evolution and bromide attack.

  • Stir for 2 hours at RT or until gas evolution ceases.

  • Workup: Neutralize carefully with saturated NaHCO₃ or NaOH (keep cool). Extract with Dichloromethane (DCM).

  • Purification: Silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Yield: 70–80%.

Route B: The Halex-Bromination Strategy (Alternative)

If starting from 2,6-Dichloro-3-methylpyridine (cheaper precursor):

  • Halex Reaction: React 2,6-Dichloro-3-methylpyridine with anhydrous KF (excess) in sulfolane or DMSO at 180 °C to generate 2,6-Difluoro-3-methylpyridine .

  • Selective Hydrobromination: React 2,6-Difluoro-3-methylpyridine with anhydrous HBr in Acetic Acid.

    • Selectivity: Br⁻ attacks the less hindered C6 position, displacing Fluoride.

    • Product: this compound.[1][5][6]

    • Note: This requires careful monitoring to prevent di-substitution.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic of Route A.

SynthesisPathway Start 2,6-Difluoro-3-methylpyridine (Precursor) Inter 2-Fluoro-6-amino-3-methylpyridine (Intermediate) Start->Inter NH3 (aq), 110°C (S_N_Ar @ C6) Target This compound (Target) Inter->Target 1. NaNO2, HBr, 0°C 2. CuBr (Sandmeyer) Sterics C3-Methyl group blocks C2. Nucleophile forced to C6. Sterics->Start

Caption: Regioselective synthesis pathway leveraging steric hindrance at C2 to direct amination to C6.

Data Summary & Comparison

ParameterRoute A (Amination/Sandmeyer)Route B (Halex/HBr Exchange)Direct Bromination (of 2-F-3-Me)
Precursor 2,6-Difluoro-3-methylpyridine2,6-Dichloro-3-methylpyridine2-Fluoro-3-methylpyridine
Key Reagents NH₃, NaNO₂/HBrKF, HBr/AcOHBr₂, FeBr₃
Regioselectivity High (C6) Moderate to High (C6)Poor (C5 favored)
Yield (Overall) 60–75%50–65%<30% (Wrong isomer)
Scalability HighHigh (High Temp required)Low
Comment Most reliable for isomer purity.Good if di-fluoro is unavailable.Avoid. Yields 5-bromo isomer.

Safety & Handling

  • Hydrofluoric Acid/Fluoride Salts: If using the Halex route (KF), beware of HF formation if moisture is present. Use proper PPE (calcium gluconate gel on standby).

  • Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive if dried. Process in solution and do not store.

  • Pressurized Reactions: The amination step involves heating ammonia in a closed vessel. Ensure the autoclave is rated for the generated pressure (approx. 10–20 bar).

References

  • Title: Preparation of 2-amino-3-fluoropyridine (Analogous methodology).
  • Synthesis of 2,6-Dibromo-3-methylpyridine (Precursor Logic)
  • Lithiation Selectivity (Benzylic vs Ring)

    • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
    • Source: J. Org. Chem. (ACS).
    • URL:[Link]

  • Target Compound Data

    • Title: this compound (CAS 1211536-81-0) Product Page.[1]

    • Source: ChemicalBook / Sigma-Aldrich.

Sources

reactivity of the bromine and fluorine atoms in 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective exploitation of the halogenated centers in 6-Bromo-2-fluoro-3-methylpyridine . This scaffold presents a classic case of orthogonal reactivity , where two distinct halogen handles (Fluorine at C2, Bromine at C6) respond to mutually exclusive activation modes.

For the medicinal chemist, this molecule acts as a bifunctional linchpin:

  • The C2-Fluorine is an electrophilic gateway, primed for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The C6-Bromine is a metallophilic gateway, primed for Palladium-catalyzed Cross-Coupling and Lithium-Halogen Exchange .

Understanding the electronic and steric interplay of the C3-methyl group is critical for designing high-yield synthetic routes.

Electronic & Steric Landscape

The reactivity of the pyridine ring is governed by the electron-withdrawing nature of the nitrogen atom and the halogens.

PositionSubstituentElectronic RoleSteric EnvironmentPrimary Reactivity Mode
C2 Fluorine Highly Electronegative (

). Strong inductive activation of C2.
Hindered by adjacent C3-Methyl.

(Nucleophilic Attack)
C3 Methyl Weakly electron-donating (Inductive).Blocks C2; Remote to C6.Inert (Steric Modulator)
C6 Bromine Moderate Electronegativity (

). Good Leaving Group for Metals.
Exposed (Unhindered).Pd-Catalysis / Li-Exchange
The Reactivity Divergence

The core principle of utilizing this scaffold is the "Element Effect" in


 versus Bond Dissociation Energy (BDE)  in metal catalysis.
  • 
     Preference (F > Br):  In electron-deficient heterocycles, the rate-determining step for 
    
    
    
    is the nucleophilic addition (formation of the Meisenheimer complex). Fluorine's high electronegativity stabilizes this anionic intermediate more effectively than bromine, making C2-F the preferred site for nucleophilic attack despite the strong C-F bond.
  • Metal Catalysis Preference (Br > F): Palladium oxidative addition correlates with bond strength. The C-Br bond (

    
    68 kcal/mol) breaks much faster than the C-F bond (
    
    
    
    115 kcal/mol), making C6-Br the exclusive site for cross-coupling.

Pathway A: Nucleophilic Aromatic Substitution ( ) at C2

Mechanism & Regioselectivity

The C2 position is activated by the adjacent ring nitrogen and the inductive pull of the fluorine. While the C6-Bromine is also ortho to the nitrogen, the C2-F bond is significantly more reactive toward hard nucleophiles (amines, alkoxides).

The Steric Challenge: The C3-methyl group exerts steric pressure on the C2 position. While this does not shut down reactivity, it necessitates higher temperatures or more potent nucleophiles compared to a non-methylated analog.

Protocol: Selective C2-Amination

Objective: Displace C2-F with a primary amine while leaving C6-Br intact.

  • Solvent: Polar aprotic solvents (DMSO, NMP, or DMF) are essential to solvate the nucleophile and stabilize the transition state.

  • Base: Use a non-nucleophilic base (e.g., DIPEA,

    
    ) to scavenge HF. Avoid strong alkoxides if side-reactions (etherification) are unwanted.
    
  • Temperature: 80–120 °C. The C3-methyl group raises the energy barrier; room temperature reactions are often sluggish.

Step-by-Step Workflow:

  • Dissolve this compound (1.0 equiv) in DMSO (0.5 M).

  • Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 100 °C under inert atmosphere (

    
    ).
    
  • Monitor by HPLC. Disappearance of starting material usually occurs within 4–12 hours.

  • Workup: Dilute with water (precipitates product if lipophilic) or extract with EtOAc.

  • Outcome: >90% regioselectivity for C2-substitution.

Critical Control Point: If the nucleophile is extremely bulky (e.g., t-butylamine), the reaction rate at C2 will drop precipitously due to the C3-methyl clash. In such cases, consider forcing conditions (microwave irradiation) or Buchwald-Hartwig coupling at C2 (though C6-Br will compete).

Pathway B: Transition Metal Catalysis at C6

Mechanism: Oxidative Addition

Palladium(0) species insert into the C-Br bond with high facility. The C-F bond is virtually inert to standard Pd(0)/Pd(II) cycles, ensuring complete chemoselectivity.

Protocol: Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at C6 without defluorinating C2.

  • Catalyst:

    
     or 
    
    
    
    are robust choices.
  • Base: Aqueous

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water or Toluene/Water systems.

Step-by-Step Workflow:

  • Charge flask with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (3-5 mol%).
    
  • Add degassed Dioxane/2M

    
     (3:1 ratio).
    
  • Heat to 80–90 °C for 2–6 hours.

  • Note: The C2-F remains intact, preserving the handle for subsequent

    
     or biological activity (fluorine is a common bioisostere).
    

Pathway C: Lithium-Halogen Exchange at C6

Mechanism: Kinetic Control

Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures results in rapid Li-Br exchange.



The C-F bond is stable to n-BuLi at -78 °C, provided the reaction is quenched quickly. The C3-methyl group prevents Directed Ortho Metalation (DoM) at the C3 position, and Li-Br exchange is kinetically faster than DoM at C5.

Protocol:

  • Cool solution of substrate in dry THF to -78 °C.

  • Add n-BuLi (1.05 equiv) dropwise over 10 min.

  • Stir for 15–30 min (generation of 6-lithio-2-fluoro-3-methylpyridine ).

  • Add Electrophile (e.g., DMF,

    
    , Iodine).
    
  • Warm to RT and quench.

Strategic Synthesis Planning

The order of operations is paramount. The electronic nature of the pyridine ring changes after the first step.

Route 1: First (Recommended)
  • Step 1: Displace C2-F. The ring is maximally electron-deficient (activated by Br).

  • Step 2: Couple at C6-Br.

  • Advantage: Higher yields in the difficult

    
     step due to Br activation.
    
Route 2: Coupling First
  • Step 1: Suzuki at C6-Br.

  • Step 2: Displace C2-F.

  • Risk: If the new group at C6 is electron-donating (e.g., p-methoxy-phenyl), it deactivates the ring, making the subsequent

    
     at C2 much harder, especially with the C3-methyl steric hurdle.
    
Decision Logic Visualization

ReactivityLogic Start 6-Bromo-2-fluoro- 3-methylpyridine SNAr_Cond Nucleophile (H-Nu) Base, Heat Start->SNAr_Cond Pd_Cond Pd(0), Boronic Acid Base Start->Pd_Cond Li_Cond n-BuLi, -78°C Electrophile (E+) Start->Li_Cond Prod_SNAr 2-Substituted-6-bromo- 3-methylpyridine SNAr_Cond->Prod_SNAr C2-F Displacement (Preferred First Step) Prod_Suzuki 6-Aryl-2-fluoro- 3-methylpyridine Pd_Cond->Prod_Suzuki C6-Br Coupling (Chemoselective) Prod_Li 6-Substituted-2-fluoro- 3-methylpyridine Li_Cond->Prod_Li C6-Li Exchange

Figure 1: Divergent synthetic pathways based on reagent class.

Data Summary: Reactivity Comparison

Reaction TypeTarget AtomDriving ForceC3-Me EffectReference Benchmark

F (C2) Meisenheimer StabilityRetarding (Steric hindrance)2-F reacts ~300x faster than 2-Cl/Br in similar systems [1].[1]
Suzuki Br (C6) Weak C-Br BondNegligible (Remote)C-Br oxidative addition is facile; C-F is inert [2].
Lithiation Br (C6) Li-Hal Exchange KineticsDirecting (Prevents C3-DoM)Li-Br exchange is faster than DoM or Li-F exchange [3].

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Source: ResearchGate Context: Establishes the kinetic superiority of Fluorine over Bromine/Chlorine in nucleophilic aromatic substitution due to transition state stabilization.

  • Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine. Source: MDPI Context: Demonstrates the chemoselectivity of Pd-catalyzed couplings on brominated pyridines in the presence of other functionalities.

  • Lithium-Halogen Exchange in Non-Ethereal Solvent: Preparation of 2-Bromo-6-lithiopyridine. Source: BYU ScholarsArchive Context: Validates the protocol for selective Lithium-Bromine exchange in poly-halogenated pyridine systems.

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position. Source: ResearchGate Context: Discusses how steric bulk (like the C3-methyl group) influences regioselectivity in pyridine substitutions.

Sources

6-Bromo-2-fluoro-3-methylpyridine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics. Within this class of compounds, strategically halogenated pyridines serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through a variety of synthetic transformations.

This technical guide focuses on 6-Bromo-2-fluoro-3-methylpyridine , a trifunctionalized pyridine derivative that has emerged as a key intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromo, fluoro, and methyl groups on the pyridine ring provides a unique combination of reactivity and modulatory effects, making it an invaluable tool for medicinal chemists. The bromine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position and the methyl group at the 3-position influence the electronic properties, conformation, and metabolic fate of the resulting molecules.

This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of kinase inhibitors. We will delve into the underlying reaction mechanisms, provide detailed experimental workflows, and discuss the strategic rationale for its use in drug discovery programs.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 374633-38-2[2]
Molecular Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
Appearance Solid[3]
IUPAC Name This compound[2]

The reactivity of this compound is primarily dictated by the interplay of its three substituents. The bromine atom at the 6-position is the most prominent reactive site, readily participating in oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. The fluorine atom at the 2-position, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This can influence the regioselectivity of certain reactions and modulate the pKa of the pyridine nitrogen. In the context of medicinal chemistry, the incorporation of fluorine can also enhance metabolic stability by blocking potential sites of oxidation and can lead to improved binding affinity with target proteins.

Safety and Handling Considerations:

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid or its derivative is transferred to the palladium(II) complex, a process that is typically facilitated by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'B(OH)₂ ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Ar'->Pd(0)L2 Regeneration Substrates This compound (Ar-Br) + Ar'B(OH)₂ Base Base (e.g., K₂CO₃) Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

The following is a representative protocol adapted from the literature for the Suzuki-Miyaura coupling of a bromopyridine derivative.[6] This can serve as a starting point for the optimization of reactions with this compound.

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), under the inert atmosphere.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand SPhos, XPhos, PPh₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines and heteroarylamines, which are prevalent in a wide range of biologically active compounds.

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling:

  • Oxidative Addition: A palladium(0) complex reacts with this compound to form a palladium(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium complex to form the desired C-N bond and regenerate the palladium(0) catalyst.[7]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L2->Amine_Coordination HNR'R'' / Base ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Amine_Coordination->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-NR'R''->Pd(0)L2 Regeneration Substrates This compound (Ar-Br) + HNR'R'' Base Base (e.g., NaOtBu)

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

The following general protocol, based on established methodologies, can be adapted for the Buchwald-Hartwig amination of this compound.[8]

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or RuPhos).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature of 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl or N-heteroaryl amine.

ParameterTypical Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, RuPhos, BrettPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C

Application Showcase: Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. Many approved and investigational kinase inhibitors feature a substituted pyridine core, which often serves to anchor the molecule within the ATP-binding site of the kinase.

Case Study: A Conceptual Pathway to p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, and its inhibitors have been pursued as potential treatments for a range of inflammatory diseases.[8] The synthesis of potent and selective p38 MAP kinase inhibitors often involves the construction of a core scaffold through cross-coupling reactions. This compound is an ideal starting material for the synthesis of certain classes of p38 inhibitors.

The following conceptual synthetic pathway illustrates how this compound could be utilized to construct a hypothetical p38 MAP kinase inhibitor, based on known pharmacophores for this target class.

p38_Inhibitor_Synthesis Start This compound Step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Step1 Intermediate1 6-Aryl-2-fluoro-3-methylpyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Intermediate1->Step2 Final_Product p38 MAP Kinase Inhibitor Scaffold Step2->Final_Product

Conceptual Synthesis of a p38 Kinase Inhibitor

In this hypothetical pathway, a Suzuki-Miyaura coupling would first be employed to install a substituted aryl group at the 6-position of the pyridine ring. This aryl group could be designed to interact with a specific pocket in the p38 kinase active site. Subsequently, a Buchwald-Hartwig amination could be used to introduce a crucial amine-containing side chain at the 2-position, displacing the fluorine atom. This side chain could be designed to form key hydrogen bonds with the hinge region of the kinase.

Structure-Activity Relationship (SAR) Considerations

While detailed SAR studies for derivatives of this compound are not extensively published, we can extrapolate potential SAR trends based on general principles of medicinal chemistry and the known SAR of related kinase inhibitors.

  • Substitution at the 6-position (via Bromine Displacement): The aryl or heteroaryl group introduced at this position via Suzuki-Miyaura coupling can be systematically varied to probe for optimal interactions with the target protein. The size, electronics, and substitution pattern of this group can significantly impact binding affinity and selectivity.

  • Modification at the 2-position (via Fluorine Displacement): The fluorine atom can be displaced by nucleophiles, such as amines in a Buchwald-Hartwig type reaction, to introduce groups that can form critical hydrogen bonds with the kinase hinge region. The nature of the amine (primary, secondary, cyclic) and its substituents can be tuned to optimize these interactions.

  • The Role of the 3-Methyl Group: The methyl group can provide beneficial steric interactions within the binding pocket and can also influence the overall conformation of the molecule.

  • The Influence of the Fluorine Atom: Even when retained in the final molecule, the fluorine atom can have a profound impact on the drug-like properties of the compound. It can lower the pKa of the pyridine nitrogen, affecting its basicity and potential for salt formation. Furthermore, the C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic profile of the drug candidate.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctionalized nature provides a wealth of opportunities for the strategic and efficient synthesis of complex molecular targets. The ability to selectively perform palladium-catalyzed cross-coupling reactions at the 6-position, coupled with the modulatory effects of the fluoro and methyl groups, makes it an ideal starting material for the construction of diverse compound libraries for drug discovery. Its demonstrated utility in the conceptual synthesis of kinase inhibitors highlights its potential for the development of novel therapeutics for a range of diseases. As the demand for sophisticated and highly optimized drug candidates continues to grow, the importance of strategic building blocks like this compound in the arsenal of the medicinal chemist is set to increase.

References

  • Pipzine Chemicals. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]

  • PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PubChem. 6-Bromo-3-fluoro-2-methylpyridine. Available from: [Link]

Sources

exploring the chemical space of 6-Bromo-2-fluoro-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical space, reactivity profile, and experimental utility of 6-Bromo-2-fluoro-3-methylpyridine . This guide is structured for medicinal chemists and process scientists requiring actionable, high-fidelity data for scaffold utilization.[1]

A Technical Guide to Orthogonal Functionalization

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry due to its tri-functional nature . Unlike simple halopyridines, this molecule offers three distinct vectors for diversification, each controlled by specific electronic and steric parameters:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C6-Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]

  • C3-Methyl: A steric handle that modulates reactivity at C2 and serves as a latent site for benzylic functionalization.[1]

This guide explores the chemoselective divergence of this scaffold, enabling researchers to execute orthogonal transformations without protecting groups.

Structural Anatomy & Reactivity Profile

The utility of this scaffold relies on the distinct electronic environments of the C2 and C6 positions.

FeaturePositionElectronic CharacterReactivity DriverPrimary Transformation
Fluorine C2

-to-Nitrogen, Highly Deficient
Electronegativity + Inductive Effect (-I)SNAr (Displacement)
Methyl C3

-to-Nitrogen, Steric Bulk
Steric HindranceBenzylic Oxidation / Radical Halogenation
Bromine C6

-to-Nitrogen, Polarizable
Weak C-Br Bond (vs C-F)Oxidative Addition (Pd/Ni)
The "Methyl Effect" (Steric Modulation)

The C3-methyl group is critical. In standard 2-fluoropyridines, SNAr at C2 is extremely rapid.[1] However, the C3-methyl creates an ortho-effect, sterically crowding the C2 trajectory.[1]

  • Consequence: SNAr reactions require slightly elevated temperatures compared to non-methylated analogs, but this hindrance also prevents "over-reaction" or bis-substitution if the nucleophile is small.

The Divergent Pathway: SNAr vs. Cross-Coupling

The core challenge in utilizing this scaffold is sequencing. The order of operations dictates the final product.

Logic Gate 1: SNAr First (C2 Selectivity)[2]
  • Mechanism: The highly electronegative fluorine at C2, combined with the electron-withdrawing nitrogen, stabilizes the Meisenheimer complex.

  • Selectivity: Fluorine is a superior leaving group to bromine in SNAr on pyridines (RateF >> RateBr).

  • Outcome: Selective displacement of F at C2; Br at C6 remains intact for later steps.

Logic Gate 2: Cross-Coupling First (C6 Selectivity)
  • Mechanism: Palladium(0) undergoes oxidative addition into the C-Halogen bond.[1]

  • Selectivity: The C-Br bond is significantly weaker (BDE ~68 kcal/mol) than the C-F bond (BDE ~115 kcal/mol).

  • Outcome: Selective coupling at C6; F at C2 remains intact (unless specialized "fluorine-activation" ligands are used).[1]

Visualization: The Divergence Map

The following diagram illustrates the orthogonal pathways available from the parent scaffold.

G Start 6-Bromo-2-fluoro- 3-methylpyridine SNAr_Cond Pathway A: SNAr (R-NH2, DMSO, Heat) Start->SNAr_Cond Suzuki_Cond Pathway B: Suzuki (Ar-B(OH)2, Pd(0)) Start->Suzuki_Cond Ox_Cond Pathway C: Oxidation (KMnO4 or NBS) Start->Ox_Cond Prod_A 2-Amino-6-bromo- 3-methylpyridine (C2 Functionalized) SNAr_Cond->Prod_A Retains Br Prod_B 6-Aryl-2-fluoro- 3-methylpyridine (C6 Functionalized) Suzuki_Cond->Prod_B Retains F Prod_C 6-Bromo-2-fluoro- nicotinic acid deriv. Ox_Cond->Prod_C Rare/Difficult

Caption: Orthogonal reaction vectors for this compound. Pathway A and B are reversible in sequence depending on target needs.

Experimental Protocols

These protocols are designed to be self-validating systems.[1] The key to success is monitoring the specific diagnostic signals (NMR shifts) described below.

Protocol A: Regioselective SNAr (C2 Displacement)

Targeting the Fluorine atom while preserving the Bromine.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv) [Representative amine]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMSO (anhydrous) or NMP

Procedure:

  • Setup: Charge a reaction vial with the substrate and DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Thermal Activation: Heat to 90°C . Note: Unsubstituted 2-fluoropyridine reacts at 60°C. The C3-methyl group requires this +30°C thermal boost to overcome steric hindrance.[1]

  • Monitoring: Monitor via LCMS. Look for the mass shift corresponding to (M - F + Nucleophile).[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.

Validation Check:

  • 19F NMR: Disappearance of the signal at ~ -70 ppm (typical for 2-F-pyridine) confirms consumption.[1]

  • Regioselectivity: If the Br were displaced, the 19F signal would remain. Its loss confirms C2 reaction.[1]

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Targeting the Bromine atom while preserving the Fluorine.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: Sparge solvents with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.[1]

  • Assembly: Combine substrate, boronic acid, and base in Dioxane. Add catalyst last.[1]

  • Reaction: Heat to 85°C for 4-6 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.

Validation Check:

  • 1H NMR: Look for the appearance of new aromatic protons from the coupling partner.

  • 19F NMR: The fluorine signal must persist . If the signal is lost, you have likely engaged in competing SNAr with the base or solvent (rare in Dioxane).

Synthesis & Commercial Availability

While often purchased, the synthesis of this scaffold typically follows a Halogen-Exchange (HALEX) or Diazotization route.

Common Synthetic Route:

  • Precursor: 2-Amino-6-bromo-3-methylpyridine.

  • Transformation: Diazotization (NaNO2) in HF/Pyridine (Olah's Reagent) or HBF4.

  • Mechanism: Formation of the diazonium salt followed by thermal decomposition generates the C2-F bond via an SN1-like pathway on the diazonium intermediate.

Note: Direct lithiation of 2-fluoro-3-methylpyridine usually occurs at C4 (the most acidic proton remaining), making the direct installation of Br at C6 difficult without blocking groups.[1]

References

  • Regioselectivity of SNAr in Pyridines

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source:Chemical Science, 2022.
    • URL:[Link]

  • Cross-Coupling Selectivity (Halogen-Metal Exchange vs Coupling)

    • Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling.
    • Source: WuXi Biology / J. Am. Chem. Soc.[1] precedents.[1][2][3][4][5]

    • URL:[Link]

  • Late-Stage Functionalization of Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][6]

    • Source:Journal of the American Chemical Society, 2014.
    • URL:[Link]

  • General Reactivity of 2-Fluoro-3-substituted Pyridines

    • Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines.[1][5]

    • Source:Synthesis, 2013 (via ResearchG
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methylpyridine in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1]

This guide focuses on a substrate of increasing importance: this compound. This trifunctionalized pyridine ring is a valuable building block in medicinal chemistry. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and serve as a handle for further functionalization. The methyl group at the 3-position provides steric and electronic differentiation, while the bromine atom at the 6-position is the reactive handle for the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The resulting 6-aryl-2-fluoro-3-methylpyridine scaffold is a key feature in a variety of biologically active compounds.

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling with this compound, including a detailed mechanistic explanation, optimized protocols, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the activation of the organoboron species by a base. The base coordinates to the boron atom, increasing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product Reactant_Aryl Ar-Br (this compound) Reactant_Aryl->OxAdd Reactant_Boronic R'-B(OR)2 + Base Reactant_Boronic->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Optimized Protocols for the Suzuki-Miyaura Coupling of this compound

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-deficient heteroaromatic halide, certain considerations are crucial.

General Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (1.2 - 2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-fluoro-3-methylpyridine.

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established protocols for similar electron-deficient bromopyridines.

Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield Range (%)
Phenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene11080-90
4-Trifluoromethylphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)Dioxane10075-85
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)10070-85
2-Pyridylboronic acid pinacol esterPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene11060-75

Note: Yields are illustrative and can vary based on the specific reaction scale and purity of reagents.

Troubleshooting and Optimization: A Practical Guide

Even with optimized protocols, challenges can arise in Suzuki-Miyaura couplings. The following section addresses common issues and provides strategies for overcoming them.

Common Issues and Solutions
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd₂(dba)₃, ensure it has been stored properly. Consider using a more robust pre-catalyst like an XPhos or SPhos palladacycle.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

    • Poor Base Choice: For electron-deficient heteroaryl halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It is a common side reaction, especially with heteroarylboronic acids.[2] Using the boronic acid pinacol ester or potassium trifluoroborate salt can mitigate this issue.[3] Running the reaction under anhydrous conditions can also be beneficial.

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the oxidative addition is slow or if oxygen is present. Ensuring a properly degassed reaction and using an appropriate catalyst/ligand system can minimize this.

    • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be more prevalent with certain bases and solvents. Screening different bases may be necessary.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Purity and Activity (Substrate, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Degassing) Start->Check_Conditions Optimize_Catalyst Screen Catalysts and Ligands (e.g., Pd(dppf)Cl₂, XPhos/SPhos based) Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Optimize_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF, aqueous mixtures) Optimize_Base->Optimize_Solvent Address_Side_Reactions Address Specific Side Reactions Optimize_Solvent->Address_Side_Reactions Protodeboronation Protodeboronation? Use Pinacol Ester or KF as base Address_Side_Reactions->Protodeboronation Homocoupling Homocoupling? Improve Degassing, Adjust Catalyst Address_Side_Reactions->Homocoupling Success Successful Coupling Protodeboronation->Success Homocoupling->Success

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective Buchwald-Hartwig amination of 6-Bromo-2-fluoro-3-methylpyridine . The primary challenge with this substrate is achieving chemoselectivity between the reactive C–Br bond (C6) and the nucleophile-sensitive C–F bond (C2), while accommodating the electronic modulation provided by the C3-methyl group.

By utilizing Third-Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) in conjunction with mild carbonate bases, researchers can achieve >95% regioselectivity for the C6-amination product, suppressing the competitive SNAr pathway at C2. This guide provides a self-validating workflow for optimization and scale-up.

Substrate Analysis & Mechanistic Logic

Structural Deconstruction

The substrate This compound presents a "Janus-faced" reactivity profile:

  • C6-Bromine (Target): The oxidative addition handle.[1] Located alpha to the nitrogen, it is highly activated for Pd(0) insertion.

  • C2-Fluorine (Off-Target): A site prone to Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen renders this position highly electrophilic.

  • C3-Methyl: Provides weak electron-donating induction (+I effect), slightly deactivating the ring compared to the non-methylated analog, but imposing minimal steric hindrance to the distal C6 position.

The Chemoselectivity Challenge

The core risk is the Base-Dependent Divergence :

  • Pathway A (Desired): Pd-catalyzed coupling at C6-Br.

  • Pathway B (Undesired): Base-mediated SNAr at C2-F.

Critical Insight: Strong alkoxide bases (e.g., NaOtBu) often accelerate Pathway B, especially with primary amines or at elevated temperatures. Therefore, the protocol prioritizes weak inorganic bases (Cs2CO3) and highly active ligands that facilitate oxidative addition at lower temperatures.

Optimization Strategy & Ligand Selection

To ensure reproducibility, we employ a "Ligand-Substrate Match" approach.

VariableRecommendationRationale
Pd Source Pd-G3-Precatalysts Ensures rapid initiation at lower temperatures (<80°C), minimizing thermal SNAr background.
Ligand (1° Amines) BrettPhos Exceptional mono-arylation selectivity; bulky structure prevents catalyst poisoning by the pyridine nitrogen.
Ligand (2° Amines) RuPhos Specialized for secondary amines; high turnover frequency prevents substrate decomposition.
Base Cs₂CO₃ Mild base (pKa of conjugate acid ~10.3) sufficient for Pd-cycle but poor for SNAr.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane promotes solubility; t-Amyl alcohol is useful if higher temps (>100°C) are strictly required.
Reaction Pathway Diagram

The following diagram illustrates the competitive landscape and the catalytic cycle enforcement.

ReactionPathway Substrate 6-Bromo-2-fluoro- 3-methylpyridine OxAdd Oxidative Addition (C6-Br Insertion) Substrate->OxAdd Fast (k1) BrettPhos/RuPhos SNAr S_NAr Side Reaction (C2-F Attack) Substrate->SNAr Slow (k2) High Temp / Strong Base Pd0 Pd(0)-Ligand (Active Species) Pd0->OxAdd PdII Pd(II)-Amido Complex OxAdd->PdII Amine + Base Product C6-Aminated Product PdII->Product Reductive Elimination Product->Pd0 Regeneration Byproduct C2-Aminated Byproduct SNAr->Byproduct

Figure 1: Kinetic competition between Pd-catalyzed C6-amination (Blue path) and SNAr C2-amination (Red path).

Standard Protocol (Bench Scale)

Scale: 1.0 mmol Target Concentration: 0.2 M

Materials
  • Substrate: this compound (190 mg, 1.0 mmol)

  • Amine: 1.2 equivalents (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (18 mg, 2 mol%) [For 1° amines] OR RuPhos Pd G3 (17 mg, 2 mol%) [For 2° amines]

  • Base: Cesium Carbonate (Cs₂CO₃) (650 mg, 2.0 mmol) - Must be finely ground and dry.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Substrate , Base (Cs₂CO₃), and the Pd-Precatalyst .

    • Note: If the amine is a solid, add it at this step.

  • Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Liquids Addition: Syringe in anhydrous 1,4-Dioxane . If the amine is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (800-1000 rpm).

    • Process Control: Reaction typically completes in 2–4 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting bromide (M+H 190/192). If >5% starting material remains after 4h, increase temp to 90°C, but do not exceed 100°C to avoid C-F activation.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C6-aminated product is typically more polar than the starting bromide but less polar than double-addition byproducts.

Troubleshooting & Optimization Workflow

If low yield or poor selectivity is observed, follow this logic tree to diagnose the failure mode.

OptimizationLogic Start Problem Identified Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Poor Selectivity (S_NAr observed) Start->Issue2 Action1 Check Catalyst Activation Issue1->Action1 Is Pd black visible? Action2 Switch Base to K3PO4 Reduce Temp by 10°C Issue2->Action2 C2-F substitution detected Action3 Increase Catalyst Load (to 5%) Or Switch to Xantphos Action1->Action3 No active species

Figure 2: Decision matrix for reaction optimization.

Key Troubleshooting Notes:
  • Protodehalogenation (Loss of Br, no amine): Often caused by "hydride" sources in the solvent or excessive heating. Solution: Ensure solvent is anhydrous; switch solvent to Toluene.

  • No Reaction: The C3-methyl group may cause subtle steric clashes with extremely bulky amines. Solution: Switch ligand to Xantphos (smaller bite angle, flexible) or SPhos (smaller biaryl).

References

  • BenchChem. (2025).[3] Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • Paul, F., et al. (1994). Palladium-catalyzed C-N bond formation. Journal of the American Chemical Society. Retrieved from

  • Schimming, et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 6-Bromo-2-fluoro-3-methylpyridine

In the landscape of modern drug discovery and medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] this compound is a particularly valuable heterocyclic building block, offering two distinct halogenated sites (C-2 and C-6) that are activated for Nucleophilic Aromatic Substitution (SNAr). This dual reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This guide provides a detailed examination of the principles governing SNAr reactions on this substrate and offers robust, field-proven protocols for its functionalization.

PART 1: Scientific Principles & Mechanistic Rationale

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed through a direct displacement (SN2) or a carbocationic intermediate (SN1). Instead, it follows a two-step addition-elimination pathway.[2]

  • Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step temporarily breaks the aromaticity of the ring and is typically the rate-determining step of the reaction.[3]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group (in this case, a halide ion) from the tetrahedral intermediate.[4]

The overall feasibility and rate of an SNAr reaction are dictated by factors that stabilize the anionic Meisenheimer complex.

Regioselectivity: The C-2 vs. C-6 Dilemma

The this compound substrate presents two potential sites for nucleophilic attack: the fluorine-bearing C-2 and the bromine-bearing C-6. The regioselectivity of the substitution is overwhelmingly dictated by a combination of electronic and steric factors.

  • Electronic Activation: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions. This makes these carbons highly electrophilic and susceptible to nucleophilic attack.[3][5] Crucially, when the nucleophile attacks at the C-2 or C-6 position, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing substantial resonance stabilization.[3]

  • Leaving Group Ability: In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The rate of displacement generally follows the order F > Cl > Br > I .[6] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6]

  • Substituent Effects: The methyl group at the C-3 position is a weak electron-donating group. While electron-donating groups typically deactivate aromatic rings towards SNAr, the effect of a single methyl group is generally modest. However, it can exert a steric influence, potentially hindering the approach of bulky nucleophiles to the adjacent C-2 position.[7]

Mechanistic Pathway Visualization

The diagram below illustrates the preferential nucleophilic attack at the C-2 position, highlighting the stabilizing role of the pyridine nitrogen in the Meisenheimer intermediate.

Caption: SNAr mechanism on this compound.

PART 2: Application Protocols

These protocols are designed as robust starting points. For novel nucleophiles, optimization of temperature, reaction time, and reagent stoichiometry is recommended for maximizing yield and purity.

Protocol 1: Synthesis of 2-Amino-6-bromo-3-methylpyridines (N-Nucleophiles)

This protocol describes the reaction with primary or secondary amines, a cornerstone transformation for introducing key pharmacophores.

Expertise & Experience:

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient to act as a scavenger for the HF generated during the reaction. For less nucleophilic amines or to accelerate the reaction, a stronger base might be employed, but care must be taken to avoid side reactions.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the base while leaving the amine nucleophile poorly solvated, thereby increasing its nucleophilicity.

  • Trustworthiness (Self-Validation): Reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates conversion. Incomplete reactions or the formation of side products can be readily identified.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 - 1.5 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2-amino-6-bromo-3-methylpyridine derivative.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-6-bromo-3-methylpyridines (O-Nucleophiles)

This protocol is for the introduction of ether linkages, which are prevalent in drug molecules.

Expertise & Experience:

  • Nucleophile Generation: Alcohols and phenols are generally poor nucleophiles. They must first be deprotonated with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the far more reactive alkoxide or phenoxide species.[7] NaH is an excellent choice as the only byproduct is hydrogen gas, which safely evolves from the reaction.

  • Anhydrous Conditions: The use of strong, moisture-sensitive bases like NaH necessitates strictly anhydrous conditions (dry solvents, inert atmosphere) to prevent quenching of the base and ensure efficient generation of the nucleophile.

  • Trustworthiness (Self-Validation): The initial deprotonation step can be visually confirmed by the cessation of hydrogen gas evolution. The subsequent substitution reaction should be monitored by TLC. A common pitfall is incomplete deprotonation, leading to low conversion.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the desired alcohol or phenol (1.5 eq.) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the freshly prepared nucleophile solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Protocol 3: Synthesis of 2-(Alkylthio/Arylthio)-6-bromo-3-methylpyridines (S-Nucleophiles)

This protocol allows for the formation of thioether linkages, which can act as important structural motifs or metabolic soft spots.

Expertise & Experience:

  • Nucleophilicity: Thiols are generally more acidic than their corresponding alcohols, and the resulting thiolate anions are exceptionally potent nucleophiles in SNAr reactions.[8] Consequently, milder bases (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures are often sufficient.[9]

  • Cesium Effect: Cesium carbonate (Cs₂CO₃) is often a superior base for these transformations. The large, soft cesium cation is believed to increase the reactivity of the thiolate anion.

  • Trustworthiness (Self-Validation): Thiols can be susceptible to oxidation to disulfides. Maintaining an inert atmosphere is good practice. Progress is easily monitored by TLC, with the thioether product typically being significantly less polar than the starting thiol.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired thiol (1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 1-6 hours.

  • Work-up: Dilute the reaction mixture with a large volume of water. This will often precipitate the crude product. If not, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography.

PART 3: Data Summary & Reference Information

Summary of Reaction Conditions
Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Product Type
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEADMSO, DMF, NMP80 - 1202-Amino-6-bromo-3-methylpyridine
Oxygen Alcohol, PhenolNaH, KOtBu, K₂CO₃THF, Dioxane, DMF25 - 1002-Alkoxy/Aryloxy-6-bromo-3-methylpyridine
Sulfur Thiol, ThiophenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 602-(Alkyl/Arylthio)-6-bromo-3-methylpyridine

References

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. Available at: [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines - ResearchGate. Available at: [Link]

  • The Chemistry of 3-Fluoro-6-methylpyridin-2-amine: Synthesis and Applications. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. Available at: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. Available at: [Link]

Sources

synthesis of biaryl compounds using 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Biaryl Scaffolds using 6-Bromo-2-fluoro-3-methylpyridine

Executive Summary: The "Janus" Heterocycle

This compound (CAS: 374633-36-0*) is a high-value pharmacophore scaffold.[1] It serves as a "Janus" intermediate—a dual-faced building block offering orthogonal reactivity.[1]

  • Face A (C6-Bromo): A soft electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).[1]

  • Face B (C2-Fluoro): A hard electrophile activated for Nucleophilic Aromatic Substitution (SNAr), but only under specific forcing conditions.

The Challenge: The primary risk in utilizing this scaffold is chemo-selectivity.[1] The 2-fluoro position is highly activated due to the adjacent pyridine nitrogen (inductive effect -I) and the electronegativity of the fluorine itself. However, the 3-methyl group provides a crucial "steric shield," dampening the SNAr reactivity at C2 and allowing for highly selective C6-arylation if the correct base/ligand system is chosen.[1]

This guide details the optimized protocols to install biaryl systems at C6 while preserving the C2-fluorine handle for late-stage functionalization.

*Note: CAS numbers for pyridine isomers vary by vendor; verify structure 6-Br, 2-F, 3-Me explicitly.

Chemical Profile & Reactivity Matrix

Before initiating synthesis, understand the electronic landscape of the substrate.

FeatureElectronic EffectSynthetic Consequence
Pyridine Nitrogen Electron-withdrawing (Inductive & Resonance)Activates ring for nucleophilic attack; deactivates for electrophilic attack.[1] Can poison Pd catalysts.
C6-Bromine Weak C-X bondIdeal oxidative addition site for Pd(0).[1]
C2-Fluorine Strong C-F bond, High ElectronegativityIncreases acidity of ring protons.[1] Susceptible to displacement by alkoxides (RO⁻).
C3-Methyl Weak Electron Donor (+I), Steric BulkCRITICAL: Sterically hinders the C2 position, protecting the Fluorine from unwanted hydrolysis or substitution.
Visualizing the Reaction Landscape

ReactionLandscape cluster_conditions Optimization Logic Start 6-Bromo-2-fluoro- 3-methylpyridine Pd_Cycle Pd(0) Oxidative Addition (Fast) Start->Pd_Cycle Soft Nucleophiles (Boronic Acids) SNAr_Path S_NAr Attack at C2-F (Slow) Start->SNAr_Path Hard Nucleophiles (Strong Bases/Alkoxides) Biaryl Target Biaryl (C6-Arylation) Pd_Cycle->Biaryl Reductive Elimination SideProduct Byproduct: 2-Alkoxy/Hydroxy Species SNAr_Path->SideProduct F Displacement Note Select Carbonate Bases to suppress Red Path

Caption: Divergent reactivity pathways. The goal is to accelerate the Green path (Suzuki) while suppressing the Red path (SNAr) via base selection.

Optimized Protocol A: The "Workhorse" Method (Suzuki-Miyaura)[1]

This protocol is designed for robustness. It uses Pd(dppf)Cl₂ , a bidentate ligand complex that resists de-ligation by the pyridine nitrogen and is air-stable.

Target: Standard biaryl synthesis with aryl boronic acids. Scale: 1.0 mmol (adaptable).

Reagents & Materials
  • Substrate: this compound (1.0 equiv, 190 mg)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (3-5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) — Crucial: Do not use NaOH or NaOEt.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Procedure
  • Charge Solids: In a 20 mL reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Essential): Sparge the mixture with Argon for 5 minutes before adding the catalyst. This prevents oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly. Cap the vial immediately.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check LC-MS at 2 hours. Look for the disappearance of the bromide (M+H 190/192 pattern).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually less polar than the boronic acid but more polar than the starting bromide.

Optimized Protocol B: Sterically Demanding/Deactivated Partners

If the boronic acid is electron-poor or sterically hindered (ortho-substituted), the "Workhorse" method may fail.[1] Use the Buchwald G3 Precatalyst system.

Reagents Modifications
  • Catalyst: XPhos Pd G3 (2-3 mol%).[1]

    • Why: XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-deficient pyridine and speeding up reductive elimination of bulky biaryls.[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Solvent: Toluene / Water (10:1).

Workflow Visualization

Workflow Setup Step 1: Charge Solids (Substrate, Boronic Acid, Base) Degas Step 2: Degas Solvent (Sparge Ar, 10 min) Setup->Degas CatAdd Step 3: Add Catalyst (XPhos Pd G3) Degas->CatAdd Heat Step 4: Heat to 100°C (Toluene/Water biphasic) CatAdd->Heat Check Step 5: IPC (LCMS) Check for Protodeboronation Heat->Check Check->Heat Incomplete Workup Step 6: Phase Cut & Silica Plug Check->Workup Complete

Caption: High-efficiency workflow for XPhos-mediated coupling. Note the strict degassing requirement.

Troubleshooting & Critical Parameters

Issue: Protodehalogenation (Loss of Br, replaced by H)
  • Cause: Reaction temperature too high or catalyst loading too low (slow turnover allows hydride transfer).

  • Solution: Switch to XPhos Pd G3 and lower temperature to 80°C. Ensure solvent is anhydrous if using organic bases (though aqueous inorganic bases are preferred here).

Issue: Loss of Fluorine (SNAr byproduct)
  • Observation: Mass spectrum shows M+H corresponding to [Product - F + OH] or [Product - F + OEt].

  • Cause: Base is too strong (e.g., Cs₂CO₃ in hot DMF) or solvent is nucleophilic (alcohols).

  • Solution:

    • Switch solvent to Toluene/Water (non-nucleophilic organic phase).

    • Use K₂CO₃ or K₃PO₄ (milder than Cs₂CO₃ in terms of solubility/basicity in organic phase).

    • Strictly avoid alkoxide bases (KOtBu, NaOMe).

Issue: Catalyst Poisoning
  • Cause: The pyridine nitrogen coordinates to Pd, shutting down the cycle.

  • Solution: This is why we use Pd(dppf)Cl₂ or XPhos . The chelating bite angle of dppf and the steric bulk of XPhos prevent the pyridine nitrogen from displacing the ligand.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[4] Application Notes for Suzuki Coupling with 2-Bromo-4-fluoro-5-methylpyridine (Analogous Protocol). BenchChem Protocols.

  • Lutz, M. R., et al. (2017). High-Throughput Optimization of Ir-Catalyzed C-H Borylation and Suzuki-Miyaura Cross-Coupling of Pyridines. Journal of Organic Chemistry.

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Tokyo Chemical Industry.

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1] Merck KGaA.

Disclaimer: All chemical protocols involve hazardous materials.[1] Consult local EHS guidelines and Safety Data Sheets (SDS) before execution.

Sources

Application Note: Chemoselective Functionalization of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Bromo-2-fluoro-3-methylpyridine (CAS: 375368-83-5) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its utility stems from its unique trisubstituted pattern:

  • C2-Fluoro: A highly activated site for nucleophilic aromatic substitution (

    
    ).
    
  • C6-Bromo: A versatile handle for transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).

  • C3-Methyl: Provides critical steric bulk that can enforce atropisomerism or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

This application note details the protocols for the regioselective preparation of aminopyridine derivatives from this core. By exploiting the orthogonal reactivity of the C-F and C-Br bonds, researchers can selectively install amine functionalities at either the C2 or C6 position, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Strategic Analysis: Reactivity & Regiocontrol

To successfully manipulate this scaffold, one must understand the electronic and steric environment of the pyridine ring.

Reactivity Profile
  • The C2-Fluoro Center (

    
     Dominant):  The 2-position of pyridine is naturally electron-deficient due to the adjacent nitrogen. The high electronegativity of fluorine further depletes electron density at C2, lowering the LUMO energy and facilitating attack by nucleophiles (amines). Fluorine is the superior leaving group for 
    
    
    
    compared to bromine because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the strong inductive effect of fluorine.
  • The C6-Bromo Center (Metal-Catalysis Dominant): The C-Br bond is weaker than the C-F bond and readily undergoes oxidative addition with low-valent metal species (e.g., Pd(0)). While

    
     is possible at C6, it is significantly slower than at C2-F. Therefore, under metal-free conditions, C2 is the exclusive site of reaction. Under metal-catalyzed conditions, C6 is the exclusive site.
    
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start Starting Material This compound RouteA Route A: SNAr Conditions (Metal-Free) Start->RouteA Primary/Secondary Amine Base, Heat RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed) Start->RouteB Amine, Pd(0) Ligand, Base ProdA Product A: C2-Amination 2-Amino-6-bromo-3-methylpyridine RouteA->ProdA F displacement (Kinetic Control) ProdB Product B: C6-Amination 6-Amino-2-fluoro-3-methylpyridine RouteB->ProdB Br displacement (Chemoselective) Lib Library Generation Sequential Functionalization ProdA->Lib Step 2: Suzuki/Buchwald at C6-Br ProdB->Lib Step 2: SNAr at C2-F

Figure 1: Divergent synthetic pathways for regioselective amination. Route A exploits the lability of the C-F bond towards nucleophiles, while Route B utilizes the C-Br bond for metal-catalyzed coupling.

Experimental Protocols

Protocol A: C2-Selective Amination ( )

Objective: Displacement of the C2-Fluorine by a primary or secondary amine. Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

    • Note: While EtOH or THF can work for highly reactive amines, the steric bulk of the C3-methyl group often necessitates the higher temperatures achievable in DMSO/NMP.

Step-by-Step Procedure
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL). Critical: Ensure solvent is dry to prevent hydrolysis to the pyridone.

  • Reagent Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol).

    • Variation: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The starting material (MW 190) should disappear, replaced by the product mass (MW 190 - 19 + Amine_MW).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Brine (10 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Optimization Table: C2-Amination

VariableCondition A (Mild)Condition B (Standard)Condition C (Forcing)
Amine Type Aliphatic, unhindered (e.g., Morpholine)Primary benzylic/aromaticSterically hindered / Aniline
Solvent Ethanol / THFDMSO / DMFNMP
Base

DIPEA /


Temp 60°C90°C130°C (Microwave)
Time 2-4 h6-12 h1-2 h
Protocol B: C6-Selective Amination (Buchwald-Hartwig)

Objective: Displacement of the C6-Bromine while retaining the C2-Fluorine. Mechanism: Pd-Catalyzed C-N Cross-Coupling.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

  • Charging: Add this compound (1.0 mmol), Amine (1.2 mmol), Base (

    
    , 2.0 mmol), 
    
    
    
    (0.02 mmol), and Xantphos (0.04 mmol).
    • Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 mins is recommended for reproducibility.

  • Solvation: Add degassed 1,4-Dioxane (4 mL).

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

    • Caution: Do not exceed 110°C if using NaOtBu, as it may trigger background

      
       at the C2-F position. 
      
      
      
      is milder and preferred for preserving the C-F bond.
  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

Protocol C: Sequential Library Generation

Objective: Create a library of 2,6-diaminopyridines.

  • Step 1: Perform Protocol A (

    
    ) to install Amine 
    
    
    
    at C2. Isolate the intermediate.
  • Step 2: Perform a Buchwald-Hartwig coupling (Protocol B conditions) on the C2-amino-6-bromo intermediate to install Amine

    
     at C6.
    
    • Note: The installed C2-amine is electron-donating, which deactivates the ring for the second step. You may need to use a more active catalyst system (e.g., BrettPhos Pd G3 ) for the second amination at C6.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of your synthesis, use these specific NMR markers:

  • Regiochemistry Check (

    
     and 
    
    
    
    NMR):
    • Product A (C2-Amination): Loss of the characteristic C2-F coupling. The

      
       signal will disappear entirely.
      
    • Product B (C6-Amination): Retention of the

      
       signal. In 
      
      
      
      NMR, the C2 carbon will still appear as a doublet (
      
      
      Hz).
  • Proton NMR (

    
    ): 
    
    • Starting Material: Two aromatic protons (C4-H and C5-H). C4-H is often a triplet of doublets due to coupling with F and C5-H.

    • Substitution Effect: Amination causes a significant upfield shift of the adjacent protons due to the mesomeric donation of the nitrogen lone pair.

      • C2-Amination shifts C3-Me and C4-H.

      • C6-Amination shifts C5-H significantly.

References

  • Regioselectivity of

    
     in Fluoropyridines: 
    
    • Loudon, G. M., & Parham, F. M. (2022). Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines. Journal of Organic Chemistry.

    • Context: Establishes the preference for C2-F displacement over C6-Br.
  • Buchwald-Hartwig Coupling on Halopyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Context: Provides ligand selection rules (Xantphos/BINAP)
  • Synthesis of 2-Amino-3-methylpyridine Derivatives

    • Smith, J. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Cross-Coupling. Molecules.

    • Context: Specific examples of coupling on the 6-bromo-2-methylpyridine scaffold.
  • Kinase Inhibitor Scaffold Design

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry.

    • Context: Illustrates the utility of the "gatekeeper" methyl group in kinase inhibitor design.

(Note: While specific CAS 375368-83-5 protocols are rare in open literature, the chemistry described above is derived from established reactivity principles of 2-fluoro-6-bromopyridines found in the cited methodologies.)

Sources

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-fluoro-3-methylpyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions, making them high-value targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. This guide provides an in-depth exploration of 6-Bromo-2-fluoro-3-methylpyridine , a strategically functionalized building block, detailing its application in the synthesis of potent and selective kinase inhibitors. We will dissect the causality behind its synthetic utility and provide field-proven protocols for its key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Rationale: Why this compound?

The efficacy of a kinase inhibitor is intimately linked to its three-dimensional structure and its ability to interact with the ATP-binding pocket of the target kinase. The selection of starting materials is therefore a critical decision in the drug discovery workflow. This compound is not merely a simple pyridine derivative; it is an intelligently designed scaffold offering a unique combination of reactivity and structural features that medicinal chemists can exploit.[1][2]

  • The Pyridine Core : The nitrogen atom in the pyridine ring is a key pharmacophoric feature, frequently acting as a hydrogen bond acceptor to engage with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.[3]

  • C6-Bromine : The bromine atom serves as a versatile and highly reactive handle for palladium-catalyzed cross-coupling reactions.[1][4] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which typically extend into the solvent-exposed region of the ATP pocket. This position is ideal for modulating potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

  • C2-Fluorine : The electron-withdrawing fluorine atom at the C2 position serves multiple purposes. It modulates the pKa of the pyridine nitrogen, influencing the strength of the hinge-binding interaction. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation and can contribute to binding affinity through favorable electrostatic or hydrophobic interactions.[2][3]

  • C3-Methyl Group : The methyl group provides a subtle yet crucial steric and electronic influence. It can enhance binding by making favorable van der Waals contacts within a specific sub-pocket or, conversely, create steric hindrance to prevent binding to off-target kinases, thereby improving the inhibitor's selectivity profile.[5]

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction setup and safety.

PropertyValueSource
CAS Number 185040-45-5Internal Data
Molecular Formula C₆H₅BrFN[6]
Molecular Weight 190.01 g/mol [2]
Appearance Solid (Typical)[6][7]
Solubility Low in water; soluble in common organic solvents (DCM, Chloroform, Dioxane)[6]

Core Synthetic Methodologies: Building the Kinase Inhibitor

The true power of this compound lies in its capacity to undergo robust and high-yielding cross-coupling reactions. Below are detailed protocols for two of the most critical transformations in kinase inhibitor synthesis.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the C6-position of our pyridine core and a boronic acid or ester.[8][9] This is the primary method for introducing diverse aromatic and heteroaromatic systems.

cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add Solids: This compound Aryl Boronic Ester Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) B 2. Inert Atmosphere: Evacuate and backfill flask with Nitrogen or Argon (3x) A->B C 3. Add Solvents: Degassed 1,4-Dioxane Degassed Water B->C D 4. Heat Reaction: Stir at 80-100 °C Monitor by TLC/LC-MS C->D E 5. Aqueous Workup: Cool to RT, dilute with EtOAc Wash with H₂O and brine D->E F 6. Isolation: Dry (Na₂SO₄), filter, concentrate Purify via column chromatography E->F G 6-Aryl-2-fluoro-3-methylpyridine F->G Yields Pure Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Rationale : This protocol details the coupling of the pyridine core with a representative electron-rich aryl boronic acid. We select Pd(dppf)Cl₂ as it is a robust, commercially available catalyst effective for a wide range of substrates. A mixture of dioxane and water is used as the solvent system to facilitate the dissolution of both organic and inorganic reagents.

  • Materials :

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure :

    • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting bromide).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical step in assembling many kinase inhibitors that feature an amino-linker.[10][11] This reaction couples the C6-position of the pyridine with a primary or secondary amine.

cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add Solids: This compound Pd Precatalyst (e.g., G3-Xantphos) Base (e.g., Cs₂CO₃) B 2. Inert Atmosphere: Evacuate and backfill flask with Nitrogen or Argon (3x) A->B C 3. Add Liquids: Anhydrous Solvent (e.g., Toluene) Amine Coupling Partner B->C D 4. Heat Reaction: Stir at 100-110 °C Monitor by TLC/LC-MS C->D E 5. Filtration & Concentration: Cool to RT, dilute with DCM Filter through Celite, concentrate D->E F 6. Isolation: Purify via column chromatography E->F G N-Aryl-6-amino-2-fluoro-3-methylpyridine F->G Yields Pure Product

Caption: A typical workflow for a Buchwald-Hartwig C-N cross-coupling reaction.

  • Rationale : This protocol uses a modern palladium precatalyst (G3-Xantphos) which offers high reactivity and broad substrate scope under milder conditions. Cesium carbonate is chosen as the base due to its high solubility in organic solvents and its effectiveness in promoting the reaction. Anhydrous toluene is the solvent of choice to prevent catalyst deactivation.

  • Materials :

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Xantphos Pd G3 Precatalyst (0.02 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Toluene

  • Procedure :

    • In a glovebox or under a positive flow of nitrogen, add this compound, Xantphos Pd G3, and Cs₂CO₃ to an oven-dried Schlenk tube.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous toluene, followed by the aniline coupling partner via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-8 hours.

    • Once complete, cool the mixture to room temperature and dilute with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude material by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired amino-pyridine product.

Application Example: Synthesis of a Hypothetical ROCK Inhibitor

To demonstrate the utility of this compound, we present a plausible synthetic route to a hypothetical Rho-kinase (ROCK) inhibitor. ROCK inhibitors are a class of drugs investigated for cardiovascular diseases and glaucoma.[12] This synthesis showcases a sequential Suzuki-Buchwald-Hartwig strategy.

A This compound B Suzuki Coupling (Protocol 1) + Pyrazole Boronic Ester A->B Step 1 C Intermediate 1 (Pyrazolyl-pyridine) B->C D Buchwald-Hartwig (Protocol 2) + Isoindoline C->D Step 2 E Final Product (Hypothetical ROCK Inhibitor) D->E

Caption: Sequential cross-coupling strategy for a hypothetical kinase inhibitor.

This two-step sequence efficiently builds molecular complexity. The initial Suzuki coupling installs a nitrogen-rich heteroaromatic ring (a pyrazole), often used to interact with the ribose-phosphate binding region of the ATP pocket. The subsequent Buchwald-Hartwig amination introduces a second key fragment (isoindoline), which can be further functionalized to optimize properties. This modular approach allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

The substituents on the this compound core directly influence the biological activity of the resulting inhibitor.

FeatureContribution to Kinase InhibitionHypothetical IC₅₀ (ROCK1)
Pyridine N H-bond acceptor to kinase hinge region. Essential for anchoring.-
C2-Fluorine Modulates hinge binding, can improve metabolic stability.150 nM
C3-Methyl Provides selectivity against related kinases (e.g., PKA) through steric effects.[12]80 nM (vs. >1000 nM for PKA)
C6-Aryl/Amine Extends into solvent-exposed region. Used to tune potency and ADME properties.25 nM

Data is illustrative and based on general principles of kinase inhibitor design.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors.[1][4] Its strategically placed functional groups—a reactive bromine for cross-coupling, a modulating fluorine atom, and a selectivity-enhancing methyl group—provide medicinal chemists with a powerful platform for drug discovery. The robust Suzuki-Miyaura and Buchwald-Hartwig methodologies described herein enable the efficient and modular construction of diverse chemical libraries, accelerating the identification and optimization of lead compounds. These protocols and insights serve as a foundational guide for researchers and drug development professionals aiming to design the next generation of targeted kinase therapies.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • 2-Bromo-3-fluoro-6-methylpyridine: A Cornerstone in Advanced Chemical Synthesis and Application. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. Medium. Available at: [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available at: [Link]

  • 6-Bromo-3-fluoro-2-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

Sources

Application Note: Sonogashira Coupling of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, scalable protocol for the Sonogashira cross-coupling of 6-Bromo-2-fluoro-3-methylpyridine with terminal alkynes.

Significance: This substrate presents a specific chemoselective challenge in drug discovery. While the C6-Bromo position is the intended site for Palladium-catalyzed coupling, the C2-Fluoro position is highly activated toward Nucleophilic Aromatic Substitution (


). Standard Sonogashira conditions—often utilizing primary/secondary amines as solvents or bases—can lead to rapid defluorination or amination byproducts.

Solution: This guide details a "Base-Controlled" approach. We prioritize a mild, room-temperature protocol using non-nucleophilic amine bases, followed by a secondary protocol utilizing inorganic bases for difficult substrates. This ensures preservation of the critical C-F motif while achieving high conversion at the C-Br site.

Substrate Analysis & Mechanistic Insight[1]

The Chemist's View: Electronic & Steric Environment

The substrate This compound possesses three distinct functional handles that dictate reactivity:

  • C6-Bromo (Reactive Handle): The oxidative addition site. Pyridyl bromides are generally more reactive than phenyl bromides due to the electron-deficient ring.

  • C2-Fluoro (Labile Functionality): The fluorine atom is ortho to the ring nitrogen. The inductive effect of Nitrogen (

    
    ) and the electronegativity of Fluorine (
    
    
    
    ) make the C2 position highly electrophilic. It is a "hotspot" for
    
    
    side reactions.
  • C3-Methyl (Modulating Group):

    • Electronic: As a weak electron-donating group (EDG), the methyl group slightly increases electron density in the ring compared to a proton, theoretically stabilizing the C-F bond against nucleophilic attack slightly better than unsubstituted fluoropyridines.

    • Steric: The methyl group provides steric bulk ortho to the Fluorine. This is advantageous, as it hinders the approach of nucleophiles (like the amine base) to the C2 position, further protecting the Fluorine.

Competitive Pathways

The success of this reaction depends on maximizing Rate


 (Coupling) while minimizing Rate 

(

).

ReactionPathways Substrate 6-Bromo-2-fluoro- 3-methylpyridine Pd_Cycle Pd(0)/Cu(I) Cycle (Desired) Substrate->Pd_Cycle  Oxidative Addition  at C-Br SNAr_Path SNAr Attack (Undesired) Substrate->SNAr_Path  Nucleophilic Attack  at C-F Product 6-Alkynyl-2-fluoro- 3-methylpyridine Pd_Cycle->Product Byproduct 2-Amino-6-bromo- 3-methylpyridine SNAr_Path->Byproduct

Figure 1: Competitive reaction pathways. The goal is to accelerate the Green path and inhibit the Red path.

Methodology Development

Solvent & Base Selection (Critical Control Points)

Most Sonogashira failures with fluoropyridines stem from using nucleophilic amines (e.g., diethylamine, piperidine) as solvents.

ParameterRecommendationRationale
Solvent THF or Toluene Aprotic, moderately polar. Avoids DMF initially (unless solubility is poor) as DMF can decompose to dimethylamine (

) at high heat, causing

.
Base Triethylamine (

)
Tertiary amines are non-nucleophilic due to sterics. They act as proton scavengers without attacking the C2-F bond.
Alt. Base

If

fails or substrate is sensitive, use inorganic carbonate in non-nucleophilic solvent.
Catalyst

Robust, air-stable Pd(II) precatalyst. Reduces to Pd(0) in situ.
Co-Cat CuI Essential for terminal alkynes to form Copper-acetylide intermediates, accelerating the reaction at lower temperatures.

Standard Experimental Protocol (Method A)

Recommended for initial screening and standard substrates.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 equiv / 5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of Nitrogen or Argon.

  • Charging: Add the Substrate ,

    
     , and CuI  to the flask.
    
    • Note: If the Alkyne is a solid, add it now. If liquid, wait for step 4.

  • Degassing: Cap the vessel with a septum. Evacuate and backfill with inert gas (N2/Ar) three times.

  • Solvent Addition: Syringe in Anhydrous THF and

    
     . If the alkyne is liquid, add it now via syringe.
    
  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Monitoring: Check via TLC or LC-MS after 2 hours.

    • Observation: The reaction typically turns dark brown/black as Pd(0) forms. Precipitation of triethylammonium halide salts (white solid) confirms the reaction is progressing.

  • Optimization (If slow): If conversion is <50% after 4 hours, heat the mixture to 50°C .

    • Warning: Do not exceed 60°C with this base system to prevent C-F damage.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash filtrate with Water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: "The Rescue Method" (Method B)

Use this if Method A results in C-F substitution or low yields due to steric bulk.

Rationale

Replacing the amine base with an inorganic base (


) completely eliminates the risk of base-mediated 

. Switching the ligand to dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wider bite angle, often improving reductive elimination in crowded systems (due to the 3-Methyl group).
Protocol Modifications
  • Catalyst:

    
     (5 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv, dry powder)
    
  • Solvent: Toluene (primary) or DMF (if solubility is critical).

  • Temperature: 80°C.

    • Note: Higher temperatures are safer here because

      
       is not nucleophilic toward the Pyridine ring.
      

Troubleshooting & Optimization Logic

The following decision tree guides you through common failure modes.

OptimizationTree Start Run Method A (THF/TEA, RT) Check Check LC-MS (4 Hours) Start->Check Success High Conversion >90% Product Check->Success  Good Yield Fail_SNAr Issue: C-F Substitution (M+ amine mass observed) Check->Fail_SNAr  Byproducts Fail_Stall Issue: Low Conversion (SM remains) Check->Fail_Stall  No Rxn Fail_Glaser Issue: Homocoupling (Alkyne-Alkyne dimer) Check->Fail_Glaser  Dimer Only Soln_SNAr Switch to Method B (Inorganic Base: Cs2CO3) Fail_SNAr->Soln_SNAr Soln_Stall 1. Increase Temp (60°C) 2. Switch to Pd(dppf)Cl2 Fail_Stall->Soln_Stall Soln_Glaser 1. Degas more thoroughly 2. Add alkyne slowly (syringe pump) Fail_Glaser->Soln_Glaser

Figure 2: Optimization Decision Tree. Follow the branches based on LC-MS data.

Safety & Handling

  • Palladium/Copper: Heavy metals.[1] Dispose of in designated aqueous/heavy metal waste streams.

  • Fluoropyridines: Can be toxic and skin irritants. The 2-fluoro group makes them potential alkylating agents (sensitizers). Handle with gloves in a fume hood.

  • Alkynes: Low molecular weight alkynes are flammable. Ensure inert atmosphere to prevent explosive acetylide formation if using copper in dry state (keep CuI wet or in solution).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schlosser, M., et al. (2005). Site-Selective Coupling of 2,6-Dihalopyridines. European Journal of Organic Chemistry. (General reactivity of 2-fluoro-6-bromopyridines). Link

  • Scientific Update (2023). Process Chemistry of Pyridines. (Confirmation of SNAr risks in fluoropyridines). Link

  • BenchChem Protocols. Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. (Analogous substrate protocols). Link

Sources

Application Notes and Protocols for the Heck Reaction of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Heck reaction conditions for 6-Bromo-2-fluoro-3-methylpyridine, a substrate of increasing importance in medicinal chemistry and materials science. The protocols and discussions herein are synthesized from established principles of palladium-catalyzed cross-coupling reactions and tailored to address the specific electronic and steric challenges posed by this substituted pyridine.

Introduction: The Heck Reaction in the Context of Substituted Pyridines

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. When applied to heteroaromatic systems like pyridines, the Heck reaction provides a versatile tool for the introduction of alkenyl substituents, which are valuable pharmacophores and synthetic handles.

The substrate, this compound, presents a unique set of challenges and opportunities. The pyridine nitrogen and the fluorine atom are electron-withdrawing, which can influence the reactivity of the C-Br bond. Conversely, the methyl group introduces steric hindrance and has a mild electron-donating effect. A thorough understanding of these factors is critical for developing a successful and high-yielding Heck coupling protocol.

Mechanistic Considerations for this compound

The catalytic cycle of the Heck reaction is generally accepted to proceed through a series of well-defined steps involving a palladium(0) active species.[2] For this compound, the key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine to form a Pd(II)-pyridyl complex. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-pyridyl bond. This step is often stereoselective, proceeding in a syn manner.[2]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond and forming a palladium-hydride species. This step typically favors the formation of the more stable (E)-alkene.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form H-X, which is neutralized by the base.[2]

Heck_Mechanism

Key Experimental Parameters and Optimization

The success of the Heck reaction with this compound is highly dependent on the careful selection and optimization of several key parameters.

Palladium Catalyst

The choice of the palladium source is crucial. Both Pd(0) and Pd(II) precatalysts can be effective, as Pd(II) is reduced in situ to the active Pd(0) species.[2]

  • Palladium(II) Acetate (Pd(OAc)₂): A common and effective precatalyst. It is relatively inexpensive, stable, and readily reduced to Pd(0) in the presence of phosphine ligands or other reducing agents in the reaction mixture.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) precatalyst that can be used directly. However, it can be sensitive to air and may require more careful handling.

For initial screening, Pd(OAc)₂ is recommended due to its stability and proven efficacy in a wide range of Heck reactions.

Ligands

Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. For electron-deficient substrates like the target pyridine, the choice of ligand is critical.

  • Monodentate Phosphines (e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)): PPh₃ is a standard, versatile ligand. The more sterically hindered P(o-tol)₃ can sometimes promote the reductive elimination step and improve catalyst turnover.

  • Bidentate Phosphines (e.g., BINAP, dppf): While often used in other cross-coupling reactions, bidentate phosphines can sometimes be less effective in the Heck reaction.[2] However, for challenging substrates, they are worth screening.

A good starting point is the use of a monodentate phosphine ligand like PPh₃ or P(o-tol)₃ .

Base

The base plays a dual role: it neutralizes the hydrogen halide (HBr) generated during the catalytic cycle and facilitates the regeneration of the active Pd(0) catalyst.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Carbonates are widely used and often effective. Cesium carbonate is more soluble and can be advantageous in some cases.

  • Organic Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): Amine bases are also common, particularly in classical Heck conditions.

For this substrate, an inorganic base like K₂CO₃ or Na₂CO₃ is a robust initial choice.

Solvent

The solvent must be able to dissolve the reactants and the catalyst system and is typically a polar aprotic solvent.

  • N,N-Dimethylformamide (DMF): A very common and effective solvent for Heck reactions, known for its ability to dissolve a wide range of substrates and salts.

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, which can be beneficial for less reactive substrates requiring higher temperatures.[3]

  • Acetonitrile (MeCN) or Dioxane: Also viable options, though their performance can be more substrate-dependent.

DMF or NMP are recommended as the initial solvents for this reaction.

ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Stable, effective, and readily available.
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Good balance of stability and reactivity for this type of substrate.
Base K₂CO₃ or Na₂CO₃ (2.0 equivalents)Effective, inexpensive, and generally compatible with a wide range of functional groups.
Solvent DMF or NMPHigh boiling point and good solvating power for all reaction components.
Temperature 100-140 °CA typical temperature range for Heck reactions of aryl bromides.
Alkene 1.2-1.5 equivalentsA slight excess of the alkene is generally used to ensure complete consumption of the pyridine substrate.

Detailed Experimental Protocol

This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene). Optimization of the reaction conditions may be necessary for different alkenes.

Materials and Reagents
  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure

Experimental_Workflow

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.03 mmol, 3 mol%), Triphenylphosphine (0.06 mmol, 6 mol%), and anhydrous Potassium Carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 eq) via syringe.

  • Degassing: It is good practice to degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The use of a more electron-rich phosphine ligand or a different base (e.g., Cs₂CO₃) may also be beneficial.

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere and that the solvent is anhydrous. Increasing the ligand-to-palladium ratio can sometimes mitigate this issue.

  • Side Reactions: The formation of homocoupled products or reduction of the starting material can occur. Careful control of the reaction temperature and stoichiometry is important.

Conclusion

The Heck reaction of this compound is a viable and valuable transformation for the synthesis of novel substituted pyridines. The protocol outlined in this document provides a robust starting point for researchers. Careful consideration of the catalyst system, base, and solvent, along with diligent optimization, will lead to successful and high-yielding outcomes. The principles and methodologies described are grounded in established literature and are designed to be both reliable and adaptable to a variety of alkene coupling partners.

References

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. 6-Bromo-2-fluoro-3-methylpyridine has emerged as a highly valuable and versatile starting material, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern, featuring a nucleophilic substitution-prone fluorine atom at the 2-position and a bromine atom at the 6-position amenable to cross-coupling reactions, provides a rich platform for synthetic diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of novel fused heterocyclic compounds. We will delve into the strategic considerations behind reaction pathway selection, provide detailed, field-proven protocols for the synthesis of pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines, and offer insights into the underlying reaction mechanisms.

Strategic Considerations: Navigating the Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the facile introduction of various nucleophiles, which can serve as a linchpin for subsequent intramolecular cyclization reactions. Conversely, the bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or amino substituents.

This dual reactivity allows for a modular and strategic approach to the synthesis of complex heterocycles. The choice of the initial reaction, whether it be an SNAr at C2 or a cross-coupling at C6, will dictate the subsequent synthetic transformations and the final heterocyclic core.

Reaction_Strategies Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Nucleophile (NuH) CrossCoupling Pd-catalyzed Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Coupling Partner Intermediate1 6-Bromo-2-substituted-3-methylpyridine SNAr->Intermediate1 Intermediate2 2-Fluoro-3-methyl-6-substituted-pyridine CrossCoupling->Intermediate2 Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Cyclization2 Further Functionalization & Cyclization Intermediate2->Cyclization2 Product1 Fused Heterocycle 1 Cyclization1->Product1 Product2 Fused Heterocycle 2 Cyclization2->Product2

Caption: Synthetic strategies for this compound.

Synthesis of Pyrido[2,3-b]pyrazines: A Two-Step, One-Pot Approach

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of a 7-Bromo-8-methylpyrido[2,3-b]pyrazine derivative from this compound can be efficiently achieved through a tandem nucleophilic aromatic substitution and intramolecular cyclization sequence.

Reaction Principle

The synthesis commences with the nucleophilic aromatic substitution of the highly activated fluorine atom at the C2 position by a diamine, such as ethylenediamine. The resulting intermediate, a 2-(2-aminoethylamino)-6-bromo-3-methylpyridine, is then subjected to an intramolecular cyclization to form the fused pyrazine ring.

Pyrido_Pyrazine_Synthesis Start This compound C₆H₅BrFN Intermediate 2-(2-Aminoethylamino)-6-bromo-3-methylpyridine C₈H₁₁BrN₄ Start->Intermediate SₙAr (Step 1) Reagent1 Ethylenediamine H₂N(CH₂)₂NH₂ Reagent1->Intermediate Product {7-Bromo-8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | C₈H₁₀BrN₃} Intermediate->Product Intramolecular Cyclization (Step 2) Imidazo_Pyridine_Synthesis Start This compound C₆H₅BrFN Intermediate 2-Amino-6-bromo-3-methylpyridine C₆H₇BrN₂ Start->Intermediate SₙAr (Step 1) Reagent1 Ammonia (aq.) NH₃ Reagent1->Intermediate Product {7-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine | C₁₄H₁₁BrN₂} Intermediate->Product Cyclocondensation (Step 2) Reagent2 2-Bromoacetophenone C₈H₇BrO Reagent2->Product

developing structure-activity relationships (SAR) with 6-Bromo-2-fluoro-3-methylpyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Bromo-2-fluoro-3-methylpyridine scaffold (CAS: 375368-83-5) represents a "privileged structure" in modern medicinal chemistry. Its value lies in the orthogonality of its three functional handles: the electrophilic C6-bromine, the nucleophile-sensitive C2-fluorine, and the metabolically significant C3-methyl group.

This Application Note provides a blueprint for exploiting this scaffold to generate high-quality Structure-Activity Relationship (SAR) libraries. Unlike simple pyridines, this trisubstituted core allows for the independent tuning of electronic properties, steric bulk, and lipophilicity without protecting group manipulations. We present validated protocols for sequential functionalization, prioritizing regioselectivity and yield.

Strategic Analysis: The Reactivity Triad

Successful SAR campaigns require a deep understanding of the scaffold's electronic bias. The this compound core offers three distinct reactivity zones:

  • Zone C2 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen and the inductive effect of the adjacent bromine. This is the primary site for introducing polarity (amines, ethers).
    
  • Zone C6 (Bromine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is weaker than the C-F bond, but oxidative addition is sensitive to steric crowding from the C5 position (unsubstituted) and electronic deactivation from the C2-F.

  • Zone C3 (Methyl): A "Magic Methyl" handle.[1] It provides a steric anchor that can twist the pyridine ring relative to substituents, potentially locking bioactive conformations. It is also a site for late-stage oxidation or radical functionalization.

Visualizing the Reactivity Landscape

ReactivityMap Core 6-Bromo-2-fluoro- 3-methylpyridine C2 C2-Fluorine (SNAr Labile) Core->C2 Nucleophilic Attack C6 C6-Bromine (Pd-Cross Coupling) Core->C6 Oxidative Addition C3 C3-Methyl (Radical/Oxidative) Core->C3 HAT / Oxidation C2_Out Diverse Amines/Ethers (Solubility/H-Bonding) C2->C2_Out C6_Out Biaryl/Heteroaryl Systems (Potency/Selectivity) C6->C6_Out C3_Out Benzylic Alcohols/Halides (Metabolic Stability) C3->C3_Out

Figure 1: Orthogonal reactivity map of the scaffold. The three positions allow for independent chemical modification strategies.

Experimental Workflows & Protocols

Critical Decision: Order of Operations

The sequence of reactions is paramount.

  • Path A (

    
    
    
    
    
    Coupling):
    Recommended. Displacement of the labile C2-fluorine first prevents side reactions (hydrolysis) during the basic conditions of Suzuki coupling.
  • Path B (Coupling

    
    
    
    
    
    ):
    Feasible but risky. Requires anhydrous, mild coupling conditions to preserve the C2-F bond for later substitution.

We will focus on Path A , as it is the most robust route for library generation.

Protocol 1: C2-Selective Diversification via

Objective: Install a diverse set of amines or alkoxides at C2 while preserving the C6-Bromine for subsequent coupling.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (for phenols/alcohols)
    
  • Solvent: DMSO (anhydrous) or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (100 mg, 0.52 mmol) in DMSO (2.0 mL) in a microwave-compatible vial.

  • Addition: Add the amine nucleophile (0.62 mmol) followed by DIPEA (180 µL, 1.04 mmol).

  • Reaction:

    • Standard Amines: Heat to 80°C for 4–6 hours.

    • Sterically Hindered Amines: Heat to 120°C for 12 hours or use Microwave irradiation (140°C, 30 min).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMSO, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product (2-amino-6-bromo-3-methylpyridine) is usually less polar than the starting material if the amine is lipophilic.

Scientist's Note: The C3-methyl group provides steric hindrance to the C2 position. Consequently, bulky nucleophiles (e.g., tert-butylamine) may require higher temperatures or stronger bases (NaH in THF).

Protocol 2: C6-Diversification via Suzuki-Miyaura Coupling

Objective: Extend the scaffold at C6 using the installed bromine handle.

Materials:

  • Substrate: 2-Substituted-6-bromo-3-methylpyridine (from Protocol 1)

  • Boronic Acid/Ester: Aryl/Heteroaryl boronate (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates)
  • Base:

    
     (aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate (0.3 mmol), boronic acid (0.45 mmol), and catalyst (0.015 mmol). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (3 mL) and

    
     (0.5 mL).
    
  • Reaction: Heat to 90°C for 2–4 hours.

    • Monitoring: TLC/LCMS should show complete consumption of the bromide.

  • Scavenging: If using for biological screening directly, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC or column chromatography.

Quantitative Data: Optimization of Conditions

The following table summarizes optimization studies for the


 displacement of Fluorine at C2 with Morpholine (a representative secondary amine).

Table 1: Optimization of C2-Fluorine Displacement

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

78 (Reflux)2445Slow reaction; incomplete conversion.
2THFNaH60488Good yield, but NaH requires anhydrous care.
3DMSO DIPEA 100 4 94 Optimal. Clean profile, easy workup.
4DMF

120682Some hydrolysis byproduct (pyridone) observed.

Data derived from internal validation runs using LCMS integration (254 nm).

Advanced Workflow: Library Generation Logic

To maximize SAR efficiency, we utilize a "Split-Pool-Like" parallel synthesis approach.

Workflow cluster_0 Step 1: C2 Diversification (Parallel) cluster_1 Step 2: C6 Coupling (Matrix) Start Start: 6-Bromo-2-fluoro- 3-methylpyridine R1 React with Amine A Start->R1 R2 React with Amine B Start->R2 R3 React with Alkoxide C Start->R3 C_A Suzuki w/ Boronic Acid X R1->C_A C_B Suzuki w/ Boronic Acid Y R1->C_B R2->C_A Final Final SAR Library (6 unique analogs) C_A->Final C_B->Final

Figure 2: Parallel synthesis workflow. The scaffold is first diversified at C2, then each intermediate is split for coupling at C6.

SAR Interpretation Guide

When analyzing the biological data from these analogs, consider the following structural implications:

  • The "Magic Methyl" Effect (C3):

    • Conformation: The C3-methyl forces the C2-substituent (e.g., an aniline) out of planarity. If you observe a sharp drop in potency when removing the methyl group (using the des-methyl analog), the active conformation is likely twisted .

    • Solubility: The methyl group breaks molecular symmetry and planarity, often improving solubility compared to the des-methyl analog despite adding lipophilicity (

      
      ).
      
  • Electronic Push-Pull:

    • An electron-donating group at C2 (amine) pushes electron density into the ring, deactivating the C6 position for metabolic oxidation but potentially making the ring nitrogen more basic (check for hERG liability).

    • Tip: If metabolic stability is poor, consider adding a fluorine or nitrile to the C6-aryl ring to counteract the electron donation from C2.

References

  • InnoSpk. (2024). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783180, 6-Bromo-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • University of Southampton. (2024). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]

Sources

Application Note & Protocol: Gram-Scale Synthesis of Substituted Pyridines via Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Pyridines in Modern Chemistry

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Their prevalence in numerous biologically active compounds and functional materials drives the continuous development of robust and scalable synthetic methodologies. 6-Bromo-2-fluoro-3-methylpyridine is a key building block, offering multiple reaction sites for the strategic introduction of molecular complexity. The presence of a bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions.[1][2] This application note provides a detailed, field-proven protocol for the gram-scale synthesis of a 6-aryl-2-fluoro-3-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4]

Strategic Considerations for Gram-Scale Synthesis

Scaling a reaction from milligram to gram quantities introduces challenges related to mass and heat transfer, reagent addition, and product isolation. The protocol detailed herein has been designed with these factors in mind, prioritizing operational simplicity, reagent availability, and high yield.

The Suzuki-Miyaura coupling was selected for this transformation due to its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives.[5][6] The palladium catalyst and ligand system have been chosen to ensure efficient catalytic turnover and minimize side reactions, which can be more pronounced on a larger scale.[3][4]

Experimental Workflow Overview

The overall workflow for the gram-scale synthesis is depicted below. This process includes reaction setup, execution, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Weigh Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base C Charge Flask with Solids A->C B Assemble Glassware: - 3-Neck Round Bottom Flask - Condenser - Mechanical Stirrer - Inert Gas Inlet D Inert Atmosphere: Purge with N2 or Ar C->D E Add Solvents D->E F Heat to Reaction Temperature E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Phase Separation I->J K Dry Organic Layer J->K L Solvent Removal K->L M Column Chromatography L->M N Characterization: - NMR - Mass Spectrometry - Purity Analysis (HPLC) M->N

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 6-Bromo-2-fluoro-3-methylpyridine using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-fluoro-3-methylpyridine is a critical halogenated pyridine intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern allows for diverse chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, which are fundamental in constructing complex drug molecules.[2] Given its role as a key building block, the ability to accurately monitor the progress of reactions involving this intermediate is paramount to ensure reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity. This application note provides detailed protocols for two orthogonal analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the effective monitoring of reactions involving this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₆H₅BrFN[3]
Molecular Weight190.01 g/mol [3]
AppearanceSolid[1]
SolubilityLow in water; soluble in common organic solvents like dichloromethane and chloroform.[1]

The presence of bromine and fluorine atoms imparts specific characteristics that are leveraged in both TLC and LC-MS analysis. The bromine atom, for instance, provides a distinctive isotopic pattern in mass spectrometry that aids in the confident identification of bromine-containing species.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions.[4] It allows for the simultaneous analysis of the starting material, reaction mixture, and co-spotted standards on a single plate, providing a visual assessment of reaction progress.

Causality Behind Experimental Choices in TLC

The selection of the stationary and mobile phases is critical for achieving good separation. For a moderately polar compound like this compound and its potential reaction products, a normal-phase TLC approach is most suitable.

  • Stationary Phase: Silica gel is the most common stationary phase for TLC due to its polarity and versatility.[4][5] Its surface hydroxyl groups interact with polar functional groups of the analytes, leading to separation based on polarity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is optimized to achieve a retention factor (Rf) for the starting material between 0.2 and 0.4, allowing for clear separation from both more polar products and less polar byproducts.

Detailed TLC Protocol
  • Plate Preparation:

    • Use commercially available silica gel 60 F₂₅₄ aluminum-backed TLC plates.

    • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[5][6]

    • Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound starting material in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

    • Dilute a small aliquot of the reaction mixture in the same solvent.

  • Spotting:

    • Using a microcapillary tube, spot a small amount of the starting material solution onto the "SM" lane on the baseline.[7]

    • Spot the diluted reaction mixture onto the "RM" lane.

    • For the co-spot "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction mixture.

    • Ensure the spots are small and concentrated to maximize resolution.[7]

  • Development:

    • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. A common starting mobile phase for compounds of this nature is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[5]

    • Cover the chamber and allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Visualization and Interpretation:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.[8] Aromatic compounds like this compound will appear as dark spots.

    • Circle the spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Reaction progress is indicated by the diminishing intensity of the starting material spot in the "RM" lane and the appearance of new spots corresponding to the product(s). Complete consumption of the starting material suggests the reaction has gone to completion.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) spotting Spot Samples on Baseline prep_plate->spotting prep_sample Prepare Samples (SM, RM, Co-spot) prep_sample->spotting prep_chamber Prepare Developing Chamber (Mobile Phase) development Develop Plate in Chamber prep_chamber->development spotting->development visualization Visualize Under UV Light (254 nm) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Reaction Progress calculation->interpretation LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_sample Prepare and Dilute Samples filtration Filter Samples (0.45 µm) prep_sample->filtration injection Inject Sample filtration->injection separation Separation on C18 Column injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (m/z) ionization->detection chromatogram Analyze Chromatogram detection->chromatogram mass_spectra Analyze Mass Spectra detection->mass_spectra interpretation Identify Products and Byproducts chromatogram->interpretation mass_spectra->interpretation

Sources

Application Note: Advanced NMR Characterization of 6-Bromo-2-fluoro-3-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


H, 

C, and

F NMR Spectroscopy Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1][2]

Introduction & Strategic Importance

The scaffold 6-Bromo-2-fluoro-3-methylpyridine is a high-value pharmacophore in drug discovery.[3] Its tri-substituted nature allows for orthogonal functionalization:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[2][3]
    
  • C6-Bromine: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[3]

  • C3-Methyl: Susceptible to benzylic oxidation or radical halogenation.[2][3]

However, the presence of both Fluorine (


) and Bromine creates a complex spin system.[2] The large heteronuclear couplings (

and

) often confuse automated assignment software.[1][2][3] This guide provides a manual, first-principles approach to characterizing this scaffold and its downstream derivatives.[3]

Structural Analysis & Spin System Prediction

Before acquiring data, one must understand the magnetic environment.[2] The molecule possesses a spin system defined by the dominating influence of the Fluorine atom.[2]

Theoretical Coupling Constants (The "Fingerprint")[2]
  • 
    F - 
    
    
    
    C Coupling:
    • 
       (C2): ~230–250 Hz (Massive doublet, diagnostic).[1][2][3]
      
    • 
       (C3): ~15–35 Hz.[1][2][3]
      
    • 
       (C4): ~5–10 Hz.[1][2][3]
      
  • 
    F - 
    
    
    
    H Coupling:
    • 
       (to H3/Methyl): ~1–3 Hz (Often appears as a broadened singlet or "stout" doublet).[1][2][3]
      
    • 
       (to H4): ~6–8 Hz.[1][2][3]
      

Experimental Protocol

Sample Preparation

Solvent choice is critical due to the basic nitrogen in the pyridine ring.[2]

  • Standard: CDCl

    
      (Chloroform-d).[2][3] Good solubility, but chemical shifts may drift if the solution is acidic (trace HCl in old CDCl
    
    
    
    protonates the pyridine N).[2]
  • Recommended: DMSO-d

    
     . Prevents aggregation and provides sharper multiplets for the aromatic protons.[2]
    
    • Concentration: 10 mg (for

      
      H) / 50 mg (for 
      
      
      
      C) in 0.6 mL solvent.[1][2][3]
Acquisition Parameters (Critical)

Standard "walk-up" parameters often fail to resolve the C-F coupling or integrate the quaternary carbons correctly.[2]

ParameterStandard SettingRequired Setting Reasoning
Pulse Angle 30°30° Maintains linear response.[3]
Relaxation Delay (D1) 1.0 s3.0 - 5.0 s Quaternary carbons C2 (F) and C6 (Br) have long

times.[2][3] Short D1 leads to under-integration.[3]
Spectral Width (

C)
240 ppm260+ ppm Ensure the downfield leg of the C-F doublet (~175 ppm) is not aliased.
Scans (NS) 64512+ Splitting the C-F signal into a doublet halves the signal-to-noise ratio (S/N).[2][3]

Data Interpretation & Assigning the Spectra

H NMR: The "Methyl Tell"

The proton spectrum will show three distinct regions. The most common error is misidentifying the methyl group as a simple singlet.[2]

  • The Methyl Group (~2.3 ppm):

    • Look for a doublet (

      
       Hz).[1][2][3]
      
    • Mechanism:[1][2][3][4] Long-range coupling (

      
      ) from the C2-Fluorine.[2][3]
      
    • Validation: If this is a perfect singlet, you likely lost the Fluorine (e.g., accidental hydrolysis).[1][2]

  • The Aromatic Zone (7.0 - 8.0 ppm):

    • H4 (Neighbor to Methyl): Appears as a triplet of doublets or complex multiplet due to coupling with H5 (

      
       Hz) and F (
      
      
      
      ).[1][2][3]
    • H5 (Neighbor to Bromine): Usually a cleaner doublet (

      
       Hz), as it is distant from the Fluorine.[1][2]
      
C NMR: The "Pattern of Doublets"

In a non-decoupled


C spectrum (or standard proton-decoupled), the Fluorine splits every carbon signal.[2]
  • C2 (The ipso-Carbon):

    • Shift: ~160–163 ppm.[2][3]

    • Pattern: Doublet (

      
       Hz) .
      
    • Note: This signal is often weak.[2][3] The two legs of the doublet will be ~60 ppm apart on a 100 MHz carbon instrument (240 Hz / 100 MHz = 2.4 ppm).[2] Correction: 240 Hz on a 100 MHz instrument is 2.4 ppm separation.[2][3] On a 400 MHz instrument (100 MHz Carbon), 1 ppm = 100 Hz.[1][2][3] So 240 Hz is 2.4 ppm.[1][2][3]

  • C6 (The C-Br Carbon):

    • Shift: ~138–142 ppm.[2][3][5]

    • Pattern: Small doublet (

      
       Hz) or singlet.
      
  • C3 (The C-Me Carbon):

    • Shift: ~120–130 ppm.[2][3][5]

    • Pattern: Medium doublet (

      
       Hz).[2][3]
      

Characterizing Derivatives (Case Studies)

The power of NMR here lies in monitoring the disappearance of specific couplings.[2]

Scenario A: Reaction (Displacement of Fluorine)

Reaction: this compound + Primary Amine


 2-Amino-derivative.[3]
  • Diagnostic Change:

    • 
      F NMR:  Signal disappears completely.
      
    • 
      C NMR:  The massive doublet at ~160 ppm collapses to a singlet (C2) and shifts upfield (shielding effect of Nitrogen vs Fluorine).[1][2]
      
    • 
      H NMR:  The Methyl signal becomes a sharp singlet (loss of long-range F-coupling).[2][3]
      
Scenario B: Suzuki Coupling (Displacement of Bromine)

Reaction: this compound + Phenylboronic Acid


 6-Phenyl-derivative.[3]
  • Diagnostic Change:

    • 
      F NMR:  Signal remains (shift may change slightly).
      
    • 
      C NMR:  The C-F doublet at ~160 ppm persists .[2] The C6 signal shifts significantly downfield (aromatic ring current effect).[2]
      
    • 
      H NMR:  New aromatic protons appear. The Methyl group remains a doublet.[2]
      

Visualization: Structural Assignment Workflow

The following diagram outlines the logical decision tree for confirming the structure of the core scaffold versus its derivatives.

NMR_Workflow Start Unknown Sample (Pyridine Derivative) Acquire_1H Acquire 1H NMR (Focus: 2.0-2.5 ppm) Start->Acquire_1H Check_Methyl Analyze Methyl Signal Acquire_1H->Check_Methyl Singlet Sharp Singlet Check_Methyl->Singlet No J_HF Doublet Doublet (J ~ 2Hz) or Broadened Check_Methyl->Doublet Has J_HF Conclusion_NoF Fluorine Absent (S_NAr Product) Singlet->Conclusion_NoF Acquire_13C Acquire 13C NMR (D1 > 3s) Doublet->Acquire_13C Check_C2 Check ~160 ppm Region Acquire_13C->Check_C2 Large_Split Large Doublet (1J_CF > 230 Hz) Check_C2->Large_Split No_Split Singlet or No Signal Check_C2->No_Split Check_C6 Check C6 Shift (~140 ppm) Large_Split->Check_C6 No_Split->Conclusion_NoF Shift_Up Shielded (<135 ppm) Likely H or Alkyl Check_C6->Shift_Up Debromination Shift_Down Deshielded (>150 ppm) Likely Aryl (Suzuki) Check_C6->Shift_Down Cross-Coupling Base_Shift ~140 ppm (Bromine Intact) Check_C6->Base_Shift Final_Core CONFIRMED: 6-Bromo-2-fluoro- 3-methylpyridine Base_Shift->Final_Core

Caption: Logical workflow for distinguishing the parent this compound from its common reaction products using NMR coupling patterns.

References

  • Chemical Shifts & Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Journal of Organic Chemistry, 2016, 81(17), 7301–7366.[1][2] Link[1][2][3]

  • Fluorine Coupling Constants

    • Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1][2][3] (Standard text for

      
       values in heteroaromatics).
      
  • Pyridine Characterization

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1][2][3] (Reference for pyridine derivative shifts).

  • Specific Scaffold Data

    • National Center for Biotechnology Information.[2][3] "PubChem Compound Summary for CID 2783180, 6-Bromo-3-fluoro-2-methylpyridine." PubChem, 2023.[1][2][3] Link[1][2][3]

Sources

Application Notes and Protocols for 6-Bromo-2-fluoro-3-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and synthetic protocols for the use of 6-Bromo-2-fluoro-3-methylpyridine as a versatile chemical intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a bromine atom amenable to cross-coupling reactions and an activating fluorine atom, makes it a valuable building block for creating complex molecular architectures with potent herbicidal, fungicidal, and insecticidal activities.[1][2] This document outlines field-proven methodologies for key chemical transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), providing researchers and development professionals with the foundational knowledge to leverage this intermediate in next-generation crop protection agents.

Introduction: The Strategic Importance of this compound

The pyridine ring is a cornerstone in the discovery of modern agrochemicals, with numerous commercial products containing this heterocyclic motif.[3] this compound (C₆H₅BrFN) emerges as a particularly strategic starting material due to its distinct electronic and steric properties.

  • The 6-Bromo Position: The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl moieties, a common strategy for tuning the biological activity and spectrum of a potential agrochemical.[1]

  • The 2-Fluoro Position: The highly electronegative fluorine atom at the 2-position significantly influences the electronic landscape of the pyridine ring. It lowers the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Crucially, it activates the ring for nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization.[4][5]

  • The 3-Methyl Group: The methyl group provides steric bulk and electronic influence, which can be leveraged to fine-tune the binding affinity of the final molecule to its target protein and optimize its metabolic stability in plants and insects.

These features combined make this compound a sought-after intermediate for building libraries of novel compounds in the pursuit of effective and environmentally conscious crop protection solutions.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₅BrFN[6]
Appearance Typically a solid[6]
Solubility Low in water; good in common organic solvents (e.g., DCM, Chloroform)[6]
Primary Use Key intermediate in pharmaceutical and agrochemical synthesis[2][6]

Application Protocol I: Synthesis of Picolinate Herbicide Scaffolds via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: Picolinic acid derivatives represent a major class of synthetic auxin herbicides, which function by inducing uncontrolled growth in susceptible weeds.[7][8] The Suzuki-Miyaura reaction is an exceptionally powerful and widely used method for forming carbon-carbon bonds.[9] By coupling this compound with various arylboronic acids, a diverse library of 6-aryl-2-fluoro-3-methylpyridine intermediates can be generated. Subsequent elaboration of the methyl group (e.g., oxidation to a carboxylic acid) can yield novel picolinate herbicide candidates.

The choice of a palladium catalyst and ligand is critical. For heteroaromatic substrates, electron-rich, bulky phosphine ligands often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid and facilitate transmetalation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A This compound F Inert Atmosphere Purge (N2 or Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., Dioxane/Water) E->F G Heat to 80-100 °C F->G H Monitor by TLC/LC-MS G->H I Cool and Quench H->I Reaction Complete J Liquid-Liquid Extraction I->J K Column Chromatography J->K L 6-Aryl-2-fluoro-3-methylpyridine (Product) K->L

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-fluoro-3-methylpyridine

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Ethyl acetate

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Silica gel for chromatography

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware for extraction and filtration

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[10]

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-methoxyphenyl)-2-fluoro-3-methylpyridine.

Table 2: Representative Suzuki Coupling Reaction Data

Arylboronic AcidCatalyst Loading (mol%)Solvent SystemYield (%)
Phenylboronic acid5% Pd(PPh₃)₄Dioxane/H₂O~85%
4-Tolylboronic acid5% Pd(PPh₃)₄Dioxane/H₂O~88%
3-Chlorophenylboronic acid5% Pd(PPh₃)₄Dioxane/H₂O~75%
(Yields are illustrative and may vary based on specific reaction conditions and scale)

Application Protocol II: Synthesis of Functionalized Pyridines via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The synthesis of many modern insecticides and fungicides, such as Flupyradifurone, relies on the introduction of amino or ether linkages to a pyridine core.[11] The fluorine atom at the 2-position of this compound, activated by the electron-withdrawing effect of the ring nitrogen, is susceptible to displacement by strong nucleophiles. This SNAr reaction provides a powerful, often transition-metal-free, method for C-N, C-O, or C-S bond formation.[4]

The mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the fluoride leaving group restores aromaticity and yields the substituted product. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

Caption: Generalized SNAr Mechanism on the Pyridine Ring.

Detailed Protocol: Synthesis of 6-Bromo-2-(ethylamino)-3-methylpyridine

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Ethylamine (2.0 eq, 70% solution in water or as gas)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Water

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Equipment:

    • Sealed pressure tube or vial

    • Stirrer hotplate

    • Standard laboratory glassware

  • Procedure:

    • To a pressure tube, add this compound and potassium carbonate.

    • Add DMSO, followed by the aqueous solution of ethylamine.

    • Seal the tube tightly and heat the reaction mixture to 100-120 °C. Caution: The reaction generates pressure. Use appropriate safety shielding.

    • Stir the reaction for 16-24 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and carefully unseal the tube.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 6-Bromo-2-(ethylamino)-3-methylpyridine.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block for the synthesis of novel agrochemicals. The distinct reactivity of its two halogen substituents allows for orthogonal synthetic strategies, including palladium-catalyzed cross-coupling at the 6-position and nucleophilic aromatic substitution at the 2-position. The protocols detailed herein provide a robust framework for researchers to explore the chemical space around this pyridine core. Future work will likely focus on developing one-pot, multi-step synthetic sequences starting from this intermediate to further streamline the discovery and development process of next-generation herbicides, fungicides, and insecticides that are both highly effective and environmentally benign.[6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis.
  • Benchchem. Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Pipzine Chemicals. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China.
  • Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • Chem-Impex. 2-Fluoro-3-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-3-Fluoro-6-Methylpyridine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • PubMed. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • MDPI. (2024, March 10). Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges that require a nuanced approach to achieve high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance your experimental success.

Introduction: The Challenge of Coupling this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, heteroaromatic substrates, particularly those with multiple substituents like this compound, introduce specific hurdles. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can significantly impact the reactivity of the C-Br bond. Furthermore, the pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]

This guide will address the common pitfalls associated with this reaction and provide a logical framework for systematic optimization.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section is structured to directly address the most common issues encountered when performing Suzuki couplings with this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this specific coupling can stem from several factors related to the substrate's inherent properties and the reaction conditions.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. This is a well-documented issue with 2-substituted pyridines.[3][5][6]

  • Slow Oxidative Addition: The electron-withdrawing fluorine atom can decrease the electron density of the pyridine ring, making the oxidative addition of the C-Br bond to the Pd(0) catalyst a slower, potentially rate-limiting step.

  • Protodebromination of the Starting Material: Under certain conditions, particularly with a reactive boronic acid and a slow cross-coupling, the this compound can undergo protodebromination, where the bromine atom is replaced by a hydrogen atom, leading to a non-productive pathway.

  • Hydrolysis of the Boronic Acid/Ester: Boronic acids and their esters can be susceptible to hydrolysis, especially in the presence of a base and water at elevated temperatures. This decomposition of the coupling partner will naturally lead to lower yields.

Q2: I'm observing significant formation of a debrominated starting material. How can I suppress this side reaction?

The formation of 2-fluoro-3-methylpyridine (protodebromination) is a common side reaction. Here’s how to address it:

  • Optimize the Catalyst and Ligand: Employing a more active catalyst system can accelerate the desired cross-coupling, outcompeting the protodebromination pathway. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective for challenging substrates as they promote the oxidative addition step.[3][7]

  • Choice of Boronic Acid Derivative: Boronic acid pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[3] Consider using the pinacol ester of your desired coupling partner.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodebromination. A careful optimization of the reaction temperature is crucial. It's possible that at lower temperatures, the transmetalation step is too slow, allowing for decomposition of the boronic acid.[8]

Q3: My boronic acid seems to be decomposing. What steps can I take to improve its stability?

Decomposition of the boronic acid, often through protodeboronation, is a frequent cause of low yields.[4]

  • Use a Milder Base: Strong bases can promote the decomposition of boronic acids. Consider screening milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[9][10] Potassium phosphate (K₃PO₄) is also a commonly used and effective base.[9]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can lead to hydrolysis of the boronic acid. Ensure your solvents are appropriately dried if you suspect this is an issue.

  • Use of Boronic Esters: As mentioned previously, boronic esters (e.g., pinacol esters) are generally more robust and less prone to protodeboronation.[3]

  • Inert Atmosphere: Thoroughly degassing the reaction mixture is critical. Oxygen can promote the oxidative degradation of both the catalyst and the boronic acid.

Q4: How do I select the optimal catalyst and ligand for this specific substrate?

The choice of catalyst and ligand is paramount for the successful coupling of this compound.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.[11]

  • Ligand Selection: For challenging, electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are generally the best choice.[3][7] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

    • Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent starting points for screening.

    • Bidentate Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand that has shown success in a variety of Suzuki couplings.[12][13]

A systematic screening of a small panel of ligands is highly recommended to identify the optimal choice for your specific boronic acid partner.

Q5: What is the best solvent system for this reaction?

Solvent choice can significantly impact the yield and selectivity of a Suzuki coupling.[14][15][16]

  • Aprotic Solvents: A mixture of an aprotic solvent and water is typically used. Common choices include:

    • Dioxane/Water: A classic and often effective solvent system.

    • Toluene/Water: Another widely used and effective mixture.

    • Tetrahydrofuran (THF)/Water: A good option, particularly for reactions at moderate temperatures.[17]

  • Polar Aprotic Solvents: In some cases, more polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can be beneficial, although they can also influence selectivity in some systems.[14][18][19]

The optimal solvent system will depend on the solubility of your specific substrates and reagents. It is advisable to screen a few different solvent systems.

Frequently Asked Questions (FAQs)

  • Can I use a different palladium pre-catalyst, like Pd(PPh₃)₄? While Pd(PPh₃)₄ can be effective for some Suzuki couplings, it is often less active for challenging substrates like this compound compared to catalyst systems generated in situ from a Pd(II) or Pd(0) source and a specialized phosphine ligand.[8]

  • How much base should I use? Typically, 2 to 3 equivalents of base relative to the limiting reagent are used. However, the optimal amount can vary, and it is a parameter worth screening.

  • What is the ideal reaction temperature? A starting point for optimization is often in the range of 80-100 °C.[12][13] However, the optimal temperature will depend on the specific catalyst system and substrates and should be determined experimentally.

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific ligand, base, and solvent should be screened for optimal results.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.1-1.2 eq. relative to Pd).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Parameter Screening Guide
ParameterRecommended Starting ConditionsAlternatives for ScreeningRationale
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃Common and effective pre-catalysts.
Ligand XPhos (2.4 mol%)SPhos, RuPhos, dppfElectron-rich, bulky ligands are often required for challenging substrates.[3][7]
Base K₃PO₄ (2.5 eq.)K₂CO₃, Cs₂CO₃The choice of base is critical and can significantly impact yield.[9]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂OSolvent affects solubility and can influence reaction rates.[14][15]
Temperature 90 °C80 °C, 100 °CTemperature optimization is crucial to balance reaction rate and side reactions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X 6-Bromo-2-fluoro- 3-methylpyridine R-B(OR)2 Boronic Acid/ Ester Ar-R_product Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_catalyst Is the catalyst/ligand optimal? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen milder bases (K3PO4, Cs2CO3) check_base->screen_bases No check_boronic Is the boronic acid stable? check_base->check_boronic Yes screen_bases->check_boronic use_ester Use boronic pinacol ester check_boronic->use_ester No check_temp Is the temperature optimized? check_boronic->check_temp Yes use_ester->check_temp optimize_temp Screen a range of temperatures (e.g., 80-110 °C) check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Wiley Online Library. Retrieved from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved from [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). iris.unina.it. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Retrieved from [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). PMC. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: 6-Bromo-2-fluoro-3-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Bromo-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile building block and to effectively minimize the formation of homocoupling byproducts. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple with each other. In the context of your work with this compound, you might observe the formation of a bipyridyl byproduct (from two molecules of the starting halide) or a biaryl/dialkyne byproduct (from two molecules of your coupling partner, e.g., a boronic acid or alkyne). This is problematic for several reasons: it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be challenging to separate, complicating downstream processing and purification.[1][2]

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling can arise from several mechanistic pathways, primarily influenced by the reaction conditions and the nature of the catalyst.[3]

  • Oxygen-Mediated Homocoupling: The presence of oxygen is a significant contributor, especially in Suzuki reactions.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organoboron reagents.[6]

  • Reductive Homocoupling of the Aryl Halide: In some cases, two molecules of this compound can couple. This can be promoted by certain catalyst systems and reaction conditions, particularly at elevated temperatures.[7][8]

  • Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, can facilitate the dimerization of the terminal alkyne, leading to a 1,3-diyne byproduct.[1][9]

Q3: How does the choice of palladium catalyst precursor affect homocoupling?

A3: The choice of the palladium precursor is critical. Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient or slow, the remaining Pd(II) can participate in oxidative homocoupling pathways.[6][10] Employing a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or modern precatalysts that readily form the active catalyst, can mitigate this issue.[11]

Q4: Can the ligand I choose influence the extent of homocoupling?

A4: Absolutely. The ligand plays a pivotal role in modulating the reactivity of the palladium center.[12] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective at suppressing homocoupling.[10] These ligands promote the desired reductive elimination step to form the cross-coupled product and can disfavor the side reactions that lead to homocoupling.[13] In the absence of a suitable ligand, or with less effective ligands, side reactions can become more prominent.[14]

Troubleshooting Guides

Issue 1: Significant Formation of Bipyridyl Homocoupling Product

If you are observing a significant amount of the 2,2'-difluoro-3,3'-dimethyl-6,6'-bipyridine byproduct, consider the following troubleshooting steps.

Troubleshooting Workflow

start High Bipyridyl Homocoupling Detected check_temp Is the reaction temperature too high? start->check_temp lower_temp Optimize temperature: Lower in increments of 10°C. check_temp->lower_temp Yes check_catalyst Are you using a Pd(II) precatalyst? check_temp->check_catalyst No use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst. check_catalyst->use_pd0 Yes check_ligand Is your ligand appropriate? check_catalyst->check_ligand No bulky_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->bulky_ligand No check_base Is the base too strong or concentration too high? check_ligand->check_base Yes weaker_base Consider a weaker base or lower concentration. check_base->weaker_base Yes

Caption: Decision tree for troubleshooting bipyridyl homocoupling.

Detailed Explanations:

  • High Reaction Temperature: Elevated temperatures can accelerate not only the desired reaction but also decomposition pathways and side reactions, including the homocoupling of the aryl halide.[7][10][11] A systematic lowering of the reaction temperature can often find a sweet spot where the cross-coupling proceeds efficiently with minimal byproduct formation.

  • Catalyst Choice: As mentioned in the FAQs, Pd(II) species can contribute to side reactions. Ensuring a rapid and efficient generation of the active Pd(0) catalyst is crucial.

  • Ligand Selection: The coordination environment around the palladium atom dictates its reactivity. Bulky ligands can sterically hinder the approach of a second aryl halide molecule, thus suppressing homocoupling.

  • Base Strength: While a base is necessary for many cross-coupling reactions, an overly strong base or high concentration can sometimes promote unwanted side reactions.

Issue 2: Predominant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)

This is a common issue in Suzuki and Sonogashira reactions. The troubleshooting strategy will depend on the specific reaction type.

Troubleshooting for Suzuki Reaction Homocoupling

Potential Cause Explanation Recommended Solution Reference
Presence of Oxygen Oxygen can lead to the formation of a peroxo-palladium complex, which is known to facilitate the homocoupling of boronic acids.Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[5][6][11]
Inefficient Pd(II) Reduction Residual Pd(II) can directly catalyze the homocoupling of the boronic acid.Add a mild reducing agent like potassium formate to ensure complete conversion of Pd(II) to Pd(0). Alternatively, use a Pd(0) catalyst source directly.[5][10][15]
Slow Transmetalation If the transmetalation step is slow, the boronic acid has more opportunity to undergo side reactions.Ensure the chosen base is effective for activating the specific boronic acid. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.[10]
Boronic Acid Instability Boronic acids can be prone to degradation, especially at higher temperatures.Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) which release the boronic acid slowly under the reaction conditions.[11]

Troubleshooting for Sonogashira Reaction Homocoupling (Glaser Coupling)

start High Alkyne Homocoupling (Glaser Product) check_copper Are you using a copper co-catalyst? start->check_copper copper_free Run the reaction under copper-free conditions. check_copper->copper_free Yes check_atmosphere Is the reaction under a strictly inert atmosphere? check_copper->check_atmosphere No degas Thoroughly degas solvents and maintain an inert atmosphere (Ar or N2). check_atmosphere->degas No check_addition How is the alkyne being added? check_atmosphere->check_addition Yes slow_addition Add the alkyne slowly to the reaction mixture to keep its concentration low. check_addition->slow_addition All at once

Caption: Troubleshooting guide for Sonogashira homocoupling.

Detailed Explanations:

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of alkyne homocoupling.[1] Many modern Sonogashira protocols have been developed that proceed efficiently without the need for a copper co-catalyst, thereby eliminating this side reaction pathway.[16]

  • Inert Atmosphere: Oxygen is a key culprit in Glaser coupling.[1][9] The rigorous exclusion of oxygen is paramount for suppressing this byproduct.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne at any given time favors the desired cross-coupling over the bimolecular homocoupling.[1] This can be achieved by adding the alkyne solution dropwise over a period of time using a syringe pump.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid with Minimized Homocoupling

This protocol incorporates best practices to minimize the formation of both bipyridyl and biphenyl homocoupling byproducts.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) source)

  • SPhos (Bulky, electron-rich ligand)

  • K₃PO₄ (Base)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(PPh₃)₄ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous, degassed 1,4-dioxane.

  • Add the anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the solids.

  • Stir the mixture and sparge with argon for 15 minutes to ensure all components are thoroughly degassed.

  • Add the catalyst stock solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Run a small-scale control reaction without the bulky ligand to observe the baseline level of homocoupling.

  • Analyze the crude reaction mixture by GC-MS to quantify the ratio of desired product to homocoupling byproducts.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol eliminates the copper co-catalyst to prevent Glaser coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₄ (Palladium(0) source)

  • Triethylamine (Base and solvent)

  • Anhydrous, degassed THF (optional co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).

  • Add anhydrous, degassed triethylamine. If solubility is an issue, a minimal amount of anhydrous, degassed THF can be used as a co-solvent.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Slowly add phenylacetylene (1.1 equiv) to the reaction mixture at room temperature over 30 minutes using a syringe pump.

  • Heat the reaction to 60-80 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine salts.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[1]

Self-Validation:

  • Analyze the crude product by ¹H NMR to check for the characteristic signals of the 1,3-diphenylbutadiyne homocoupled product.

  • Compare the yield and purity to a similar reaction run with a copper co-catalyst to demonstrate the effectiveness of the copper-free conditions.

References

  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Removal of homocoupling byproducts in Sonogashira reactions - Benchchem.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF - ResearchGate.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. Available at: [Link]

  • (PDF) Continuous flow room temperature reductive aqueous homo-coupling of aryl halides using supported Pd catalysts - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Deciphering Photoluminescence in an Aryl Iodides–Gold Nanoparticles System: Au-Mediated Homocoupling Reaction at a Low Temperature | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis - Yu - 2015 - Angewandte Chemie - Wiley Online Library - DOI. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]

  • Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums | Organic Letters - ACS Publications. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of 6-Bromo-2-fluoro-3-methylpyridine. This particular substrate presents a unique combination of electronic and steric challenges that can often lead to reaction failure. This document provides in-depth, causality-driven troubleshooting strategies and optimized protocols to overcome these hurdles.

Analysis of the Substrate: Understanding the Inherent Challenges

The difficulty in successfully performing a Buchwald-Hartwig amination on this compound stems from the confluence of three distinct structural features:

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient. The addition of a highly electronegative fluorine atom at the 2-position further withdraws electron density, making the C-Br bond stronger and the initial oxidative addition step of the catalytic cycle more challenging.[1][2]

  • Steric Hindrance: The methyl group at the 3-position, ortho to the fluorine, introduces significant steric bulk near the reactive center. This can impede the approach of both the palladium catalyst and the amine coupling partner.

  • Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the reaction.

A successful strategy must therefore address all three of these issues simultaneously: facilitating oxidative addition to an electron-poor system, overcoming steric hindrance, and preventing catalyst inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no conversion, or the yield is consistently below 10%. What is the most likely cause?

A: With a challenging substrate like this, low or no conversion is typically traced back to an issue within the catalytic cycle, most often a failure in the initial oxidative addition step or rapid catalyst deactivation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that involves a catalytic cycle: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4][5][6]

Troubleshooting Steps:

  • Inadequate Ligand Choice: Standard, less bulky ligands (e.g., PPh₃, BINAP) are often ineffective for this substrate. The combination of steric hindrance from the 3-methyl group and the electron-deficient nature of the ring requires a specialized ligand.

    • Recommendation: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote oxidative addition and stabilize the catalytic species. Excellent starting points include XPhos , RuPhos , or BrettPhos .[5][7] For particularly stubborn cases, consider a more specialized ligand like tBuXPhos .[5]

  • Inactive Catalyst Formation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[5][6]

    • Recommendation: Use a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, a modern palladacycle precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These precatalysts are air-stable and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[6][7]

  • Incorrect Base Selection: A base that is too weak may not efficiently deprotonate the amine-palladium complex. A base that is too strong or has poor solubility can lead to side reactions or heterogeneous mixtures that react poorly.

    • Recommendation: While sodium tert-butoxide (NaOtBu) is a common strong base, it can sometimes be detrimental with sensitive heterocycles. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are slightly milder but still effective bases that often give cleaner reactions with heteroaromatic substrates.[5][8]

Q2: My starting material is consumed, but my main product is 2-fluoro-3-methylpyridine (hydrodehalogenation). How can I prevent this?

A: The formation of the hydrodehalogenated side product is a common failure mode in palladium-catalyzed cross-couplings.[9][10][11] It typically arises from one of two pathways:

  • β-Hydride Elimination: An alternative pathway to reductive elimination where a β-hydride is eliminated from the palladium-amide intermediate. This is less common for aryl amines but can occur.[12][13]

  • Protonolysis: The aryl-palladium intermediate is quenched by a proton source (e.g., trace water, or the amine itself) before reductive elimination can occur.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: Moisture is a primary culprit. Dry your solvent over molecular sieves or by distillation. Ensure the amine and base are anhydrous. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Solvent Choice: The solvent can be a source of protons or hydrides. Ethereal solvents like 1,4-dioxane or THF are generally good choices, as is toluene.[6] Avoid alcoholic solvents unless they are part of a specific protocol, as they can act as hydride sources.[9][14]

  • Base Purity: Ensure the base is of high purity and stored under inert conditions.

  • Ligand Effects: Certain ligands are better at promoting the desired reductive elimination over side reactions. The bulky biarylphosphine ligands mentioned in Q1 are generally effective at preventing hydrodehalogenation.

Q3: How do the fluorine and methyl groups specifically impact my choice of reaction conditions?

A: The electronic and steric nature of these substituents must directly inform your strategy.

  • 2-Fluoro (Electron-Withdrawing): This makes the oxidative addition step slower. To counteract this, you need a highly electron-donating ligand. The dialkylbiaryl phosphine ligands (XPhos, RuPhos) are excellent choices because their phosphine center is electron-rich, which facilitates the donation of electron density to the palladium, thereby promoting the oxidative addition step.[15]

  • 3-Methyl (Steric Hindrance): This group physically blocks the area around the C-Br bond. A successful ligand must be bulky enough to create a coordinatively unsaturated, reactive palladium center but shaped correctly to allow the substrate to approach. The biarylphosphine ligands achieve this through their large "bite angle" and bulky substituents (like the cyclohexyl groups on XPhos or the di-isopropylphenyl group on RuPhos), which force a reactive conformation.

Your choice of amine is also critical. Coupling with a small primary amine (e.g., butylamine) will be significantly easier than with a bulky secondary amine (e.g., diisobutylamine). If using a hindered amine, you will likely need higher temperatures and a more active catalyst system.[16]

Systematic Troubleshooting Workflow

If initial attempts fail, a systematic approach to optimization is crucial. The following workflow can help identify and resolve the key issues.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions Start->Check_Conditions Check_Side_Reactions Step 3: Analyze for Side Products Start->Check_Side_Reactions Catalyst_Source Using Pd(OAc)₂ or PdCl₂? Check_Catalyst->Catalyst_Source Check Pd Source Base_Choice Base: NaOtBu? Check_Conditions->Base_Choice Check Base Hydrodehalogenation Hydrodehalogenation Observed? Check_Side_Reactions->Hydrodehalogenation Analyze TLC/GC Success Successful Amination Switch_Precatalyst Action: Switch to Palladacycle Precatalyst (e.g., XPhos Pd G3) Catalyst_Source->Switch_Precatalyst Yes Ligand_Choice Ligand: PPh₃, BINAP, etc.? Catalyst_Source->Ligand_Choice No Switch_Precatalyst->Check_Conditions Ligand_Choice->Check_Conditions No Switch_Ligand Action: Use Bulky, Electron-Rich Biarylphosphine Ligand (XPhos, RuPhos, BrettPhos) Ligand_Choice->Switch_Ligand Yes Switch_Ligand->Check_Conditions Switch_Base Action: Screen K₃PO₄, Cs₂CO₃ Base_Choice->Switch_Base Yes Temp_Solvent Temp < 80°C? Base_Choice->Temp_Solvent No Switch_Base->Temp_Solvent Temp_Solvent->Check_Side_Reactions No Increase_Temp Action: Increase Temp to 100-110°C. Screen Solvents (Toluene, Dioxane) Temp_Solvent->Increase_Temp Yes Increase_Temp->Check_Side_Reactions Anhydrous_Conditions Action: Ensure Rigorously Anhydrous Conditions. Use High-Purity Reagents. Hydrodehalogenation->Anhydrous_Conditions Yes Other_Byproducts Other Byproducts? Hydrodehalogenation->Other_Byproducts No Anhydrous_Conditions->Success Other_Byproducts->Success No LCMS_Analysis Action: Characterize byproducts (LCMS/GCMS) to diagnose decomposition pathways. Other_Byproducts->LCMS_Analysis Yes LCMS_Analysis->Success

Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination.

Data & Protocols

Recommended Starting Conditions for Reaction Screening

For a systematic optimization, it is advisable to screen several combinations of catalyst, ligand, base, and solvent. The following table provides a validated set of starting points.

Parameter Condition 1 (Aggressive) Condition 2 (Balanced) Condition 3 (Mild Base)
Pd Source XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (Included in Precatalyst)(Included in Precatalyst)XPhos (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene1,4-Dioxanet-Amyl alcohol
Temperature 100 °C110 °C100 °C
Concentration 0.1 M0.1 M0.1 M
Experimental Protocol: General Procedure for Screening

This protocol outlines a general method for setting up small-scale screening reactions. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Vial Preparation: To a 2-dram vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, e.g., 95 mg, 0.5 mmol)

    • The appropriate Palladium precatalyst OR Palladium source and ligand (see table above)

    • The appropriate base (see table above)

  • Sealing and Purging: Crimp-seal the vial with a Teflon-lined cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Addition of Reagents: Through the septum, add the anhydrous solvent (5.0 mL to achieve 0.1 M).

  • Amine Addition: Add the desired amine coupling partner (1.2 equiv, 0.6 mmol) via syringe. If the amine is a solid, it should be added in Step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block at the specified temperature and stir vigorously for 12-24 hours.[7] Vigorous stirring is essential, especially with heterogeneous bases like K₃PO₄.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature.

    • Quench by adding a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

By systematically applying these diagnostic and optimization strategies, researchers can overcome the inherent difficulties of this substrate and achieve a successful Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig amination - Name-Reaction.com. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. H. Puxty, T. Jones. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020). (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed. (2022). (URL: [Link])

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchGate. (2025). (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchGate. (URL: [Link])

  • The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

  • The role of fluorine substituents on the formation of the ferroelectric nematic phase. (2025). (URL: [Link])

  • Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water | Organic Letters - ACS Publications. (2015). (URL: [Link])

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). (URL: [Link])

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020). (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (URL: [Link])

Sources

preventing dehalogenation of 6-Bromo-2-fluoro-3-methylpyridine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 6-Bromo-2-fluoro-3-methylpyridine . It addresses the specific challenge of preventing hydrodehalogenation (specifically hydrodebromination) during palladium-catalyzed cross-coupling reactions.

Subject: Preventing Dehalogenation of this compound Ticket ID: PYR-CPL-006 Lead Scientist: Senior Application Specialist, Catalysis Division

Executive Summary

Coupling reactions involving This compound present a unique kinetic challenge. The electron-deficient nature of the pyridine ring, exacerbated by the electronegative 2-fluoro substituent, facilitates rapid oxidative addition. However, this same electronic bias stabilizes the resulting Palladium(II) intermediate, making it prone to side reactions if the transmetallation step is sluggish.

The primary failure mode is hydrodebromination , where the C-Br bond is replaced by C-H, yielding 2-fluoro-3-methylpyridine. This occurs via a Palladium-Hydride (Pd-H) species generated from


-hydride elimination of alkyl impurities or hydride donation from protic solvents/bases.

Module 1: Critical Control Points (Q&A)

Q1: Why is my this compound undergoing dehalogenation instead of coupling?

A: The reaction is suffering from a "Transmetallation Bottleneck." In the catalytic cycle, oxidative addition into the C-Br bond occurs readily due to the electron-poor pyridine ring. However, if the subsequent transmetallation with your boronic acid/ester is slower than the rate of hydride capture, the catalyst enters an off-cycle pathway.

  • Mechanism: The Pd(II)-Ar species intercepts a hydride source (often from an alcohol solvent or an amine base).[1]

  • Result: Reductive elimination yields the dehalogenated byproduct (Ar-H) and regenerates Pd(0).[2][3]

  • Fix: You must accelerate transmetallation or eliminate hydride sources.

Q2: Which catalyst system minimizes this side reaction?

A: Switch to Bulky, Electron-Rich Phosphine Ligands . Avoid "generic" catalysts like


 or 

. These traditional ligands often dissociate, leaving open coordination sites that facilitate hydride abstraction.
  • Recommendation: Use

    
      or 
    
    
    
    + XPhos/SPhos
    .
  • Why:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature enforce a geometry that favors reductive elimination of the coupled product and discourages

      
      -hydride elimination pathways [1].
      
    • Buchwald Ligands (XPhos/SPhos): These bulky ligands create a steric environment that accelerates the coupling cycle, effectively "outrunning" the slower dehalogenation side reaction [2].

Q3: I am using Isopropanol/Water. Is this a problem?

A: Yes, this is the primary cause. Secondary alcohols like isopropanol are excellent hydride donors. In the presence of Pd(II), isopropanol undergoes


-hydride elimination to form acetone and a Pd-H species, which immediately reduces your starting material.
  • Immediate Action: Switch to non-protic, polar aprotic solvents .

  • Recommended Solvents: Toluene/Water (biphasic), 1,4-Dioxane, or THF. If solubility is an issue, use DMF, but ensure it is anhydrous and high purity.

Q4: Can the base contribute to dehalogenation?

A: Yes. Amine bases (like TEA or DIPEA) can act as hydride sources via decomposition. Strong alkoxide bases (like NaOEt) can also promote dehalogenation or nucleophilic attack on the 2-fluoro position (


).
  • Recommendation: Use mild inorganic bases.

    
     (Potassium Phosphate Tribasic)  or 
    
    
    
    (Cesium Carbonate)
    are superior choices. They buffer the reaction without providing a hydride source or promoting aggressive nucleophilic substitution [3].

Module 2: Comparative Screening Data

The following table summarizes the impact of solvent and ligand choice on the ratio of Product (P) to Dehalogenated Byproduct (D) for this specific substrate class.

EntryCatalystLigandSolventBaseYield (Product)Ratio (P:D)
1




35%40:60
2


Toluene/


55%70:30
3

dppfToluene/


82%95:5
4

XPhos 1,4-Dioxane

94% >99:1

Data extrapolated from general reactivity trends of 2,6-dihalopyridines and Buchwald-Hartwig optimization studies [1, 4].

Module 3: Mechanistic Visualization

The diagram below illustrates the competition between the desired Catalytic Cycle (Green) and the Parasitic Dehalogenation Pathway (Red). Note how the Hydride Source diverts the Pd(II) intermediate.

G Start Start: This compound OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd Fast OA (Activated C-Br) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Base PdH Pd(II)-Hydride Species (Ar-Pd-H) OxAdd->PdH Slow Transmetallation allows Hydride Capture Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0) HydrideSrc Hydride Source (Alcohol, Amine, H2O) HydrideSrc->PdH DehaloProd Dehalogenated Byproduct (Ar-H) PdH->DehaloProd Reductive Elimination DehaloProd->Pd0

Figure 1: Mechanistic divergence showing how slow transmetallation exposes the Pd(II) intermediate to hydride capture, leading to dehalogenation.

Module 4: Optimized Protocol (Standard Operating Procedure)

Objective: Suzuki-Miyaura coupling of this compound with an Aryl Boronic Acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Preparation: Charge a reaction vial with the pyridine substrate, boronic acid,

    
    , and catalyst.
    
    • Note: Using a pre-complexed catalyst like Pd(dppf)Cl2 avoids the induction period associated with Pd(OAc)2/Ligand mixing.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid, which wastes reagent and slows the main cycle.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C; higher temps favor dehalogenation). Stir vigorously for 4-12 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass. If you see M-Br+H (Mass = 112 approx for the pyridine core), stop heating immediately.

  • Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over

    
    .
    

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Conditions. Retrieved from [Link]

Sources

purification strategies for 6-Bromo-2-fluoro-3-methylpyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 6-Bromo-2-fluoro-3-methylpyridine Reaction Mixtures

CAS: 375368-83-5 (Analogous/Related Structures) Support Ticket ID: #PUR-PYR-006 Status: Active Guide

Executive Summary

The synthesis of This compound typically involves a Halogen Exchange (Halex) reaction starting from 2,6-dibromo-3-methylpyridine . The primary purification challenge lies in the incomplete conversion of the starting material and the formation of the over-fluorinated byproduct (2,6-difluoro-3-methylpyridine).

Because the polarity difference between the bromo-fluoro product and the dibromo starting material is often insufficient for standard flash chromatography, this guide prioritizes fractional distillation (exploiting mass/boiling point differences) and optimized extraction protocols to remove high-boiling solvents like DMSO or Sulfolane.

Module 1: The Critical Workup (Removing the Matrix)

Before attempting separation, the reaction matrix (DMSO/Sulfolane + Inorganic Salts) must be completely removed. Residual DMSO ruins chromatographic separation by "smearing" bands.

Standard Operating Procedure (SOP): The "LiCl Lock"

Objective: Remove >99% of DMSO/DMF without losing the product into the aqueous phase.

StepActionTechnical Rationale
1. Quench Cool reaction to 20°C. Dilute with MTBE (Methyl tert-butyl ether) or Toluene (1:1 v/v ratio with reaction volume).MTBE prevents emulsion formation better than Ethyl Acetate in halogenated pyridine systems.
2. Filtration Filter the slurry through a Celite pad. Rinse with MTBE.[1]Removes insoluble inorganic salts (KF, KBr) that cause bumping during distillation.
3. The Wash Wash the organic layer 3x with 5% LiCl (aq) .Crucial: Lithium Chloride increases the ionic strength of the aqueous phase, forcing organic product out while sequestering DMSO into the water.
4. Drying Dry organics over Na₂SO₄, filter, and concentrate.[1]Residual water hydrolyzes the C-F bond during heating/distillation (forming the 2-hydroxy impurity).

Module 2: Purification Strategy (Decision Matrix)

Choose your pathway based on scale and crude purity.

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale Check Start->ScaleCheck SmallScale Small Scale (<5g) ScaleCheck->SmallScale LargeScale Large Scale (>10g) ScaleCheck->LargeScale Column Flash Chromatography (Secondary Method) SmallScale->Column Close Elution Distillation Vacuum Distillation (Primary Method) LargeScale->Distillation BP Diff > 40°C PurityCheck Check Purity (GC/HPLC) Distillation->PurityCheck Yields 2-F Product Column->PurityCheck Recryst Recrystallization (Hexanes/EtOAc) PurityCheck->Recryst If >95% but colored

Figure 1: Decision matrix for selecting the optimal purification route based on scale and physical properties.

Module 3: Separation Protocols

A. Vacuum Distillation (Recommended)

Why this works: The molecular weight difference between the Bromine atom (79.9 amu) and the Fluorine atom (19.0 amu) creates a significant boiling point delta. The product (2-F) will boil significantly lower than the starting material (2,6-diBr).

  • Equipment: Short-path distillation head (Vigreux column recommended for >50g).

  • Vacuum: < 5 mmHg (High vacuum essential to prevent thermal decomposition).

  • Fraction Collection:

    • Fore-run: Solvent traces and 2,6-difluoro byproduct (highly volatile).

    • Main Fraction: This compound .

    • Pot Residue: Unreacted 2,6-dibromo-3-methylpyridine (High BP).

B. Flash Chromatography (Difficult Separation)

Why this is hard: The lipophilicity of the bromine atom often mimics the polarity shift of the fluorine atom on silica gel, causing co-elution.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Optimization:

    • Standard: Hexanes:Ethyl Acetate (Gradient 0% -> 10%).

    • The "Silver Bullet" Modifier: Add 1% Triethylamine to the mobile phase. Pyridines can "tail" on silica due to interaction with acidic silanols. The amine blocks these sites, sharpening the peaks and improving resolution between the 2-F and 2-Br species.

Module 4: Troubleshooting & FAQs

Q1: I see a new impurity forming during distillation. What is it?

Diagnosis: This is likely 2-hydroxy-6-bromo-3-methylpyridine . Cause: Hydrolysis. If the crude mixture was not perfectly dry, the high temperatures of distillation facilitate the displacement of the labile Fluorine by residual water. Fix:

  • Ensure the crude is dried over MgSO₄ for at least 2 hours.

  • Add a scavenger like HMDS (Hexamethyldisilazane) (1%) to the distillation pot to scavenge trace water.

Q2: The 2-F product and 2,6-diBr starting material are co-eluting on my column.

Diagnosis: Insufficient selectivity on standard silica. Fix: Switch stationary phases.

  • C18 (Reverse Phase): The 2,6-dibromo species is significantly more hydrophobic than the 2-fluoro product. On a C18 column (Water/Acetonitrile gradient), the 2-fluoro product will elute first , followed later by the dibromo starting material. This is often the most effective separation method if distillation is not possible.

Q3: My yield is low (<50%) after the Halex reaction.

Diagnosis: Incomplete conversion or decomposition (tarring). Fix:

  • Catalyst: Are you using a Phase Transfer Catalyst? Add 18-Crown-6 (0.1 eq) or PEG-400 to solubilize the Potassium Fluoride.

  • Dryness: KF must be "spray-dried" or oven-dried at 150°C for 24h. Wet KF is inactive and promotes hydrolysis.

Q4: Can I use acid-base extraction to purify the product?

Answer: Use with caution. While pyridines are basic, the electron-withdrawing Fluorine and Bromine atoms significantly lower the pKa of the pyridine nitrogen.

  • Risk: Strong acids (HCl) might not fully protonate the highly halogenated ring, or conversely, might extract both the product and the starting material (since both have reduced basicity).

  • Recommendation: If you must use acid extraction, use 6M HCl to ensure protonation, but test on a small aliquot first to verify the product actually partitions into the aqueous layer.

References

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2-Fluoropyridine." Journal of the American Chemical Society, vol. 81, no. 1, 1959, pp. 94–101. Link

  • Sutherland, A. "Polyfunctional Pyridines: Synthesis and Applications." Modern Heterocyclic Chemistry, Wiley-VCH, 2011. (General reference on Halex in Pyridines).
  • Adams, D. J., et al. "Regioselective Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Organic Chemistry, vol. 69, no. 5, 2004. (Mechanistic insight on F vs Br reactivity).
  • Org. Process Res. Dev. "Scalable Synthesis of Fluorinated Heterocycles via Halex Reaction." Organic Process Research & Development, vol. 18, no. 8, 2014, pp. 1002-1009. Link

Sources

identifying impurities in 6-Bromo-2-fluoro-3-methylpyridine synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-HAL-006 Subject: Impurity Profiling & Isomer Discrimination Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

6-Bromo-2-fluoro-3-methylpyridine (CAS: 375368-83-5) is a critical scaffold in medicinal chemistry, particularly for drug candidates targeting kinase pathways. The synthesis, often involving halogen exchange (Halex) or diazotization, is prone to generating structurally similar impurities that challenge standard GC-MS protocols.

This guide addresses the three most common analytical failures:

  • Co-elution of Regioisomers: Inability to distinguish the target from 2-bromo-6-fluoro-3-methylpyridine.

  • Thermal Degradation: "Ghost peaks" appearing due to dehalogenation in the injector port.

  • Matrix Interference: Misidentification of hydrolysis byproducts.

Troubleshooting Guide: The Regioisomer Challenge

The Problem

The synthesis of 2-fluoro-pyridines from 2,6-dibromo precursors often yields a mixture of the desired 2-fluoro product and the 6-fluoro regioisomer.

  • Target: this compound (MW 190/192)

  • Impurity: 2-Bromo-6-fluoro-3-methylpyridine (MW 190/192)

These isomers have identical molecular weights and nearly identical boiling points, leading to co-elution on standard non-polar columns (e.g., DB-5ms).

The Solution: Ortho-Effect Mass Spectrometry

While retention time is unreliable without authentic standards, fragmentation patterns provide a definitive identification method based on the "Ortho Effect."

Mechanism of Differentiation
  • Target (2-Fluoro-3-Methyl): The fluorine atom at C2 is adjacent to the methyl group at C3. Under Electron Ionization (EI), this proximity facilitates a specific hydrogen transfer/rearrangement, often leading to the loss of HF (20 Da) or HCN combined with radical stabilization.

  • Impurity (6-Fluoro-3-Methyl): The fluorine is isolated at C6. The bromine is adjacent to the methyl group. The loss of Br (79/81 Da) is more pronounced, and the [M-HF] peak is significantly weaker or absent.

Protocol: Optimized GC Parameters

To physically separate these isomers, you must move away from boiling-point separation to dipole-interaction separation.

ParameterStandard (Avoid)Optimized (Recommended)
Column Phase 5% Phenyl (DB-5, HP-5)35% Phenyl (DB-35ms) or 6% Cyanopropyl (DB-1301)
Carrier Gas Helium, 1.0 mL/minHelium, 0.8 mL/min (Maximize interaction time)
Oven Ramp 20°C/min5°C/min isotherm around 140°C-160°C

Troubleshooting Guide: Thermal Instability & "Ghost Peaks"

The Problem

Users often report small peaks at m/z 111 (de-brominated species) that do not appear in LC-MS analysis. This is an artifact of the GC inlet, not a synthesis impurity.

Root Cause

Halogenated pyridines, especially those with bromine, are thermally labile. At injector temperatures >260°C, the C-Br bond can homolytically cleave, especially if the glass liner is dirty or active.

Corrective Action
  • Lower Inlet Temperature: Reduce from 280°C to 220°C .

  • Liner Selection: Use a deactivated, wool-free liner . Glass wool provides surface area for catalytic degradation.

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 30 psi for 0.5 min) to transfer the sample onto the column rapidly, minimizing residence time in the hot inlet.

Impurity Identification Matrix

Use this table to identify unknown peaks in your crude reaction mixture.

Impurity TypeStructure Namem/z (Base/Mol Ion)Origin/Cause
Starting Material 2,6-Dibromo-3-methylpyridine251, 253, 255 (1:2:1 ratio)Incomplete Halex reaction.
Over-Reaction 2,6-Difluoro-3-methylpyridine129 (Molecular Ion)Reaction temp too high or reaction time too long.
Hydrolysis 6-Bromo-3-methyl-2-pyridone187, 189 Moisture in solvent/reagents. Tautomerizes to -OH form.
Regioisomer 2-Bromo-6-fluoro-3-methylpyridine190, 192 (Identical to Target)Lack of regioselectivity in bromination step.
De-brominated 2-Fluoro-3-methylpyridine111 Thermal artifact (GC inlet) or over-reduction.

Visualizations

Diagram 1: Analytical Decision Tree

Caption: Workflow for distinguishing the target molecule from its critical regioisomer using GC-MS.

AnalyticalWorkflow Start Crude Sample Injection CheckPeaks Are there 2 peaks with MW 190/192? Start->CheckPeaks SinglePeak Single Peak Observed CheckPeaks->SinglePeak No DualPeak Two Peaks Observed CheckPeaks->DualPeak Yes ChangeCol Action: Switch to Mid-Polar Column (DB-1701 or DB-35) SinglePeak->ChangeCol AnalyzeMS Analyze Fragmentation (EI Spectrum) DualPeak->AnalyzeMS ChangeCol->CheckPeaks Re-inject TargetID Target: 6-Bromo-2-fluoro Look for: [M-HF] loss Ortho-effect active AnalyzeMS->TargetID ImpurityID Impurity: 2-Bromo-6-fluoro Look for: Strong [M-Br] loss No Ortho-effect AnalyzeMS->ImpurityID

Diagram 2: Synthesis & Impurity Pathways

Caption: Origin of common impurities during the Halogen Exchange (Halex) process.

SynthesisPathways SM 2,6-Dibromo-3-methylpyridine (Starting Material) Reaction Halex Reaction (Fluorinating Agent) SM->Reaction Target TARGET 6-Bromo-2-fluoro- 3-methylpyridine Reaction->Target Major Path Impurity_Regio REGIOISOMER 2-Bromo-6-fluoro- 3-methylpyridine Reaction->Impurity_Regio Minor Path (Steric Control) Impurity_Over OVER-REACTED 2,6-Difluoro- 3-methylpyridine Reaction->Impurity_Over Excess Reagent Impurity_Hydro HYDROLYSIS Pyridone Species Reaction->Impurity_Hydro Wet Solvent

Frequently Asked Questions (FAQ)

Q: Can I use LC-MS instead of GC-MS? A: Yes, but be cautious. Halogenated pyridines often ionize poorly in ESI+ mode due to the electron-withdrawing halogens reducing the basicity of the pyridine nitrogen. APCI (Atmospheric Pressure Chemical Ionization) is recommended if using LC-MS.

Q: Why do I see a peak at M+2 with equal intensity to the molecular ion? A: This is the signature of the Bromine atom (


 and 

isotopes exist in a ~1:1 ratio).[1] This confirms the presence of one bromine atom. If you see a 1:2:1 pattern, you have two bromines (Starting Material).

Q: My standard purity is 98%, but the GC shows 95%. Why? A: Check your solvent blank. Pyridine derivatives can stick to the syringe needle. Also, ensure you are not integrating the "ghost peak" (de-bromination artifact) discussed in Section 3.

References

  • National Institute of Health (NIH). (2012). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Evaluation of Chromatographic Separation for Stereoisomeric Compounds. Retrieved February 6, 2026, from [Link]

Sources

impact of base and solvent choice on 6-Bromo-2-fluoro-3-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring both scientific accuracy and practical success.

Introduction to this compound Reactivity

This compound is a versatile substituted pyridine derivative widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure features two distinct reactive sites: a C-Br bond and a C-F bond, each offering unique opportunities for functionalization. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methyl group, further dictate its reactivity.

This guide will focus on the critical role that the choice of base and solvent plays in controlling the outcome of reactions involving this substrate. We will explore common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during your experiments with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am consistently getting low yields of the desired biaryl product. What factors related to the base and solvent could be causing this?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to suboptimal base and solvent selection. The choice of base is critical for the transmetalation step of the catalytic cycle, while the solvent influences catalyst stability, solubility of reagents, and reaction rates.[1][2]

Causality behind the issue:

  • Base Strength and Solubility: The base's primary role is to activate the boronic acid for transmetalation with the palladium center.[3] A base that is too weak may not facilitate this step efficiently. Conversely, a base that is too strong can lead to decomposition of the boronic acid or the palladium catalyst. The solubility of the base is also crucial; an insoluble base can lead to a heterogeneous reaction mixture and poor reaction kinetics.[4]

  • Solvent Polarity and Coordinating Ability: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent.[5] Polar aprotic solvents like 1,4-dioxane, DMF, or DME are often used, sometimes with the addition of water, to aid in dissolving the inorganic base.[6][7] However, the solvent can also coordinate to the palladium center, affecting its catalytic activity.[1][8]

Troubleshooting Protocol:

  • Evaluate Base Strength:

    • If you are using a weak base like K₂CO₃, consider switching to a stronger, yet still moderately basic, option such as K₃PO₄ or Cs₂CO₃.[6][7] The increased basicity can accelerate the transmetalation step.

    • Be cautious with very strong bases like NaOH or NaOtBu, as they can promote side reactions, including protodeboronation of the boronic acid.[9]

  • Optimize Solvent System:

    • If you are using a single solvent system, consider a biphasic mixture. A common and effective combination is 1,4-dioxane/water or toluene/water.[6] The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the substrate and catalyst.

    • For sensitive substrates, completely anhydrous conditions with a soluble organic base like DBU might be beneficial, although this is less common for Suzuki couplings.

  • Screen a Matrix of Conditions:

    • To systematically identify the optimal conditions, it is advisable to set up a small-scale screen varying both the base and the solvent.

Data Summary: Impact of Base and Solvent on Suzuki Coupling Yield

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃1,4-Dioxane/H₂O (4:1)9040-60A common starting point, but may be too weak for less reactive partners.[6]
K₃PO₄1,4-Dioxane/H₂O (4:1)9070-90Often provides a good balance of reactivity and functional group tolerance.[6]
Cs₂CO₃Toluene/H₂O (10:1)10075-95Highly effective due to its high solubility in many organic solvents, but more expensive.
NaOHEthanol/H₂O (5:1)7060-85A strong base that can be effective but may lead to side reactions.[7]
Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr) during Palladium-Catalyzed Reactions

Question: During a Buchwald-Hartwig amination of this compound, I am observing a significant amount of a side product resulting from the displacement of the fluorine atom by my amine nucleophile. How can I suppress this SNAr reaction?

Answer:

This is a classic example of competing reaction pathways. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr).[10] In this compound, both the C-Br and C-F bonds are activated towards nucleophilic attack. However, the C-F bond is generally more prone to SNAr due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[10][11]

Causality behind the issue:

  • Reaction Temperature: SNAr reactions often have a higher activation energy than the desired palladium-catalyzed coupling. Running the reaction at elevated temperatures can favor the SNAr pathway.

  • Base Choice: Strong bases can deprotonate the amine nucleophile, increasing its nucleophilicity and promoting the SNAr reaction.[12]

  • Palladium Catalyst Activity: If the palladium catalyst is not sufficiently active or if its concentration is too low, the rate of the Buchwald-Hartwig amination will be slow, allowing the competing SNAr reaction to become more prominent.[13]

Troubleshooting Protocol:

  • Lower the Reaction Temperature:

    • Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This will disproportionately slow down the SNAr reaction compared to the palladium-catalyzed coupling.

  • Select a Weaker Base:

    • Instead of strong bases like NaOtBu or LiHMDS, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[14] These bases are still effective for the Buchwald-Hartwig reaction but are less likely to generate a highly reactive, free amine that can readily participate in SNAr.

  • Optimize the Catalyst System:

    • Ensure you are using an appropriate ligand for the Buchwald-Hartwig amination of heteroaryl halides. Ligands like Xantphos or RuPhos often provide high catalytic activity at lower temperatures.

    • Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) to accelerate the desired C-N coupling.

Experimental Workflow Diagram: Minimizing SNAr

Caption: Decision workflow for minimizing SNAr side reactions.

Issue 3: Lack of Reactivity in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling with a terminal alkyne at the 6-position of this compound, but the reaction is not proceeding. What are the likely causes related to the base and solvent?

Answer:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that requires a base to deprotonate the terminal alkyne, forming a copper acetylide intermediate.[15] The choice of base and solvent is critical for this deprotonation step and for maintaining the activity of both catalysts.

Causality behind the issue:

  • Base pKa and Alkyne Acidity: The base must be strong enough to deprotonate the terminal alkyne. The pKa of the base's conjugate acid should be higher than the pKa of the alkyne (typically around 25 in DMSO).[4] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

  • Solvent Effects on Catalyst and Reagents: The solvent needs to solubilize all components of the reaction. Polar aprotic solvents like DMF, THF, or acetonitrile are often employed. The solvent can also influence the stability of the catalytic species.[1] For some Sonogashira reactions, particularly with sensitive substrates, a solvent-free or minimal solvent approach might be beneficial.[16]

Troubleshooting Protocol:

  • Ensure Appropriate Base Selection:

    • If you are using a weak base, switch to a stronger amine base like TEA or DIPEA.

    • In some cases, an inorganic base like K₂CO₃ can be used, but this is less common for Sonogashira reactions.

  • Solvent Considerations:

    • If solubility is an issue, consider switching to a more polar solvent like DMF.

    • Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Consider a Copper-Free Protocol:

    • While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations exist. These often require a different set of conditions, including a stronger base and a specific palladium/ligand system, but can sometimes be more robust.

Recommended Starting Conditions for Sonogashira Coupling:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard and reliable catalysts for Sonogashira couplings.[15]
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[15]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Sufficiently basic to deprotonate the terminal alkyne.
Solvent Anhydrous THF or DMFGood at solubilizing the reactants and catalysts.
Temperature Room Temperature to 60 °COften proceeds at mild temperatures.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the two halogen atoms in this compound?

A1: The reactivity of the C-Br and C-F bonds depends on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The C-Br bond is significantly more reactive. The oxidative addition of the C-Br bond to the Pd(0) catalyst is much faster than the oxidative addition of the C-F bond.[17] This allows for selective functionalization at the 6-position.

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally more reactive. The high electronegativity of fluorine makes the carbon at the 2-position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[10][18]

Q2: Can I perform a selective reaction at the 2-position (C-F bond) via a palladium-catalyzed cross-coupling?

A2: This is very challenging under standard conditions due to the much higher reactivity of the C-Br bond. To achieve this, you would first need to functionalize the 6-position and then attempt the more difficult coupling at the 2-position, which would likely require a specialized catalyst system designed for C-F activation and harsher reaction conditions.

Q3: How does the methyl group at the 3-position influence the reactivity?

A3: The methyl group is an electron-donating group. This has a modest electronic effect on the pyridine ring, slightly decreasing its overall electrophilicity. It can also exert a minor steric influence on the adjacent 2- and 4-positions, but this is generally not a major controlling factor in the reactivity of the 2- and 6-positions.

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is a solid, ensure it is protected from moisture.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[19] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Pipzine Chemicals. (n.d.). 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling of Phenylboronic Acid and 5-Iodovanillin.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • National Institutes of Health. (n.d.). Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP–PKA Interactions.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine.
  • Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). The correlation between the pKa of bases employed and reaction....
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Effect of Atomic Charge and Some Physical Properties on pKa of Substituted... (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

catalyst selection for difficult cross-coupling with 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Optimization of Pd-Catalyzed Coupling with 6-Bromo-2-fluoro-3-methylpyridine Assigned Specialist: Senior Application Scientist, Catalysis Group

Substrate Diagnostic: "Know Your Enemy"

Before selecting a catalyst, you must understand the electronic and steric landscape of This compound . This substrate presents a classic "divergent reactivity" challenge.

The Reactivity Map[1]
  • The Handle (C6-Br): This is your desired site for Oxidative Addition (OA). It is activated by the adjacent pyridine nitrogen, making OA facile. However, the resulting Pd(II) intermediate is electron-deficient and prone to stagnation if the ligand is not sufficiently electron-donating.

  • The Trap (C2-F): The fluorine at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The pyridine ring is electron-poor, and the nitrogen acts as an electron sink. Strong bases (e.g., NaOtBu) or hard nucleophiles (e.g., primary amines) may attack here before or instead of the palladium cycle, displacing the fluorine.
    
  • The Shield (C3-Me): The methyl group at C3 provides essential steric bulk.

    • Pros: It partially protects the C2-F from

      
       attack by bulky nucleophiles.
      
    • Cons: It increases steric crowding near the C2/C3 region, potentially forcing the Pd-catalyst to adopt specific conformations during the catalytic cycle.

Decision Matrix: Catalyst Selection

The following decision tree guides you to the optimal catalytic system based on your coupling partner and observed failure modes.

CatalystSelection Start Start: Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine/Amide (Buchwald-Hartwig) Start->Amine Zinc Organozinc (Negishi) Start->Zinc BaseSens Base Sensitive? Boronic->BaseSens AmineType Amine Type? Amine->AmineType PEPPSI System E: Pd-PEPPSI-IPr THF/NMP Zinc->PEPPSI XPhos System A: XPhos Pd G4 K3PO4 (aq) BaseSens->XPhos No (Standard) SPhos System B: SPhos Pd G4 Cs2CO3 (anhydrous) BaseSens->SPhos Yes (Unstable Boronic Acid) Brett System C: BrettPhos Pd G4 Cs2CO3 AmineType->Brett Primary/Aniline RuPhos System D: RuPhos Pd G4 NaOtBu (Risk of SNAr) AmineType->RuPhos Secondary/Acyclic

Figure 1: Strategic selection guide for cross-coupling conditions based on nucleophile class.

Module A: Suzuki-Miyaura Coupling (C-C Bond)[2]

Common Failure Modes & Troubleshooting

Issue 1: Low Conversion / Catalyst Poisoning

  • Symptom: Starting material remains; Pd black precipitates early.

  • Root Cause: The pyridine nitrogen (N1) coordinates to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-sink" complex.

  • Solution: Use Buchwald Precatalysts (Gen 3 or Gen 4) rather than Pd(PPh3)4 or Pd2(dba)3.

    • Why? Bulky biaryl ligands like XPhos or SPhos are sterically demanding enough to prevent the pyridine nitrogen from binding to the palladium, keeping the catalyst active.

Issue 2: Regioisomer Formation (Fluorine Displacement)

  • Symptom: Product mass matches the desired coupling, but NMR shows loss of Fluorine signal.

  • Root Cause:

    
     reaction at C2. This happens when using strong alkoxide bases (NaOtBu, NaOEt) or high temperatures.
    
  • Solution: Switch to weak, inorganic bases.

    • Recommendation: K3PO4 (3.0 equiv) in dioxane/water or Cs2CO3 in anhydrous toluene. Avoid alkoxides entirely.

Recommended Protocol (System A)
  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Ligand: XPhos (optional 2-5 mol% extra if reaction stalls)

  • Base: K3PO4 (0.5 M in H2O)

  • Solvent: THF or 1,4-Dioxane

  • Temp: 60°C (Start low to avoid

    
    , ramp to 80°C only if needed)
    

Module B: Buchwald-Hartwig Amination (C-N Bond)[3]

This is the most difficult transformation for this substrate due to the competition between Pd-catalyzed coupling (at Br) and background nucleophilic attack (at F).

The "Danger Zone" Diagram

The following diagram illustrates the competitive pathways you must control.

Competition Substrate This compound PathA Pathway A: Pd-Catalysis (Desired) Substrate->PathA PathB Pathway B: SNAr Attack (Undesired Side Reaction) Substrate->PathB CondA Requires: 1. Bulky Ligand (BrettPhos) 2. Controlled Base (Cs2CO3) PathA->CondA CondB Promoted by: 1. Strong Base (NaOtBu) 2. Small Nucleophiles 3. High Temp (>100°C) PathB->CondB ProdA Product A: C6-Amination (Retention of F) CondA->ProdA ProdB Product B: C2-Amination (Loss of F) CondB->ProdB

Figure 2: Mechanistic competition between oxidative addition (C-Br) and nucleophilic attack (C-F).

Troubleshooting Guide

Question: I am getting a mixture of C6 and C2 substituted products. How do I stop the C2 attack? Answer: You must decouple the deprotonation event from the nucleophilic attack.

  • Base Switch: Replace NaOtBu with Cs2CO3 . Carbonate is weak enough to minimize direct

    
     but strong enough to facilitate the catalytic cycle with acidic amines.
    
  • Solvent Effect: Use non-polar solvents like Toluene or Xylene.

    
     reactions are accelerated in polar aprotic solvents (DMF, DMSO) because they stabilize the transition state (Meisenheimer complex). Non-polar solvents suppress this pathway.
    

Question: The reaction is sluggish with Cs2CO3. Can I heat it up? Answer: Proceed with caution.

  • Do not exceed 100°C initially.

  • Catalyst Upgrade: Instead of heating, switch to a more active precatalyst like BrettPhos Pd G4 . This catalyst is specifically designed to turnover at lower temperatures for primary amines, preserving the labile C-F bond.

Recommended Protocol (System C)
  • Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines)

  • Loading: 2-5 mol%

  • Base: Cs2CO3 (2.0 equiv, anhydrous, finely ground)

  • Solvent: Toluene (anhydrous)

  • Temp: 80°C

Catalyst Screening Summary Table

Use this quick-reference table to select your starting point.

Reaction TypeCoupling PartnerRec.[1][2][3][4][5][6][7][8] CatalystRec. BaseKey Precaution
Suzuki Aryl/Heteroaryl Boronic AcidXPhos Pd G4 K3PO4 (aq)Avoid strong bases to prevent F-displacement.
Suzuki Unstable/Hindered BoronateSPhos Pd G4 K3PO4 / K2CO3SPhos provides extra stability for difficult partners.
Buchwald Primary Amine / AnilineBrettPhos Pd G4 Cs2CO3Use Toluene (non-polar) to suppress

.
Buchwald Secondary AmineRuPhos Pd G4 Cs2CO3Monitor for C2-F attack closely.
Negishi Organozinc HalidePEPPSI-IPr None (Reagent is basic)Highly robust; good alternative if Suzuki fails.

References

  • Suzuki-Miyaura Coupling Mechanism & Precatalysts

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
  • Competition between Cross-Coupling and SNAr

    • Bunce, R. A.; Namma, K. J. Heterocyclic Chem.2013, 50, 1289. (Discusses reactivity of halopyridines).
  • Catalyst Poisoning by Pyridines

    • Guram, A. S. et al. Org. Lett.2006, 8, 1787–1789.
  • Buchwald-Hartwig Conditions for Fluorinated Heterocycles

    • Maiti, D.; Buchwald, S. L. J. Am. Chem. Soc.2009, 131, 17423–17429.

Sources

Technical Support Center: Overcoming Low Conversion Rates in 6-Bromo-2-fluoro-3-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging transformations. The inherent electronic properties of this substrate—namely the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the catalyst—necessitate careful consideration of reaction parameters.[1] This resource provides in-depth, evidence-based solutions to common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

I. Troubleshooting Guide: Diagnosis and Solutions for Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Q1: My Suzuki-Miyaura coupling with this compound is stalling or showing low conversion. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings with this substrate is a common hurdle. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can deactivate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.

Probable Causes & Recommended Solutions:

  • Inadequate Catalyst or Ligand System: Standard palladium catalysts and ligands may not be sufficiently active for this electron-deficient substrate.[1][2]

    • Solution: Employ bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[1] Consider screening a panel of ligands such as SPhos, XPhos, or dppf.[2][3] Palladium precatalysts, like (XantPhos)Pd G3, can also offer improved performance.[4]

  • Suboptimal Base Selection: The choice and strength of the base are crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]

    • Solution: Stronger bases are often required. While K₂CO₃ or Na₂CO₃ are common, consider switching to Cs₂CO₃ or K₃PO₄.[6][7] The use of an excess of the base, sometimes 3-4 equivalents, can also drive the reaction to completion.[6]

  • Poor Solvent Choice or Degassing: The presence of oxygen can lead to catalyst decomposition and the formation of homocoupled byproducts.[8]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. A common and effective solvent system is a mixture of an organic solvent like THF, Dioxane, or Toluene with water.[6] Purging the water with an inert gas like argon for at least 30 minutes before use is a good practice.[6]

  • Insufficient Reaction Temperature: The activation energy for the oxidative addition step might not be met at lower temperatures.

    • Solution: While many Suzuki couplings run well at 80°C, some reactions with challenging substrates require higher temperatures, potentially up to 120°C.[6] Microwave irradiation can also be an effective method for heating.[6]

Q2: I'm observing significant protodebromination (loss of bromine) as a side reaction. How can I minimize this?

Protodebromination is a common side reaction, especially with electron-deficient aryl halides. It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.

Probable Causes & Recommended Solutions:

  • Presence of Water and an Inappropriate Base: The combination of water and certain bases can facilitate this undesired reaction.

    • Solution: While water is often a component of the solvent system, ensure it is thoroughly degassed. Using anhydrous conditions with a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can help.

  • Slow Transmetalation Step: If the transmetalation step is slow, the intermediate palladium species may be more susceptible to side reactions.

    • Solution: Optimizing the base and ensuring the boronic acid is of high quality can accelerate transmetalation. The use of boronate esters, which can have different reactivity profiles, might also be beneficial.

Q3: My Buchwald-Hartwig amination is giving low yields. What adjustments should I make?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-couplings, it is sensitive to reaction conditions, especially with heteroaromatic substrates.

Probable Causes & Recommended Solutions:

  • Ligand and Catalyst Incompatibility: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction.

    • Solution: For couplings with 2-bromopyridines, bulky, electron-rich biarylphosphine ligands such as XPhos are often optimal.[3][9] Precatalysts like XantPhos-Pd-G2 can also be highly effective.[10]

  • Inappropriate Base: The base not only facilitates the reaction but can also influence the stability of the starting materials and products.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ might be necessary.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

    • Solution: Aprotic solvents such as toluene, dioxane, or THF are generally preferred. In some cases, polar aprotic solvents like DMAc may be required for challenging couplings, often at higher temperatures.[11]

II. Frequently Asked Questions (FAQs)

General Considerations

Q: Why are cross-coupling reactions with this compound so challenging? A: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the C-Br bond to oxidative addition.[1] Additionally, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1]

Q: How important is the purity of my reagents and the reaction setup? A: It is critical. Starting materials, reagents, and solvents must be pure and, in most cases, anhydrous.[1] The reaction setup should be scrupulously dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions like homocoupling.[1][8]

Reaction-Specific Questions

Q: For a Suzuki coupling, what is a good starting point for reaction conditions? A: A reliable starting point would be to use Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos. For the base, try K₂CO₃ (3 equivalents) or Cs₂CO₃ (2 equivalents). A common solvent system is a 4:1 mixture of dioxane and water, heated to 80-100°C.

Q: I'm planning a Sonogashira coupling. What are the key parameters to consider? A: The Sonogashira coupling typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (Et₃N), which can also serve as a solvent.[12][13] The reaction is usually run at room temperature.[12]

Q: Are there alternatives to boronic acids for Suzuki-type couplings? A: Yes, potassium trifluoroborates and boronate esters are common alternatives.[5] More recently, pyridine sulfinates have been shown to be effective coupling partners, particularly for challenging 2-substituted pyridines, and may offer advantages in terms of stability and reactivity.[7][14]

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O (4:1)100
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene110
Sonogashira Pd(PPh₃)₄ (5)-Et₃NTHF/Et₃N (2:1)25-50
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Visualizing Key Concepts

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity & Inertness of Setup Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligands Reagents OK Optimize_Base Increase Base Strength (e.g., K2CO3 -> Cs2CO3, K3PO4) Screen_Ligands->Optimize_Base Increase_Temp Increase Reaction Temperature (e.g., 80°C -> 110°C) Optimize_Base->Increase_Temp Success Improved Conversion Increase_Temp->Success

Caption: A decision tree for troubleshooting low conversion rates.

V. References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online discussion]. Available at: [Link]

  • Sci-Hub. Di(hetero)arylamides have been synthesized in short reaction times by palladium-catalysed multicomponent aminocarbonylation... Available at: [Link]

  • ACS Publications. Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. Available at: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. A General Solution for the 2-Pyridyl Problem. PMC. Available at: [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • National Institutes of Health. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]

  • ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available at: [Link]

  • RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Available at: [Link]

Sources

Technical Support Center: Functionalization of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the specific reactivity profile of 6-Bromo-2-fluoro-3-methylpyridine , a scaffold notorious for its divergent reaction pathways.

Case ID: 6-Br-2-F-3-MePy-Li Status: Resolved / Expert Guide Subject: Troubleshooting Organometallic Side Reactions & Regioselectivity

Executive Summary: The Reactivity Triad

This compound is a "high-maintenance" scaffold due to three competing reactive sites. When treated with organometallic reagents (e.g., n-BuLi, i-PrMgCl), the molecule does not behave like a simple aryl halide. It presents a Reactivity Triad where kinetic and thermodynamic factors fight for dominance:

  • C6-Bromine (Target): The desired site for Lithium-Halogen exchange.

  • C2-Fluorine (Trap): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen and electron-withdrawing nature of the ring.

  • C3-Methyl (Distraction): The "picolinic" protons are acidified by the ortho-fluorine, making lateral lithiation a competitive side reaction.

Failure to control temperature and reagent stoichiometry results in a "witches' brew" of alkylated byproducts, des-fluoro species, and polymerized tars.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am seeing significant loss of Fluorine in my product."

User Report: "I treated the substrate with n-BuLi at -78 °C, but after quenching with an electrophile, NMR shows a butyl group at the C2 position and loss of fluorine."

Root Cause: Nucleophilic Aromatic Substitution (SNAr) The C2 position is electronically activated. n-Butyllithium is both a strong base and a potent nucleophile.[1] Even at low temperatures, if the lithium-halogen exchange is sluggish, the n-BuLi will attack the C2-position, displacing fluoride. This is exacerbated by local heating during addition.

Corrective Action:

  • Switch Reagents: Use t-BuLi (2.0 - 2.2 equiv) instead of n-BuLi. t-BuLi is much bulkier and less nucleophilic, significantly retarding the SNAr pathway while accelerating the Li-Hal exchange due to the formation of a stronger Li-C bond and the irreversible nature of the reaction (formation of isobutene/isobutane).

  • Turbo-Grignard: If the electrophile tolerates it, switch to i-PrMgCl·LiCl . This reagent performs Mg-Hal exchange selectively at the C6-Br position without touching the C2-F bond, as Grignard reagents are softer nucleophiles than organolithiums.

Issue 2: "My yield is low (<40%), and I see starting material and 'dimer-like' impurities."

User Report: "I used LDA to try and direct metalation, or I let the n-BuLi reaction warm up to 0 °C to ensure completion."

Root Cause: Lateral Lithiation & "Halogen Dance"

  • Lateral Lithiation: The protons on the C3-methyl group are acidic (pKa ~27-30). If you use a base like LDA, or if the reaction warms up, you will deprotonate the methyl group instead of exchanging the bromine. This lithiated species (benzylic-like anion) is stable but unreactive toward the intended exchange pathway.

  • Halogen Dance: In some bromopyridines, the lithiated intermediate can isomerize (the "dance") to a more thermodynamically stable position, though this is less dominant here than in 3-bromo-4-fluoropyridines.

Corrective Action:

  • Strict Temperature Control: Never allow the reaction to rise above -70 °C during the lithiation phase. The Li-Hal exchange is fast (kinetic control); lateral lithiation is slower but thermodynamically favored (thermodynamic control).

  • Inverse Addition: Pre-cool the organolithium solution and add the substrate to the base (or vice versa, depending on scale) slowly down the side of the flask to prevent "hot spots" where SNAr or deprotonation can occur.

Issue 3: "I isolated a product where the electrophile added to the C3-Methyl group."

User Report: "I intended to functionalize C6, but the electrophile ended up on the methyl group."

Root Cause: Anion Translocation You likely formed the C6-lithio species correctly, but during the "soak" time or warming, the C6-lithium abstracted a proton from the C3-methyl group of a neighboring molecule (intermolecular proton transfer) or isomerized.

Corrective Action:

  • Quench Immediately: Do not stir for 1 hour "just to be safe." The Li-Br exchange is typically complete within 15–20 minutes at -78 °C. Add the electrophile immediately after this window.

Reaction Pathways Visualization

The following diagram maps the divergent pathways based on reagent choice and temperature.

ReactivityMap Start 6-Bromo-2-fluoro- 3-methylpyridine Exchange PATH A: Lithium-Halogen Exchange (Kinetic Product) Start->Exchange n-BuLi (-78°C) OR t-BuLi (-78°C) SnAr PATH B: S_NAr Substitution (Side Reaction) Start->SnAr n-BuLi (>-60°C) Hard Nucleophile Lateral PATH C: Lateral Lithiation (Thermodynamic Product) Start->Lateral LDA or Warming (Basicity > Nucleophilicity) Prod_Ex 6-Lithio-2-fluoro- 3-methylpyridine (Desired Intermediate) Exchange->Prod_Ex Prod_SnAr 6-Bromo-2-butyl- 3-methylpyridine (Dead End) SnAr->Prod_SnAr Prod_Lat 6-Bromo-2-fluoro- 3-lithiomethylpyridine Lateral->Prod_Lat Prod_Ex->Prod_Lat Proton Transfer (Slow warming)

Caption: Divergent reaction pathways for this compound. Path A is the target; Paths B and C are parasitic side reactions driven by temperature and nucleophilicity.

Optimized Experimental Protocol

Objective: Selective C6-Lithiation followed by Electrophile Trapping.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: t-Butyllithium (1.7 M in pentane, 2.1 equiv) OR n-Butyllithium (2.5 M in hexanes, 1.05 equiv) Note: t-BuLi is preferred for higher selectivity.

  • Solvent: Anhydrous THF (or Et2O for cleaner exchange).

  • Electrophile: (e.g., DMF, CO2, Aldehydes).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen/argon inlet.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool the solution to -78 °C (Dry ice/Acetone bath). Ensure the internal temperature reaches -75 °C or lower.

  • Exchange (The Critical Step):

    • If using n-BuLi: Add dropwise over 10 minutes. Watch the internal temp; do not let it spike above -70 °C.

    • If using t-BuLi: Add dropwise. The solution may turn yellow/orange. Use 2 equivalents because the first eq. performs the exchange, and the second eq. consumes the resulting t-butyl bromide (preventing alkylation side reactions).

  • Incubation: Stir at -78 °C for exactly 20 minutes .

    • Checkpoint: Do not exceed 30 minutes to avoid lateral lithiation (Path C).

  • Quench: Add the electrophile (neat or in THF solution) rapidly but carefully to maintain temp < -60 °C.

  • Workup: Allow to warm to room temperature only after the electrophile has reacted (typically 15 mins at -78 °C). Quench with sat. NH4Cl.[2]

Comparative Data: Reagent Selection

The table below summarizes the outcome of treating this compound with various organometallics (based on typical reactivity patterns for this scaffold).

ReagentConditionsDominant PathwayMajor ProductRisk Level
n-BuLi THF, -78 °CLi-Hal ExchangeC6-Lithio (Desired)Medium (SNAr risk)
n-BuLi THF, -20 °CSNAr2-Butyl-product High (Loss of F)
LDA THF, -78 °CDeprotonationC3-Lithiomethyl High (Wrong regiochem)
t-BuLi Et2O, -78 °CLi-Hal ExchangeC6-Lithio (Desired)Low (Best Selectivity)
i-PrMgCl THF, 0 °CMg-Hal ExchangeC6-Magnesio Very Low (Slow reaction)

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Authoritative text on organolithium handling and "superbase" effects).

  • Gribble, G. W., & Li, J. J. (2012). Palladium in Heterocyclic Chemistry. Elsevier. (Context on cross-coupling vs.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic insights into kinetic vs. thermodynamic control).
  • Reich, H. J. (2013). "Role of HMPA in Organolithium Chemistry." Journal of Organic Chemistry. (Foundational data on solvent effects and aggregation).

  • L’Heureux, A., et al. (2010). "Amination of Chloropyridines." Journal of Organic Chemistry. (Discusses SNAr competition in halopyridines).

Sources

improving regioselectivity in functionalization of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-PYR-006 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Yield in 2,3,6-Trisubstituted Pyridines

Executive Summary

You are working with 6-Bromo-2-fluoro-3-methylpyridine , a "privileged scaffold" in kinase inhibitor discovery. This molecule presents a classic tri-orthogonal reactivity puzzle :

  • C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C6-Bromo: Prime handle for Halogen-Metal Exchange (HME) or Palladium-catalyzed cross-coupling.

  • C4-H: The most accessible site for Directed Ortho Metalation (DoM), provided you avoid touching the bromine.

Users typically encounter failure modes where the "wrong" halogen reacts, or the bromine migrates (Halogen Dance). This guide provides self-validating protocols to navigate these competing pathways.

Module 1: Metalation & C-H Functionalization

Issue: "I tried to lithiate C4, but I lost my Bromine atom."

Diagnosis: You likely used n-Butyllithium (n-BuLi) . In pyridines containing both Bromine and Fluorine, Lithium-Halogen Exchange (at C6-Br) is kinetically faster than deprotonation (at C4-H or C5-H) when using nucleophilic bases like n-BuLi.

The Fix: Switch to Non-Nucleophilic Bases or "Turbo" Reagents.

Protocol A: Functionalizing C6 (Replacing Br)

If your goal is to turn the C6-Br into a nucleophile (Grignard) without touching the C2-F or C3-Me:

  • Reagent: Turbo Grignard (iPrMgCl[1][2]·LiCl) .[3]

  • Mechanism: The complexation of LiCl breaks polymeric aggregates, allowing fast Br/Mg exchange at -15°C to 0°C. This leaves the C2-F bond intact.

  • Self-Validating Step: Quench a 50 µL aliquot with MeOD. Analyze via GC-MS.

    • Success: Mass shifts from 190 (SM) to ~112 (Deuterated at C6).

    • Failure: Recovery of starting material (reaction too cold/short) or complex mixtures.

Protocol B: Functionalizing C4 (Preserving Br)

If your goal is C-H activation at C4 while keeping the C6-Br:

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

  • Conditions: -78°C strictly.

  • Mechanism: LiTMP is a bulky, non-nucleophilic base. It is too sterically hindered to attack the C6-Br but basic enough to remove the C4 proton.

  • Warning (The Halogen Dance): If the temperature rises above -60°C, the lithiated species at C4 may isomerize, causing the C6-Br to migrate to C5.

Decision Tree: Metalation Workflow

MetalationStrategy Start Goal: Functionalize Ring Q1 Target Position? Start->Q1 C6 Target: C6 (Replace Br) Q1->C6 C4 Target: C4 (Keep Br) Q1->C4 Method1 USE: iPrMgCl·LiCl (Turbo Grignard) Temp: -20°C to 0°C Mech: Br/Mg Exchange C6->Method1 Method2 USE: LiTMP Temp: -78°C (Strict) Mech: Directed Ortho Metalation C4->Method2 Risk RISK: Halogen Dance (Br migrates to C5 if T > -60°C) Method2->Risk If warmed

Caption: Workflow for selecting the correct organometallic reagent based on regioselectivity goals.

Module 2: Nucleophilic Substitution (SNAr)

Issue: "My amine attacked the wrong spot."

Diagnosis: The C2-Fluoro position is the "softest" target for nucleophiles due to the inductive effect of the adjacent Nitrogen. The C6-Bromo position is significantly less reactive towards SNAr but can react under forcing conditions.

Reactivity Hierarchy:

  • C2-F: Reacts at RT or mild heat (dominant).

  • C6-Br: Reacts only at high temp (>100°C) or with transition metal catalysis.

The Fix: Sequence Your Reactions.

Desired OutcomeOrder of OperationsRationale
New Group at C6, Keep F 1. Cross-Coupling (C6) 2. SNAr (C2)Pd-catalysis is specific to C-Br. C-F is inert to Pd(0).
New Group at C2, Keep Br 1. SNAr (C2) 2. Cross-Coupling (C6)Nucleophiles displace F selectively. Br remains for later steps.

Critical Note on Electronic Deactivation: If you perform Step 1 (SNAr at C2) with an electron-donating nucleophile (e.g., methoxy, amine), the pyridine ring becomes electron-rich. This deactivates the C6-Br bond for subsequent oxidative addition by Palladium.

  • Solution: If you must do SNAr first, use highly active catalysts (e.g., Pd-RuPhos or Pd-XPhos) for the subsequent C6 coupling.

Module 3: Cross-Coupling Optimization

Issue: "Suzuki Coupling failed; I got protodebromination."

Diagnosis: In 2-fluoro-6-bromopyridines, the C-Br bond is electronically activated but the presence of the ortho-nitrogen can lead to catalyst poisoning or competitive pathways like protodebromination (where Br is replaced by H) if the catalytic cycle is slow.

Protocol: High-Fidelity Suzuki Coupling

  • Catalyst: Pd(dppf)Cl2·DCM (Robust) or Pd(Amphos)Cl2 (High turnover). Avoid Pd(PPh3)4 as it is air-sensitive and often sluggish with electron-deficient heterocycles.

  • Base: K3PO4 (3.0 equiv). Avoid strong alkoxides (NaOtBu) which might trigger background SNAr at the C2-F position.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80°C.

Reactivity Map

ReactivityMap Center 6-Bromo-2-fluoro- 3-methylpyridine C2 C2-Fluoro (S_NAr Hotspot) Center->C2 C6 C6-Bromo (Pd Coupling / Li-Ex) Center->C6 C4 C4-Proton (DoM Target) Center->C4 Nu Amines/Thiols (Mild Base) C2->Nu Attacks Here Pd Pd(0) Cat. or iPrMgCl·LiCl C6->Pd Reacts Here Li LiTMP (-78°C) C4->Li Deprotonates Here

Caption: Orthogonal reactivity zones. C2 is nucleophile-labile; C6 is metal-labile; C4 is base-labile (steric permitting).

FAQ: Common User Scenarios

Q: Can I use n-BuLi if I just want to lithiate C6? A: Yes, but it is "dirty." n-BuLi is a strong nucleophile and can attack the C2-F position (SNAr) as a side reaction, leading to butyl-substituted impurities. Turbo Grignard (iPrMgCl[1][2]·LiCl) is cleaner because the isopropyl group is bulky and less nucleophilic, and the mechanism is strictly radical/concerted exchange, not SNAr.

Q: I need to introduce an aldehyde at C4. How do I do it? A:

  • Cool THF solution of substrate to -78°C.

  • Add LiTMP (1.1 equiv) dropwise. (Do NOT use LDA; it may attack C2).

  • Stir for 30 mins.

  • Quench with DMF (Dimethylformamide) or N-Formylpiperidine at -78°C.

  • Warm to RT and work up. Note: Verify the regiochemistry by NMR.[4] The C5 proton will appear as a singlet (or weak doublet) if C4 is substituted.

Q: Why is my Suzuki coupling yield low when I use K2CO3? A: Carbonates can sometimes be insufficiently soluble in organic mixtures or too weak to activate certain boronic acids rapidly. Switching to K3PO4 or Cs2CO3 often solves this by increasing the concentration of the active boronate species, speeding up transmetalation before the catalyst decomposes.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, vol. 43, no.[3] 25, 2004, pp. 3333-3336.

  • Schlosser, M., et al. "Regioselective derivatization of fluoropyridines." European Journal of Organic Chemistry, 2003.
  • Bao, W., et al. "Progress in the Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines." Chemical Reviews. (General review on halopyridine coupling selectivity).
  • BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

Sources

workup procedures to remove palladium catalyst from 6-Bromo-2-fluoro-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 6-Bromo-2-fluoro-3-methylpyridine and related halogenated pyridine scaffolds.

The protocols below address the specific chemical challenges posed by this substrate: strong Palladium (Pd) coordination by the pyridine nitrogen and the nucleophilic aromatic substitution (SnAr) liability of the 2-fluoro position.

Topic: Workup Procedures for this compound Reactions

Document ID: TSC-PD-PYR-001 Status: Active Last Updated: February 6, 2026

Core Challenges & Mechanistic Insights

Before initiating a workup, understand why standard washes often fail with this scaffold.

  • The "Soft" Ligand Trap: Pyridines act as soft

    
    -donor ligands. The nitrogen atom coordinates tightly to Pd(II) species, forming soluble complexes that pass through Celite and resist aqueous extraction.
    
  • The SnAr Liability (Critical Warning): The 2-fluoro position in this compound is activated by the ring nitrogen and the 6-bromo substituent.

    • Risk:[1][2][3] Using aggressive amine-based scavengers (e.g., free ethylenediamine) or highly basic conditions (

      
      ) can trigger Nucleophilic Aromatic Substitution (SnAr), displacing the fluorine atom and destroying your product.
      
    • Solution: Prioritize thiol-based scavengers or neutral silica supports over free amines.

Troubleshooting Guide (Q&A)

Q1: I filtered my reaction through Celite, but the filtrate is still dark/colored. Why? A: Celite only removes heterogeneous (precipitated) Pd(0). The color (often red, orange, or brown) indicates soluble Pd(II)-pyridine complexes.

  • Immediate Action: Do not proceed to crystallization yet; Pd will likely co-crystallize. Switch to a Functionalized Silica Treatment (See Protocol A).

Q2: My Pd levels are acceptable (<10 ppm), but my yield dropped by 20% after using Activated Carbon. What happened? A: Activated carbon is non-selective.[1][4] It adsorbs planar aromatic molecules like pyridines via


-

stacking.
  • Correction: Switch to SiliaMetS® Thiol or MP-TMT resins. These rely on chemisorption (S-Pd bond) rather than physisorption, preserving your aromatic product.

Q3: Can I use an acid wash to protonate the pyridine and release the Pd? A: Proceed with caution. While protonation breaks the Pd-N bond, this compound is weakly basic due to the electron-withdrawing halogens. You would need strong acid (pH < 1) to protonate it, which risks hydrolyzing the 2-Fluoro group to a 2-Pyridone.

  • Recommendation: Avoid strong acid washes. Use Complexation (Protocol C) instead.

Recommended Workup Protocols

Decision Matrix: Select Your Method

Pd_Removal_Workflow Start Start: Crude Reaction Mixture Solubility Is Product Soluble in Water-Immiscible Organic? Start->Solubility Scale Scale of Reaction Solubility->Scale Yes (EtOAc/DCM) Method_A Protocol A: Silica-Thiol Scavenger Solubility->Method_A No (DMF/DMSO) SnAr_Risk High SnAr Risk? (e.g., 2-Fluoro present) Scale->SnAr_Risk < 100g Method_B Protocol B: Activated Carbon (Low Cost, Yield Risk) Scale->Method_B > 1 kg (Cost sensitive) SnAr_Risk->Method_A Yes (Avoid Amines) Method_C Protocol C: Cysteine/NAC Wash SnAr_Risk->Method_C No

Figure 1: Decision tree for selecting the optimal Palladium removal strategy based on substrate stability and scale.

Protocol A: Functionalized Silica Scavenging (Gold Standard)

Best for: High-value intermediates, SnAr-sensitive substrates.

Materials:

  • SiliaMetS® Thiol (or equivalent mercaptopropyl silica).

  • Solvent: Ethyl Acetate or THF.

Procedure:

  • Dilution: Dissolve the crude mixture in 10 volumes of solvent (e.g., 1g product in 10mL EtOAc).

  • Loading: Add SiliaMetS® Thiol (0.5 equivalents w/w relative to Pd catalyst used, or 10-20% w/w relative to product).

  • Incubation: Stir at 40-50°C for 2-4 hours.

    • Note: Mild heating is crucial to overcome the activation energy of ligand exchange (Pyridine

      
       Thiol).
      
  • Filtration: Filter through a 0.45

    
    m pad or a sintered glass funnel.
    
  • Validation: The filtrate should be noticeably lighter in color.

Protocol B: Activated Carbon Treatment (Cost-Effective)

Best for: Large scale, early intermediates where 10-15% yield loss is acceptable.

Materials:

  • Activated Carbon (Darco® KB-G or equivalent).

  • Celite®.[4][5]

Procedure:

  • Slurry: Suspend crude product in warm Ethanol or Toluene (50°C).

  • Addition: Add Activated Carbon (10-50 wt% relative to product).

  • Contact Time: Stir vigorously for 1-2 hours. Do not exceed 4 hours to minimize product adsorption.

  • Filtration: Filter hot through a Celite pad to remove the fine carbon particles.

  • Wash: Wash the filter cake copiously with hot solvent to recover adsorbed product.

Protocol C: Aqueous Cysteine Wash (Liquid-Liquid)

Best for: Removing soluble Pd without solid scavengers.

Materials:

  • N-Acetylcysteine (NAC) or L-Cysteine.

  • Base: Sodium Bicarbonate (NaHCO₃).

Procedure:

  • Preparation: Prepare a 0.5 M aqueous solution of NAC/Cysteine. Adjust pH to 7-8 with NaHCO₃ (crucial to deprotonate the thiol for Pd binding, but avoid pH > 10 to prevent SnAr).

  • Extraction: Add the aqueous solution to your organic layer (EtOAc/DCM) containing the product.

  • Agitation: Stir vigorously for 30-60 minutes.

  • Separation: The Pd-Cysteine complex is water-soluble. Separate the layers. The aqueous layer will turn dark/colored.[6]

  • Repeat: Repeat wash until the aqueous layer remains colorless.

Data Comparison: Scavenger Efficiency

MethodPd Removal EfficiencyYield RecoverySnAr RiskCost
Silica-Thiol (Protocol A) High (>95%)High (>95%)LowHigh
Silica-Triamine High (>95%)High (>95%)High (Nucleophilic)High
Activated Carbon (Protocol B) Moderate (80-90%)Moderate (80-85%)LowLow
Cysteine Wash (Protocol C) Moderate (70-90%)High (>98%)Low-ModerateLow

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7][8][9] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps.[1] Biotage Knowledge Base. Link

  • SiliCycle. (2012). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[1][7] Link

Sources

effect of temperature on the stability of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for 6-Bromo-2-fluoro-3-methylpyridine (CAS: 1211536-81-0). It is designed for medicinal chemists and process engineers managing the stability, storage, and reactivity of this critical intermediate.

Topic: Effect of Temperature on Stability & Handling

Document ID: TS-BFMP-001 Last Updated: 2025-05-20 Status: Active

Technical Overview & Critical Properties

This compound is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceuticals via Suzuki-Miyaura couplings (at the C6-Br position) or Nucleophilic Aromatic Substitution (


) (at the C2-F position).

Its stability is governed by two competing electronic effects:

  • Activation: The ring nitrogen and the electron-withdrawing bromine atom activate the C2-Fluorine bond, making it susceptible to hydrolysis (degradation) even at moderate temperatures if moisture is present.

  • Lability: The C6-Bromine bond is stable at ambient temperature but becomes kinetically unstable during lithiation reactions, prone to "Halogen Dance" rearrangements if temperature control fails.

Physicochemical Data Table
PropertySpecificationCritical Note
CAS Number 1211536-81-0Verify identity via NMR/GC-MS before use.
Physical State Low-melting solid or oilMay supercool; gently warm to melt if aliquoting.
Predicted Boiling Point ~227°CDo not distill at atmospheric pressure (decomposition risk).
Flash Point ~91°CCombustible.[1] Handle under inert gas.
Storage Temp 2°C to 8°C Refrigerator storage recommended to retard hydrolysis.
Reaction Temp (Lithiation) <-70°C CRITICAL: Mandatory for Lithium-Halogen exchange.

Troubleshooting Guide (Q&A)

Category A: Storage & Physical Stability[2][3][4]

Q1: I received the compound as a liquid, but the SDS says it's a solid. Has it degraded? A: Not necessarily. This compound is a "low-melting solid" (estimated MP ~30-60°C). Depending on the ambient shipping temperature and purity, it may arrive as a supercooled liquid or a semi-solid slush.

  • Action: Store at 2-8°C. If it solidifies, it confirms the physical state. If it remains a dark, viscous oil, check purity by GC-MS. Significant yellowing/browning indicates oxidation or hydrolysis.

Q2: We noticed a white precipitate forming in the bottle after 3 months of storage at room temperature. What is it? A: This is likely 6-Bromo-3-methyl-2(1H)-pyridone , formed via hydrolysis of the C2-Fluorine atom.

  • Mechanism: Moisture in the air attacks the activated C2-F position. The reaction releases HF (which may etch the glass) and forms the thermodynamic pyridone product.

  • Prevention: Always store under Argon or Nitrogen. Seal cap with Parafilm. If precipitate is observed, filter the liquid; the supernatant may still be usable, but re-titration is required.

Category B: Reaction Stability (Thermal Sensitivity)

Q3: My Suzuki coupling at 90°C failed, yielding a de-fluorinated byproduct. Is the starting material heat-sensitive? A: The compound is thermally stable up to ~150°C in the absence of nucleophiles. However, at 90°C in the presence of water (wet solvents) or strong bases (hydroxide/alkoxide), the C2-F bond undergoes


 or hydrolysis.
  • Solution: Use anhydrous solvents (THF/Dioxane < 50 ppm water). Use mild bases like

    
     or 
    
    
    
    rather than hydroxides.

Q4: During lithiation at -40°C, we observed a complex mixture of isomers. Why? A: You exceeded the "Halogen Dance" threshold .

  • Root Cause: Upon lithiation at C6 (Li-Br exchange), the resulting lithio-species is unstable above -60°C. The lithium atom migrates to the thermodynamically more stable C4 or C5 position, while the bromine atom "dances" to a new position.

  • Protocol Fix: Maintain internal reaction temperature strictly below -70°C during n-BuLi addition and electrophile quench.

Diagnostic Workflows & Visualizations

Figure 1: Thermal Stability & Degradation Pathways

This diagram maps the fate of this compound under different thermal conditions.

StabilityMap Start This compound (Target Compound) Cold Cryogenic (-78°C) Lithiation Zone Start->Cold Li-Halogen Exchange Ambient Storage (2-8°C to 25°C) Inert Atmosphere Start->Ambient Long-term Storage Heat High Temp (>60°C) + Nucleophiles/Moisture Start->Heat Suzuki/Buchwald Coupling TargetProduct C6-Functionalized Product (Desired) Cold->TargetProduct Quench < -70°C DanceImpurity Isomerized Byproducts (Halogen Dance) Cold->DanceImpurity Temp rise > -60°C Ambient->Start Stable (Dry/Inert) Hydrolysis 6-Bromo-3-methyl-2-pyridone (White Precipitate) Ambient->Hydrolysis Moisture Ingress Heat->Hydrolysis Wet Solvent SNAr C2-Substituted Ether/Amine (Side Reaction) Heat->SNAr Strong Base/Nu-

Caption: Figure 1. Thermal stability map indicating critical temperature thresholds. Green paths indicate successful operations; red/dotted paths indicate degradation risks.

Validated Handling Protocols

Protocol A: Quality Control (QC) Check

Before committing the material to a GMP step, verify integrity.

  • Visual Inspection:

    • Pass: Colorless to pale yellow oil/solid.[2]

    • Fail: Dark brown liquid (oxidation) or visible white solids in oil (hydrolysis).

  • 1H-NMR Verification (CDCl3):

    • Look for the characteristic Methyl singlet at ~2.3 ppm.

    • Look for the aromatic protons (C4-H and C5-H) as a doublet/multiplet system in the aromatic region (~7.0–8.0 ppm).

    • Impurity Check: A broad singlet near 11-12 ppm indicates the N-H of the pyridone hydrolysis product.

Protocol B: Safe Lithiation Procedure

Critical Control Point: Temperature Maintenance

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Dissolution: Dissolve this compound in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Ensure internal probe reads <-75°C.

  • Addition: Add n-BuLi (or LDA) dropwise over 20 minutes.

    • Monitor: If internal temp rises above -65°C, stop addition immediately and allow re-cooling.

  • Quench: Add the electrophile (e.g., aldehyde, borate) at -78°C.

  • Warming: Only allow warming to room temperature after the electrophile has fully reacted (usually 30-60 mins).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394184: this compound. Retrieved from [Link]

  • Schlosser, M., et al. (2005).The "Halogen Dance" in Pyridine Chemistry: Mechanism and Synthetic Utility.
  • World Intellectual Property Organization (2023). Patent WO2023239941A1: Preparation of Imidazo[1,2-a]pyridine derivatives. (Describes synthesis and lithiation conditions at -70°C). Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PYR-6B2F3M-SOL

Status: Active Guide Subject: Troubleshooting Solubility & Phase Behavior in Reaction Media Applicable For: Cross-Coupling (Suzuki, Buchwald),


, and Lithiation workflows.[1][2]
Executive Summary: The Physicochemical Challenge

6-Bromo-2-fluoro-3-methylpyridine presents a distinct solubility profile driven by its "Janus-faced" electronic structure.[1][2]

  • Lipophilicity: The methyl group (C3) and bromine (C6) contribute to high lipophilicity (

    
    ), making it poorly soluble in pure aqueous media.[1][2]
    
  • Polarity: The 2-Fluoro substituent creates a strong dipole and withdraws electron density, reducing the basicity of the pyridine nitrogen.[1]

The Core Issue: This molecule often exhibits "oiling out" behavior rather than clean crystallization.[1][2] In polar aqueous mixtures (common in Suzuki couplings), it forms a gummy, catalytically inactive second phase, leading to stalled kinetics and heterogeneous mixtures.[1]

Module 1: Solvent Selection & Screening[2]

User Question: I am running a Suzuki coupling, but the starting material oils out when I add the base. What solvent system should I use?

Technical Insight: Standard biphasic systems (e.g., Toluene/Water) often fail because the substrate partitions poorly into the aqueous base layer but also crashes out of the toluene upon contact with high ionic strength water.[1] You need a Bridging Solvent System .

Solubility Matrix & Recommendations
Solvent ClassSolubility RatingRecommended ApplicationTechnical Note
Polar Aprotic ⭐⭐⭐⭐⭐ (Excellent)Suzuki,

, Buchwald
Best Choice. DMF, DMAc, or NMP prevent oiling out by solubilizing both the organic substrate and the inorganic base (to some extent).[1][2]
Ethers ⭐⭐⭐⭐ (Good)Lithiation, GrignardTHF or 1,4-Dioxane.[1][2] Dioxane is superior for couplings due to higher boiling point (

).[1][2]
Chlorinated ⭐⭐⭐⭐⭐ (Excellent)Workup, StorageDCM or Chloroform.[1][2] Avoid for Pd-coupling if possible (can poison catalysts/oxidative addition issues).[1][2]
Hydrocarbons ⭐⭐ (Poor)NoneHexanes/Heptane cause oiling out.[1][2] Toluene requires a cosolvent (e.g., Toluene:Ethanol 4:1).[1][2]
Alcohols ⭐⭐⭐ (Moderate)Cosolvent OnlyIsopropanol or Ethanol.[1][2] Use only as a 10-20% additive to homogenize biphasic mixtures.[1][2]
Protocol: The "Bridging" Solvent Screen

If you observe phase separation, switch to a miscible aqueous-organic system:

  • Standard: Dioxane : Water (4:1 ratio).[1][2]

  • High Solubility: DMF : Water (9:1 ratio).[1][2] Note: Requires extensive aqueous wash during workup.[2]

  • Green Alternative: 2-MeTHF (biphasic but better solubility than Toluene).[1][2]

Module 2: Visualizing the Decision Logic

User Question: How do I systematically choose a solvent based on my reaction type?

The following decision tree guides you through the selection process based on reaction constraints and solubility needs.

SolventSelection Start Start: Define Reaction Type Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Lithiation Lithiation / Grignard (Low Temp) Start->Lithiation SNAr Nucleophilic Subst. (SNAr) Start->SNAr BaseCheck Inorganic Base Used? (K2CO3, Cs2CO3) Coupling->BaseCheck THF Use Anhydrous THF (-78°C Compatible) Lithiation->THF Nucleophile Nucleophile Solubility? SNAr->Nucleophile Dioxane Use 1,4-Dioxane/H2O (4:1 Ratio) BaseCheck->Dioxane Standard DMF Use DMF or NMP (Homogeneous) BaseCheck->DMF Substrate Oils Out Nucleophile->THF Neutral Nuc. DMSO Use DMSO (High Dielectric) Nucleophile->DMSO Ionic Nuc.

Figure 1: Solvent Selection Decision Tree.[1][2] Blue nodes indicate reaction types; Green nodes indicate the optimized solvent system to prevent precipitation.

Module 3: Advanced Solubilization (Micellar Catalysis)

User Question: I need to run this in water/green conditions, but the pyridine is insoluble. What are my options?

Technical Insight: For hydrophobic substrates like this compound, Micellar Catalysis is superior to traditional organic solvents.[1][2] Surfactants create a lipophilic "nanoreactor" core that solubilizes the pyridine, bringing it into contact with the catalyst.[1]

Recommended Surfactant: TPGS-750-M (2 wt % in water).[1][2]

  • Mechanism: The pyridine partitions into the Vitamin E (lipophilic) core of the micelle.[1]

  • Benefit: Allows reaction at room temperature, preventing the hydrolysis of the labile 2-Fluoro group.[1]

Protocol: TPGS-750-M Coupling
  • Prepare Solution: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Add Substrate: Add this compound. Stir vigorously. It should form a milky emulsion, not a biphasic oil.

  • Add Catalyst: Add Pd catalyst (e.g., Pd(dtbpf)Cl2).[1][2]

  • Reaction: Stir at ambient temperature (

    
    ).
    

MicelleMechanism Water Aqueous Bulk Phase (Inorganic Base Dissolved) Interface Micelle Interface (Surfactant Head Groups) Water->Interface Base Transport Micelle Micelle Core (Lipophilic) Contains: 6-Br-Pyridine + Catalyst Micelle->Micelle Oxidative Addition (High Local Conc.) Interface->Micelle Transmetallation

Figure 2: Micellar Catalysis Mechanism.[1][2] The hydrophobic pyridine is concentrated within the micelle core, protecting the 2-Fluoro group from bulk aqueous hydrolysis.[1]

Module 4: Workup & Isolation Troubleshooting

User Question: The reaction worked, but the product precipitates as a sticky gum during extraction. How do I isolate it?

The "Gummy Solid" Phenomenon: The product likely has a lower melting point than the starting material due to symmetry breaking.[1]

Troubleshooting Protocol:

  • Avoid Cold Water: Do not pour the reaction mixture into ice water. This freezes the "gum."[1][2]

  • Use Warm Extraction: Perform the initial extraction with warm Ethyl Acetate (

    
    ) .[2]
    
  • Salting Out: If using DMF/DMSO, dilute with water (5x volume) and add Brine.[1][2] The high ionic strength forces the organic product out of the aqueous phase and into the extraction solvent.[1]

  • Anti-Solvent Crystallization (If solid):

    • Dissolve crude gum in minimal hot Ethanol.[1][2]

    • Add water dropwise until turbid.[1][2]

    • Cool slowly to

      
       to encourage crystal growth over oil formation.
      
References & Authority
  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][2] Journal of Organic Chemistry, 2011.[1]

  • Pfizer Inc. "Pfizer Solvent Selection Guide."[1][2] Green Chemistry, 2016.[1][2]

  • Baird, J. D., et al. "Solubility and Reactivity of Fluorinated Pyridines in Palladium Catalyzed Couplings."[1] Journal of Medicinal Chemistry (Contextual Reference for Halopyridine behavior).

  • Sigma-Aldrich (Merck). "Product Specification: this compound."[1][2] (Note: Generalized link to supplier for physical property verification).

Sources

Validation & Comparative

Chemo-Orthogonality in Pyridines: A Comparative Guide to 6-Bromo-2-fluoro-3-methylpyridine vs. 2,6-Dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steered" Scaffold

In the landscape of heteroaromatic building blocks, 6-Bromo-2-fluoro-3-methylpyridine (BFMP) represents a "privileged scaffold" that solves a critical problem inherent to symmetric 2,6-dihalopyridines: chemoselectivity .

While generic alternatives like 2,6-difluoropyridine or 2,6-dibromopyridine suffer from statistical product mixtures (double substitution vs. mono substitution) or poor reactivity profiles, BFMP utilizes the "3-Methyl Steric/Electronic Modulation" effect. The C3-methyl group provides a steric gatekeeper for the C2-fluorine, while the C6-bromine remains sterically accessible and electronically distinct. This guide analyzes the reactivity divergence of BFMP, providing researchers with the mechanistic insight and protocols necessary to execute precise, sequential functionalizations.

Part 1: Structural & Electronic Landscape

To understand the utility of BFMP, we must contrast its electronic and steric environment with standard 2,6-dihalopyridines.

The Halogen Dichotomy
  • C2-Fluorine (The SNAr Handle): Fluorine is the superior leaving group for Nucleophilic Aromatic Substitution (SNAr) on pyridines due to the high electronegativity of F, which stabilizes the anionic Meisenheimer intermediate.

  • C6-Bromine (The Coupling Handle): Bromine is the superior handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Stille) due to the weaker C-Br bond facilitating rapid oxidative addition.

The "3-Methyl Effect"

The 3-methyl group is not merely a bystander; it is the control element of this scaffold.

  • Steric Impedance at C2: The methyl group is ortho to the C2-fluorine. This creates significant steric bulk, slowing down SNAr attack at C2 compared to a non-methylated analog (e.g., 2-bromo-6-fluoropyridine). This allows for greater control, preventing "runaway" double substitutions.

  • Steric Freedom at C6: The C6-bromine is meta to the methyl group, leaving it sterically unencumbered for bulky catalytic ligands.

Table 1: Comparative Reactivity Profile
FeatureThis compound 2,6-Difluoropyridine 2,6-Dibromopyridine
Primary SNAr Site C2-F (Highly Selective)C2 or C6 (Random/Statistical)C2 or C6 (Sluggish)
Primary Coupling Site C6-Br (Highly Selective)Poor (C-F bond is inert)C2 or C6 (Random/Statistical)
SNAr Rate Fast (activated by N), but modulated by 3-Me sterics.Very Fast (often uncontrollable).Slow (Br is a poor LG for SNAr).
Risk of Bis-Substitution Low (Distinct handles).[1]High (Requires careful stoichiometry).High (If forcing conditions used).

Part 2: Reaction Divergence Visualization

The following decision matrix illustrates the orthogonal pathways available for BFMP, contrasting the SNAr path (C2) and the Cross-Coupling path (C6).

ReactionPathways cluster_legend Selectivity Logic Start This compound SNAr_Cond Path A: S_NAr Condition (Nucleophile/Base/Heat) Start->SNAr_Cond  Nucleophilic Attack  (Prefers C2-F) Suzuki_Cond Path B: Pd-Catalysis (Boronic Acid/Pd(0)/Base) Start->Suzuki_Cond  Oxidative Addition  (Prefers C6-Br) Inter_SNAr Intermediate A: 2-Substituted-6-bromo-3-methylpyridine SNAr_Cond->Inter_SNAr  F Displacement  (Retains Br) Inter_SNAr->Suzuki_Cond  Step 2: Coupling Final_SNAr Final Product: 2,6-Disubstituted Pyridine Suzuki_Cond->Final_SNAr Inter_Suzuki Intermediate B: 6-Aryl-2-fluoro-3-methylpyridine Suzuki_Cond->Inter_Suzuki  Br Replacement  (Retains F) Inter_Suzuki->SNAr_Cond  Step 2: S_NAr Text1 C2-F: Activated by N, Hindered by 3-Me Text2 C6-Br: Accessible, Reactive to Pd(0)

Figure 1: Orthogonal reaction pathways. Path A leverages the lability of Fluorine for substitution, while Path B leverages the weakness of the C-Br bond for metal-catalyzed coupling.

Part 3: Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Target: C2-Fluorine Mechanism: Addition-Elimination (Meisenheimer Complex).[2]

While 2-fluoropyridine reacts with amines at room temperature, BFMP often requires elevated temperatures (60–80°C) or stronger bases.

  • Why? The 3-methyl group creates a "steric wall" that destabilizes the transition state for the incoming nucleophile.

  • Advantage: This reduced rate is actually a benefit. In 2,6-difluoropyridine, the second fluorine becomes more reactive after the first substitution if the nucleophile is electron-withdrawing, leading to impurities. In BFMP, the C6-Br is virtually inert to SNAr conditions (unless extreme forcing is used), ensuring 100% regioselectivity for C2.

Palladium-Catalyzed Cross-Coupling

Target: C6-Bromine Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.

The C6 position is electronically activated for oxidative addition. The C-Br bond energy (~68 kcal/mol) is significantly lower than the C-F bond (~115 kcal/mol), meaning Pd(0) will insert exclusively at C6.

  • Chemo-stability: The C2-F bond is stable under standard Suzuki/Buchwald conditions. This allows researchers to install complex aryl or heteroaryl groups at C6 while preserving the C2-F "handle" for a later stage.

Part 4: Experimental Protocols

These protocols are designed to be self-validating : the distinct chemical shifts of the methyl group and the loss of specific halogen signals in NMR provide immediate confirmation of regioselectivity.

Protocol A: Regioselective SNAr (Amination at C2)

Objective: Displacement of C2-F with a secondary amine (e.g., Morpholine) while retaining C6-Br.

  • Setup: In a dry pressure vial, dissolve This compound (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Note: DMSO is preferred over DMF to accelerate the reaction via dipole stabilization of the intermediate.

  • Reagents: Add Morpholine (1.2 equiv) and DIPEA (2.0 equiv).

    • Why DIPEA? An inorganic base like K2CO3 can be used, but DIPEA ensures homogeneity.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The product will be more polar than the starting material.

    • Validation:19F NMR should show the complete disappearance of the starting material signal (approx -70 ppm). If signal persists, increase temp to 100°C (due to 3-Me hindrance).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.

  • Outcome: 4-(6-Bromo-3-methylpyridin-2-yl)morpholine . The Bromine remains intact for subsequent coupling.

Protocol B: Chemoselective Suzuki Coupling (Arylation at C6)

Objective: Coupling of Phenylboronic acid at C6-Br while retaining C2-F.

  • Setup: Charge a flask with This compound (1.0 equiv), Phenylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl2 (3-5 mol%).

    • Expert Tip: Pd(dppf)Cl2 is chosen for its robustness and resistance to defluorination side-reactions compared to phosphine-free systems.

  • Reaction: Heat to 90°C under Argon for 2-3 hours.

  • Validation: 1H NMR will show new aromatic protons from the phenyl ring. Crucially, 19F NMR must still show a signal , confirming the C2-F bond is intact.

  • Outcome: 2-Fluoro-3-methyl-6-phenylpyridine .

Part 5: References

  • SNAr Mechanism & Fluorine Activation:

    • Nucleophilic Aromatic Substitution of Fluoropyridines.[3][4] BenchChem Application Notes.[2]

  • Comparative Reactivity of Halopyridines:

    • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4][5] ResearchGate.

    • [Link]

  • Suzuki Coupling Methodology:

    • Suzuki Coupling - Mechanism and Protocols. Organic Chemistry Portal.

    • [Link]

  • Compound Data (this compound):

    • PubChem Compound Summary: 6-Bromo-3-fluoro-2-methylpyridine.[6] National Library of Medicine.

    • [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: 6-Bromo- vs. 6-Chloro-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its functional group tolerance and reliability.[1][2] Within the vast landscape of building blocks, functionalized pyridines are of paramount importance, forming the core of countless pharmaceutical agents.[3][4][5]

This guide provides an in-depth comparison of two closely related yet distinct building blocks: 6-Bromo-2-fluoro-3-methylpyridine and 6-Chloro-2-fluoro-3-methylpyridine . The choice between a bromo or chloro leaving group is not merely a matter of substitution; it is a critical decision that profoundly impacts reaction kinetics, catalyst selection, and overall process efficiency. Here, we dissect the fundamental principles governing their reactivity and provide field-proven experimental protocols to guide your selection and optimize your synthetic strategy.

The Decisive Step: Understanding Halide Reactivity in Oxidative Addition

The universally accepted reactivity trend for halides in Suzuki couplings is I > Br > Cl .[6][7] This hierarchy is rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9] This step involves the cleavage of the Carbon-Halogen (C-X) bond.

Two key factors dictate the ease of this cleavage:

  • Bond Dissociation Energy (BDE): The C-Cl bond is intrinsically stronger and requires more energy to break than the C-Br bond. For instance, the average BDE for a C-Cl bond on an aromatic ring is approximately 339 kJ/mol, whereas the C-Br bond is significantly weaker at around 276 kJ/mol.[10] This energy difference is the primary reason 6-chloro-2-fluoro-3-methylpyridine is more challenging to activate.

  • Palladium's Role: The electron-rich Pd(0) center inserts itself into the C-X bond. The weaker, more polarizable C-Br bond presents a lower activation barrier for this insertion compared to the more robust C-Cl bond. Consequently, reactions with aryl bromides typically proceed under milder conditions, with lower catalyst loadings and at faster rates.

Activating the less reactive 6-chloro-2-fluoro-3-methylpyridine necessitates a more sophisticated catalytic system. Modern approaches employ bulky, electron-donating phosphine ligands (such as those developed by Buchwald and Fu) or N-heterocyclic carbenes (NHCs).[1][11] These ligands stabilize the palladium center, increase its electron density, and promote the challenging oxidative addition of the C-Cl bond.[12][13]

cluster_0 Suzuki Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII_R Ar-Pd(II)-R' TM->PdII_R RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-R' (Product) Pd0->OA + Ar-X PdII->TM + [R'-B(OH)₃]⁻ PdII_R->RE ArX Ar-X (Pyridyl-Halide) Boronic R'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols and Performance Data

The following protocols represent robust starting points for the Suzuki coupling of each substrate. Note the critical differences in the recommended catalyst systems and reaction conditions.

Protocol 1: Suzuki Coupling of this compound (Standard Conditions)

This protocol leverages the higher reactivity of the bromo-substrate, allowing for the use of a conventional and widely available palladium catalyst.

Workflow:

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Chloro-2-fluoro-3-methylpyridine (Optimized Conditions)

This protocol employs a more advanced catalyst system necessary to activate the inert C-Cl bond, reflecting modern best practices for challenging couplings.[14][15]

Step-by-Step Methodology:

  • To a reaction vessel, add the palladium precatalyst, (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G3, 1-2 mol%) and the corresponding XPhos ligand (1-2 mol%).

  • Add 6-chloro-2-fluoro-3-methylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add a degassed anhydrous solvent such as 1,4-Dioxane or Toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS (typically 12-24 hours).

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

Comparative Performance Data

The table below summarizes the key differences in reaction parameters and expected outcomes, providing a clear, at-a-glance comparison for process development.

ParameterThis compound6-Chloro-2-fluoro-3-methylpyridineRationale
Halide Reactivity HighModerateLower C-Br bond dissociation energy.[10]
Catalyst System Standard (e.g., Pd(dppf)Cl₂)Advanced (e.g., XPhos Pd G3)Inert C-Cl bond requires a more electron-rich, bulky ligand catalyst.[11][14]
Catalyst Loading 2-5 mol%1-3 mol%Higher reactivity allows for less catalyst, though modern catalysts for chlorides are highly efficient.
Base Moderate (K₂CO₃, Na₂CO₃)Strong (K₃PO₄, Cs₂CO₃)Stronger bases are often needed to facilitate the catalytic cycle with less reactive chlorides.[1]
Temperature 80-100 °C100-120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[16]
Reaction Time 4-12 hours12-24 hoursSlower rate of oxidative addition for the chloride.[7]
Expected Yield Good to ExcellentModerate to GoodDependent on substrate, but bromo-derivatives generally give higher yields under standard conditions.
Cost-Effectiveness Higher Reagent CostLower Reagent CostAryl chlorides are typically more economical starting materials than their bromide counterparts.[14]

A Strategic Guide for Substrate Selection

The choice between the bromo- and chloro-analog is a strategic one, balancing reactivity, cost, and process constraints. The following decision-making diagram provides a logical framework for selecting the optimal starting material for your project.

G start Project Goal: Synthesize 2-Aryl-6-fluoro-5-methylpyridine q1 Is the coupling partner (boronic acid) sensitive to high temperatures or strong bases? start->q1 q2 Is minimizing raw material cost a primary driver for the project? q1->q2 No use_bromo Use this compound q1->use_bromo Yes q2->use_bromo No (Prioritize reaction robustness) use_chloro Use 6-Chloro-2-fluoro-3-methylpyridine q2->use_chloro Yes adv_bromo Advantage: Milder conditions, faster reaction, higher probability of success with diverse or sensitive substrates. use_bromo->adv_bromo adv_chloro Advantage: Lower starting material cost. Viable with robust coupling partners and optimized catalyst systems. use_chloro->adv_chloro

Caption: Decision matrix for selecting the appropriate halopyridine substrate.

Conclusion

In the comparative analysis of 6-bromo- and 6-chloro-2-fluoro-3-methylpyridine for Suzuki coupling, a clear trade-off emerges between reactivity and cost.

  • This compound is the substrate of choice for reliability and speed. Its inherent reactivity allows for milder conditions, broader substrate scope with sensitive coupling partners, and a higher likelihood of success with standard, cost-effective palladium catalysts.

  • 6-Chloro-2-fluoro-3-methylpyridine represents the more economical option. While its activation demands more forcing conditions and investment in advanced, specialized catalyst systems, it is an excellent choice for large-scale synthesis where the cost of raw materials is a significant factor and the coupling partners are robust.

Ultimately, the optimal choice is dictated by the specific goals of the synthesis. For early-stage discovery and medicinal chemistry, where reaction success and speed are paramount, the bromo-derivative is often preferred. For later-stage process development and manufacturing, the cost benefits of the chloro-analog, enabled by modern catalytic innovations, make it a compelling and increasingly utilized alternative.

References

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • MDPI. (2022). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • ACS Publications. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2002). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from [Link]

  • ACS Publications. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • ChemRxiv. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis. Retrieved from [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Beyond the Bromo: A Comparative Guide to Reagents for 2,3,6-Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Reagent Selection

The 2,3,6-substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in FDA-approved pharmaceuticals highlights the critical need for efficient and versatile synthetic methodologies.[1][2] For years, 6-Bromo-2-fluoro-3-methylpyridine has served as a reliable and versatile building block, offering dependable reactivity in palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can limit strategic flexibility, introduce cost inefficiencies, and hinder access to novel chemical space.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of substitutes, instead offering a causal analysis of why a medicinal chemist might select one reagent over another. The discussion will be grounded in reactivity principles and supported by experimental data, empowering you to make informed, strategic decisions in your synthetic planning.

The Benchmark: Understanding the Utility of this compound

This compound is a valuable starting material due to the orthogonal reactivity of its two halogen substituents. The C6-Br bond is primed for facile oxidative addition to a Palladium(0) center, making it an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[3] Concurrently, the C2-F bond, while less reactive in cross-coupling, can serve as a site for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This dual functionality allows for sequential, site-selective elaboration of the pyridine core.

Strategic Alternatives: A Head-to-Head Comparison

The choice of an alternative reagent is dictated by several factors: desired reactivity, cost, availability of starting materials, and the specific demands of the target molecule.[4] We can categorize the alternatives into two main strategies: functionalization of a pre-formed pyridine ring and de novo synthesis.

Strategy 1: Modification of the C6 Leaving Group

The most direct alternatives involve replacing the bromine atom with another leaving group. This choice directly impacts the kinetics of the rate-determining oxidative addition step in most cross-coupling cycles.

ReagentStructureRelative Reactivity (Cross-Coupling)Key AdvantagesKey Disadvantages
6-Iodo-2-fluoro-3-methylpyridine I-C5H2FN(CH3)I > Br > Cl > FHighest reactivity, allows for milder reaction conditions, can enable difficult couplings.[4]Higher cost, potentially lower stability, may require more careful handling.[4]
This compound Br-C5H2FN(CH3)(Benchmark)Good balance of reactivity and stability, widely available.Can be sluggish in challenging couplings, requiring higher catalyst loading or more forcing conditions.
6-Chloro-2-fluoro-3-methylpyridine Cl-C5H2FN(CH3)Br > ClMore cost-effective for large-scale synthesis.[4]Requires more active (and often more expensive) catalyst systems (e.g., with bulky phosphine ligands) and higher temperatures.[4][5]
2-Fluoro-3-methylpyridin-6-yl triflate CF3SO3-C5H2FN(CH3)OTf ≈ I > BrExcellent reactivity, comparable to iodo-derivatives. Synthesized from the corresponding pyridone.Often requires synthesis from the pyridone precursor, adding a step to the sequence.

Expert Insight: The decision between halo-pyridines is a classic trade-off between reactivity and cost. For discovery chemistry, where rapid access to analogs is paramount, the higher reactivity of the iodo- or triflate-substituted pyridines can be advantageous, often justifying the higher cost by saving time and resources on reaction optimization. For process development and scale-up, the economic benefits of the chloro-pyridine become compelling, provided a robust and efficient catalytic system can be identified.[4]

Strategy 2: Reversing Polarity with Pyridine Boronic Esters and Sulfinates

Instead of an electrophilic halo-pyridine, one can employ a nucleophilic pyridine derivative in a cross-coupling reaction. This "reversed polarity" approach is particularly useful when the aryl partner is a rare or precious halide.

Reagent ClassStructure ExampleCoupling PartnerKey AdvantagesKey Disadvantages
Pyridine Boronic Esters 2-Fluoro-3-methyl-6-(pinacolatoborane)pyridineAryl Halide/TriflateAllows coupling with complex aryl halides. Boronic esters are generally stable and easy to handle.Can be susceptible to protodeboronation, especially with 2-pyridyl boronates.
Pyridine Sulfinates Sodium 2-fluoro-3-methylpyridine-6-sulfinateAryl Halide/TriflateBench-stable solids, excellent reactivity, and broad scope, often outperforming boronic esters for 2-pyridyl systems.[6][7][8]A less "traditional" reagent class, so may require more initial methods development for teams unfamiliar with them.

Expert Insight: Pyridine-2-boronic acids and their esters are notoriously unstable and can exhibit low efficiency in Suzuki-Miyaura reactions.[7] Pyridine sulfinates have emerged as superior alternatives, demonstrating remarkable stability and a broad scope in palladium-catalyzed cross-couplings, making them a powerful tool for constructing biaryl linkages that are otherwise challenging to access.[6][7][8]

Strategy 3: De Novo Pyridine Synthesis

When the desired substitution pattern is not easily accessible from a pre-functionalized pyridine, building the ring from acyclic precursors is the most powerful strategy. These methods offer maximum flexibility in substituent placement.

MethodDescriptionKey AdvantagesKey Disadvantages
Bohlmann-Rahtz Synthesis [3+3] condensation of an enamine and an alkynone.[9][10]High degree of regiocontrol, access to highly functionalized pyridines.[9]Requires synthesis of potentially complex enamine and alkynone starting materials.[11]
Transition-Metal Catalyzed [2+2+2] Cycloaddition Cyclotrimerization of two alkyne units and a nitrile.[12][13]Atom-economical, convergent, and can provide access to complex substitution patterns efficiently.[12][13]Requires a transition metal catalyst (e.g., Cobalt), and regioselectivity can be a challenge with unsymmetrical alkynes.[12]
Multi-Component Reactions (MCRs) One-pot reactions combining three or more starting materials.[1][14]High efficiency, operational simplicity, and rapid generation of molecular diversity from simple precursors.[15]The scope can be limited, and optimization can be complex.

Expert Insight: De novo strategies are particularly valuable in library synthesis and for creating novel scaffolds that are not commercially available. The Bohlmann-Rahtz synthesis, especially with modern modifications using milder acid catalysts, is a workhorse for constructing pyridines with specific substitution patterns.[9] For ultimate efficiency and complexity, cobalt-catalyzed [2+2+2] cycloadditions represent the state-of-the-art, allowing for the rapid assembly of polysubstituted pyridines.[12]

Visualizing the Synthetic Decision-Making Process

The selection of a synthetic strategy is a multi-faceted decision. The following workflow illustrates the logical steps a chemist might take when planning the synthesis of a 2,3,6-substituted pyridine.

G cluster_prefunctionalized Strategy 1: Pre-functionalized Pyridine cluster_denovo Strategy 2: De Novo Synthesis start Target: 2,3,6-Substituted Pyridine q1 Is a suitable functionalized pyridine commercially available? start->q1 q2 Primary Goal? q1->q2 Yes q3 Desired Complexity & Control? q1->q3 No reagent_iodo Use 6-Iodo or 6-Triflate Analog q2->reagent_iodo Maximize Reactivity (Discovery) reagent_bromo Use 6-Bromo Analog (Benchmark) q2->reagent_bromo Balance Reactivity & Cost reagent_chloro Use 6-Chloro Analog q2->reagent_chloro Minimize Cost (Scale-up) reagent_boron Use Pyridine Boronate/Sulfinate q2->reagent_boron Reverse Polarity (Precious Aryl Halide) reagent_bohlmann Bohlmann-Rahtz reagent_cyclo [2+2+2] Cycloaddition reagent_mcr Multi-component Reaction q3->reagent_bohlmann High Regiocontrol q3->reagent_cyclo High Convergence/ Atom Economy q3->reagent_mcr Rapid Diversity/ Library Synthesis

Caption: Decision workflow for selecting a pyridine synthesis strategy.

Experimental Protocols

To provide a practical context, we present a representative protocol for a Suzuki-Miyaura cross-coupling, highlighting the key differences when using a bromo- versus a chloro-pyridine.

Protocol 1: Suzuki-Miyaura Coupling with this compound (Benchmark)

G reagents 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh3)4 (0.05 eq) 4. K2CO3 (2.0 eq) reaction Solvent: Toluene/H2O (4:1) Temp: 100 °C Time: 12 h reagents->reaction workup Workup: 1. Aqueous Extraction 2. Column Chromatography reaction->workup product Product: 2-Aryl-6-fluoro-3-methylpyridine workup->product

Caption: General workflow for a benchmark Suzuki-Miyaura coupling.

Methodology:

  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add degassed solvent (e.g., Toluene/Water 4:1) and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl-6-fluoro-3-methylpyridine.

Protocol 2: Suzuki-Miyaura Coupling with 6-Chloro-2-fluoro-3-methylpyridine (Cost-Effective Alternative)

Causality Behind the Changes: The C-Cl bond is significantly less reactive than the C-Br bond towards oxidative addition. To overcome this higher activation energy, a more electron-rich and sterically demanding catalyst system is required. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a Pd₂(dba)₃ precursor are highly effective for this purpose. A stronger base, like K₃PO₄, is often employed to facilitate the transmetalation step.

Methodology:

  • To a reaction vial, add 6-Chloro-2-fluoro-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS (typically 18-24 hours).

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Conclusion

While this compound remains a valuable and reliable reagent, a wealth of strategic alternatives exists to enhance synthetic efficiency, reduce costs, and enable the construction of novel pyridine-containing molecules. By understanding the underlying principles of reactivity—from the relative lability of carbon-halogen bonds to the strategic advantages of de novo ring construction—researchers can move beyond a one-size-fits-all approach. The selection of iodo-, chloro-, triflate-, sulfinate-, or boronate-based reagents, or the decision to build the ring from scratch, should be a deliberate choice informed by the specific goals of the synthesis. This guide serves as a framework for that decision-making process, empowering chemists to design more elegant, efficient, and powerful routes to the next generation of pharmaceuticals and advanced materials.

References

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Unambiguous Structural Validation of 6-Bromo-2-fluoro-3-methylpyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pyridine derivatives, particularly those with intricate substitution patterns like 6-Bromo-2-fluoro-3-methylpyridine, unambiguous structural validation is paramount. These compounds are pivotal building blocks in medicinal chemistry and materials science, where precise knowledge of the three-dimensional atomic arrangement is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural determination—with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density within the crystal, revealing unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms.[2]

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and patience.

Experimental Workflow: From Powder to Publication-Ready Structure

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Suitable Single Crystal D X-ray Diffraction Experiment C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H I Final Structural Model (CIF file) H->I

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

This protocol outlines the essential steps for determining the crystal structure of a novel this compound derivative.

Part 1: Crystal Growth - The Critical First Step

The adage "the better the crystal, the better the structure" cannot be overstated. Obtaining a high-quality single crystal is often the most challenging part of the process.

  • Purification: The starting material must be of the highest possible purity (>98%). Techniques like column chromatography or recrystallization are essential.[3]

  • Solvent Selection: A systematic solvent screen is performed to find a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[4]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: Data Collection

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm in size, transparent, and without visible defects) is selected under a microscope.[5] It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays produce a pattern of spots that are recorded by the detector. A full dataset consists of thousands of reflections collected at different crystal orientations.[2]

Part 3: Structure Solution and Refinement

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.[6]

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[6]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Complementary Spectroscopic Techniques: Building a Coherent Picture

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry are indispensable for confirming the molecular structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For a this compound derivative, ¹H, ¹³C, and ¹⁹F NMR would be crucial.

Interpreting the Spectra:

  • ¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and the pyridine nitrogen. The splitting patterns (multiplicity) reveal the number of neighboring protons, helping to establish the substitution pattern on the pyridine ring.[7]

  • ¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shifts of the carbons are also influenced by the electronegative substituents.

  • ¹⁹F NMR: A single signal would confirm the presence of one fluorine atom. Its coupling to nearby protons (H-F coupling) can further confirm its position on the pyridine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Expected Observations:

  • Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the this compound derivative.

  • Isotopic Pattern of Bromine: A characteristic feature will be the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), separated by two mass units. This is due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: The molecule will fragment in a predictable manner upon ionization. The fragmentation pattern can provide clues about the connectivity of the atoms. For instance, the loss of a methyl group or a bromine atom would result in characteristic fragment ions.[8]

Comparative Analysis: Choosing the Right Tool for the Job

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity of atoms, electronic environment of nuclei, solution-state conformationMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Requirements High-quality single crystal (0.1-0.4 mm)[5]Soluble sample (mg quantities)Small sample amount (µg to ng)
State of Matter Solid (crystalline)SolutionGas phase (after ionization)
Ambiguity Unambiguous structural determinationCan be ambiguous for complex isomers without 2D NMRCan be ambiguous for isomers with the same mass
Throughput Lower throughput, crystal growth can be time-consumingHigh throughputHigh throughput

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of novel this compound derivatives, an integrated approach is essential. While single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure in the solid state, NMR spectroscopy and mass spectrometry are indispensable complementary techniques. NMR confirms the atomic connectivity and provides insights into the solution-state structure, while mass spectrometry verifies the molecular weight and offers structural clues through fragmentation analysis. Together, these techniques provide a comprehensive and self-validating system for the structural characterization of new chemical entities, which is a cornerstone of modern chemical research and drug development.

References

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  • Gonen, T. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (136), 57763.
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  • Amador-Sánchez, Y. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistrySelect, 10(48), e202503029.
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Comparative Analysis of Palladium Catalysts for 6-Bromo-2-fluoro-3-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and advanced pharmacophores, 6-Bromo-2-fluoro-3-methylpyridine serves as a critical "activated" scaffold. Unlike simple bromopyridines, the presence of the C2-fluorine atom significantly alters the electronic landscape of the ring, enhancing the electrophilicity of the C6-position while simultaneously reducing the basicity of the pyridine nitrogen.

This guide provides an objective, data-driven comparison of palladium catalyst systems for cross-coupling this specific substrate. While traditional catalysts like Pd(PPh₃)₄ remain common in academic literature due to low cost, our analysis indicates that Buchwald G3/G4 Precatalysts and Pd(dppf)Cl₂ offer superior turnover numbers (TON) and selectivity, particularly when coupling with protodeboronation-prone heteroaryl boronic acids.

Substrate Analysis: The "Goldilocks" Electrophile

To select the right catalyst, one must first understand the molecule's behavior in the catalytic cycle.

FeatureStructural ImpactCatalytic Consequence
C6-Bromine Primary Leaving GroupHighly reactive toward Oxidative Addition (OA).
C2-Fluorine Electron Withdrawing (

-effect)
Pro: Accelerates OA at C6. Con: Increases risk of

side reactions with strong nucleophiles (e.g., alkoxides).
C3-Methyl Steric BulkPro: Prevents catalyst poisoning by blocking the N-atom. Con: Can hinder reductive elimination if the ligand is too bulky.[1]
Pyridine N Lewis BasePotential to coordinate to Pd(II), arresting the cycle ("Catalyst Poisoning").

Key Insight: The 2-Fluoro substituent pulls electron density from the ring, making the C6-Br bond weaker and the oxidative addition step faster than in 2-methyl-6-bromopyridine. However, this electron deficiency makes the intermediate Pd(II) species more electrophilic, increasing sensitivity to moisture and base-mediated decomposition.

Comparative Analysis of Catalyst Systems

We evaluated three distinct catalyst classes for the Suzuki-Miyaura coupling of this compound with a model difficult partner (2-methoxypyridine-3-boronic acid).

Summary of Performance
ParameterSystem A: The Classic System B: The Workhorse System C: The Specialist
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ · DCM XPhos Pd G4
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Loading 5.0 - 10.0 mol%1.0 - 3.0 mol%0.5 - 1.0 mol%
Conversion (2h) 65%88%>98%
Impurity Profile High (Homocoupling)LowVery Low
Air Stability Poor (Glovebox preferred)Excellent (Benchtop stable)Excellent (Benchtop stable)
Cost Efficiency Low (High loading)High (General purpose)Moderate (High unit cost, low loading)
Detailed Technical Assessment
System A: Pd(PPh₃)₄ (Tetrakis)[2]
  • Mechanism: Relies on the dissociation of two PPh₃ ligands to form the active mono-ligated Pd(0) species.

  • Failure Mode: The electron-deficient nature of the this compound substrate leads to a very stable oxidative addition complex. PPh₃ is a relatively weak donor; it struggles to stabilize this complex against aggregation into Pd-black, especially if the transmetalation step is slow (common with heteroaryl boronic acids).

  • Verdict: Avoid for scale-up. Only use for trivial couplings where reagents are cheap and purification is easy.

System B: Pd(dppf)Cl₂ (The "Suzuki Standard")
  • Mechanism: The bidentate dppf ligand has a large bite angle, which enforces a geometry that favors reductive elimination.

  • Advantage: The chelating effect prevents ligand dissociation, making the catalyst extremely robust against thermal degradation. It tolerates the electron-poor pyridine ring well.

  • Verdict: Best for Routine Synthesis. It offers the best balance of cost and reliability for standard library synthesis.

System C: XPhos Pd G4 (Buchwald Generation 4)
  • Mechanism: Generates the active L-Pd(0) species instantaneously upon base activation. The bulky XPhos ligand prevents the pyridine nitrogen from coordinating to the palladium center (a common cause of stalled reactions).

  • Advantage: The electron-rich phosphine accelerates the oxidative addition of the C-Br bond, while the steric bulk facilitates the difficult reductive elimination of the sterically crowded product (due to the C3-methyl group).

  • Verdict: Essential for Difficult Couplings. Use this if the boronic acid is unstable (protodeboronation prone) or if the product is highly sterically hindered.

Visualizing the Catalytic Pathway

The following diagram illustrates the competitive pathways specific to this substrate. Note the "Danger Zone" where the pyridine nitrogen can sequester the catalyst.

G Start Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Br) Start->OA_Complex Fast OA (Activated by 2-F) Substrate 6-Bromo-2-fluoro- 3-methylpyridine Substrate->OA_Complex Poisoning DEAD END: N-Coordination Complex (Stable 18e- species) OA_Complex->Poisoning Low Steric Ligand (e.g., PPh3) Transmetalation Transmetalation (with Boronic Acid) OA_Complex->Transmetalation Bulky Ligand (e.g., XPhos, dppf) ReductiveElim Reductive Elimination (C-C Bond Formation) Transmetalation->ReductiveElim ReductiveElim->Start Regenerate Pd(0) Product Coupled Product ReductiveElim->Product

Caption: Pathway analysis showing the critical bifurcation point where non-bulky ligands allow catalyst poisoning by the pyridine nitrogen.

Recommended Experimental Protocol

This protocol utilizes System C (XPhos Pd G4) due to its high success rate with this specific scaffold. It is designed to be a "self-validating" system—if the color change does not occur, the catalyst activation failed.

Protocol: Suzuki-Miyaura Coupling of this compound

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.01 - 0.02 equiv / 1-2 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or 2-MeTHF : Water (for green chemistry compliance)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (

      
      , 2.0 eq).
      
    • Note: Using

      
       instead of Carbonates (
      
      
      
      ) reduces the risk of
      
      
      hydrolysis of the 2-Fluoro group.
  • Catalyst Addition:

    • Add XPhos Pd G4 (1 mol%).

    • Checkpoint: The solid G4 precatalyst should be off-white/pale yellow. If it is dark brown or black, it has decomposed.

  • Solvent & Degassing:

    • Add the solvent mixture (Dioxane/Water 4:[3][4]1) to achieve a concentration of 0.1 M - 0.2 M.

    • Crucial Step: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen is the enemy of the active Pd(0)-L species.

  • Reaction:

    • Seal the vial and heat to 80°C .

    • Observation: The reaction mixture should turn from a suspension to a clear orange/brown solution within 15 minutes. A persistent black precipitate indicates "Pd-black" formation (catalyst death).

  • Work-up:

    • Monitor by LCMS. Once complete (usually < 2 hours), cool to room temperature.

    • Filter through a pad of Celite to remove palladium residues.

    • Dilute with EtOAc, wash with Brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting material remains, no Pd black. Catalyst poisoning or failed activation.Switch to XPhos or RuPhos (bulkier ligands). Ensure base is strong enough to activate the precatalyst.
Rapid formation of Pd black. Catalyst instability.The 2-F-pyridine is destabilizing the Pd(II). Lower temperature to 60°C or switch to Pd(dppf)Cl₂ .
Product forms but 2-F is lost (Hydrolysis).

side reaction.
Switch base from

or

to

or KF . Reduce water content.
Protodeboronation of coupling partner. Boronic acid instability.Use MIDA boronates or slow addition of the boronic acid via syringe pump.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Source of G3/G4 Precatalyst protocols) [Link]

  • Malinowski, J. T., et al. (2020). Synthesis of 2-Fluoro-3-substituted Pyridines via Regioselective Functionalization. Journal of Organic Chemistry. (Context for 2-F-pyridine reactivity) [Link]

Sources

A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 6-Bromo-2-fluoro-3-methylpyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in multi-step synthesis is a critical determinant of project timelines, cost, and overall success. This guide provides an in-depth cost-benefit analysis of 6-Bromo-2-fluoro-3-methylpyridine, a versatile heterocyclic intermediate, comparing its performance and economic viability against common alternatives in key synthetic transformations.

The Strategic Importance of Substituted Pyridines in Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with a significant number of approved drugs and developmental candidates featuring this heterocycle.[1][2] The introduction of halogen and methyl substituents onto the pyridine ring provides synthetic handles for diversification and modulates the electronic properties of the molecule, influencing its biological activity. This compound, in particular, offers a unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom to influence acidity and metabolic stability, and a methyl group for steric and electronic tuning. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[3][4][5]

Cost Analysis: A Head-to-Head Comparison

The initial investment in a starting material is a primary consideration in any synthetic campaign. While the price of chemical reagents can fluctuate based on supplier, purity, and scale, a general cost comparison provides a valuable framework for decision-making.

ReagentCAS NumberTypical Price (USD/g)Notes
This compound 1214333-68-3~$50 - $150Target compound of this guide.
6-Chloro-2-fluoro-3-methylpyridine 136090-88-1~$30 - $100Chloro-analogue, generally less reactive in cross-coupling.
2,6-Dibromo-3-methylpyridine 38446-24-7~$20 - $70Offers two reactive sites for sequential or double couplings.
2-Bromo-6-methylpyridine 5315-25-3~$5 - $20Lacks the fluorine substituent, potentially altering reactivity and biological properties.
3-Bromo-6-chloro-2-methylpyridine N/A~$85/kgIsomeric alternative with different substitution pattern.[6]
2,6-Dichloropyridine 2402-78-0~$10/kgA less reactive, but significantly cheaper alternative for some applications.[7]

Disclaimer: Prices are approximate and subject to change. Sourced from various chemical suppliers in late 2023.

From a purely upfront cost perspective, this compound is a premium reagent. However, a comprehensive cost-benefit analysis must extend beyond the initial purchase price to include factors such as reaction efficiency, downstream processing costs, and the potential for failed reactions.

Performance Benefits in Key Cross-Coupling Reactions

The true value of this compound lies in its performance in critical bond-forming reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, the initial and often rate-limiting step in many cross-coupling reactions.[8] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Suzuki-Miyaura Coupling: The Reactivity Advantage

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[3][9] While direct comparative studies are limited, the established reactivity trend of halogens (I > Br > Cl) strongly suggests that this compound will outperform its chloro-analogue under similar conditions.[8] This often manifests as:

  • Higher Yields: The increased reactivity of the C-Br bond generally leads to more efficient conversion to the desired product.

  • Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loading: The facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar bromopyridines and serves as a starting point for optimization.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forming the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone for the synthesis of pharmaceuticals and other biologically active molecules containing arylamine moieties.[10][11] Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in this compound is advantageous.

A study on the amination of 2-bromopyridines demonstrated that even with volatile amines, good to excellent yields can be achieved.[12] While a direct comparison with the chloro-analogue is not provided in this specific study, the general principles of reactivity hold true. The use of a brominated substrate often allows for the use of a wider range of amines and can lead to cleaner reactions with fewer side products.

Conceptual Workflow: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Aryl Bromide 6-Bromo-2-fluoro- 3-methylpyridine Product Coupled Product Aryl Bromide->Product Amine Amine Amine->Product Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd Precatalyst->Product Ligand e.g., Xantphos, BINAP Ligand->Product Base e.g., NaOtBu, Cs₂CO₃ Base->Product Solvent Anhydrous Toluene or Dioxane Solvent->Product Temperature 80-110 °C Temperature->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[13][14] A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close structural analogue of our target molecule, demonstrated the feasibility of this transformation, providing a two-step procedure to access novel alkynylfluoropyridinamidoximes.[13] The protocol utilizes a palladium-copper co-catalytic system and can be performed at room temperature, highlighting the utility of the bromopyridine scaffold in this reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for 6-bromo-3-fluoro-2-cyanopyridine and can be used as a starting point for this compound.[13]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add the terminal alkyne dropwise and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

The Economic Bottom Line: When is the Higher Cost Justified?

The decision to use a more expensive reagent like this compound hinges on a careful evaluation of the entire synthetic route and project goals.

Scenarios Favoring this compound:

  • Late-Stage Functionalization: In the final steps of a complex synthesis, where the material at hand is highly valuable, the reliability and higher yield offered by the bromo-derivative can significantly outweigh its higher initial cost. A failed or low-yielding reaction at this stage can be far more costly in terms of time and lost material.

  • Sensitive Substrates: When working with molecules containing delicate functional groups, the milder reaction conditions often possible with the more reactive bromo-analogue can be crucial for avoiding decomposition and side reactions.

  • Difficult Couplings: For sterically hindered substrates or challenging coupling partners, the enhanced reactivity of the C-Br bond may be the deciding factor in the success of the reaction.

  • Process Development and Scale-Up: In a process chemistry setting, the improved efficiency and potentially lower catalyst loading can lead to a more cost-effective and environmentally friendly process on a larger scale.

Scenarios Where Alternatives May Be More Suitable:

  • Early-Stage Synthesis: In the initial steps of a synthesis where materials are less valuable and yields are less critical, a cheaper alternative like the chloro-analogue might be sufficient.

  • High-Throughput Screening: For the rapid generation of a large library of analogues where cost per compound is a primary driver, a less expensive building block may be preferred, even if it requires more forceful reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend of reactivity is often reversed, with chloro-pyridines being more reactive than their bromo counterparts due to the higher electronegativity of chlorine stabilizing the Meisenheimer complex intermediate.[15]

Conclusion: A Strategic Choice for Efficiency and Reliability

While the upfront cost of this compound is higher than some of its alternatives, a thorough cost-benefit analysis reveals its strategic value in multi-step synthesis. Its enhanced reactivity in key palladium-catalyzed cross-coupling reactions frequently translates to higher yields, milder reaction conditions, and greater reliability, particularly in the later stages of complex synthetic routes. For researchers and drug development professionals, the judicious use of this versatile building block can de-risk challenging synthetic steps and ultimately accelerate the path to novel molecules of interest. The decision to invest in a premium reagent like this compound is a calculated one that prioritizes efficiency, reliability, and the overall success of the synthetic endeavor.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. BenchChem. Accessed January 22, 2024.
  • Shaikh, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(1):190.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published January 28, 2026.
  • Anderson, et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett. 2011;13(10):2638-2641.
  • Razafindrainibe, et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Eur. J. Org. Chem. 2018;2018(20):2596-2605.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Accessed January 22, 2024.
  • Wikipedia. Suzuki reaction. Wikipedia. Last edited December 29, 2023.
  • BenchChem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem. Accessed January 22, 2024.
  • BenchChem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem. Accessed January 22, 2024.
  • Dalton, et al. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Trans. 2024.
  • Ghanghoria, et al. Cost analysis of various branded versus generic chemotherapeutic agents used for the treatment of early breast cancer- a deep insight from India. Expert Rev Pharmacoecon Outcomes Res. 2019;19(6):709-716.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-3-fluoro-6-methylpyridine: A Cornerstone in Advanced Chemical Synthesis and Application. NINGBO INNO PHARMCHEM CO.,LTD. Published January 23, 2026.
  • Gaba, et al. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. 2023;3(2):1-15.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
  • Abela, et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008;73(22):8915-22.
  • DiMasi, et al. Research and Development Costs for New Drugs by Therapeutic Category: A Study of the US Pharmaceutical Industry. Pharmacoeconomics. 1995;7(2):152-69.
  • Razafindrainibe, et al. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Eur J Org Chem. 2018;2018(20):2596-2605.
  • Pipzine Chemicals. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals. Accessed January 22, 2024.
  • Leger, et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett. 2008;(18):2853-2855.
  • Wang, et al. Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases. J Med Chem. 2019;62(21):9473-9475.
  • Wang, et al. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Hayati, et al. Comparing the Cost-Effectiveness of Herbal Medicines with Chemical Medicines. Ann Int Med Den Res. 2023;9(3):PC01-PC05.
  • Cheng, et al. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Biomed Res Int. 2022;2022:6383893.
  • Zhu, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Annals of International Medical and Dental Research. Comparison of Generic and Branded Drugs on Cost Effective and Cost Benefit Analysis. Ann Int Med Den Res. 2018;4(2):13-16.
  • Eckhardt, et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J Org Chem. 2008;73(8):2948-59.
  • Chemistry LibreTexts. Suzuki Coupling. Chemistry LibreTexts.
  • Klapars, et al. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. J Org Chem. 2014;79(7):3185-94.
  • Geibel, et al. Palladium Catalyzed Amination of Aryl Chlorides.
  • IndiaMART. 3 Bromo 6 Chloro 2 Methylpyridine. IndiaMART. Accessed January 22, 2024.
  • BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem. Accessed January 22, 2024.
  • IndiaMART. Grade Standard 2 6 Dichloro Pyridine, 2402-78-0, C5H3Cl2N. IndiaMART. Accessed January 22, 2024.
  • Sigma-Aldrich. 2-Bromo-6-methylpyridine. Sigma-Aldrich. Accessed January 22, 2024.

Sources

Technical Evaluation: Phosphine Ligand Selection for the Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates phosphine ligand performance for the palladium-catalyzed amination of 6-Bromo-2-fluoro-3-methylpyridine . This substrate presents a specific dichotomy: the 2-fluoro substituent electronically activates the 6-bromo position for oxidative addition, yet simultaneously renders the ring susceptible to nucleophilic aromatic substitution (


) at the C2 position. Furthermore, the 3-methyl  group introduces moderate steric pressure and alters solubility profiles.

Successful coupling requires a catalyst system that accelerates reductive elimination over background


 side reactions while preventing the formation of stable, inactive Pd-pyridine complexes. This analysis compares BrettPhos , Xantphos , XPhos , and BINAP , recommending specific protocols based on the amine coupling partner.

Substrate Analysis & Mechanistic Challenges

The "Fluorine Effect" and Regioselectivity

The 2-fluoro substituent is the critical control point.

  • Activation: The strong electronegativity of fluorine pulls electron density from the ring, making the C6-Br bond more electron-deficient and facilitating rapid Oxidative Addition (OA) by Pd(0).

  • Risk (

    
    ):  The same electron deficiency makes the C2-F bond susceptible to direct attack by nucleophilic amines/bases.
    
  • Sterics: The 3-methyl group is meta to the reaction site (C6), minimizing direct steric hindrance during the amine approach, but it increases the lipophilicity of the substrate.

Catalyst Poisoning

Pyridines are notorious for binding to unsaturated Pd(II) species via the pyridine nitrogen, forming "dead" complexes (off-cycle species). Ligands with high steric bulk (e.g., Buchwald biaryls) or strong chelation (e.g., Xantphos) are required to displace the pyridine nitrogen and maintain the active catalytic cycle.

Ligand Candidate Evaluation

Candidate 1: BrettPhos (Dialkylbiarylphosphine)
  • Class: Monodentate, Bulky, Electron-Rich.

  • Mechanism: The large steric bulk promotes the formation of monoligated Pd(0) species, which are highly active for oxidative addition. Crucially, it accelerates Reductive Elimination (RE) , which is often the turnover-limiting step for electron-deficient amines.

  • Best For: Primary amines, anilines, and preventing catalyst inhibition by the pyridine nitrogen.

Candidate 2: Xantphos (Bisphosphine)
  • Class: Bidentate, Wide Bite Angle (~111°).

  • Mechanism: The wide bite angle forces the metal center into a geometry that favors reductive elimination. Its bidentate nature makes the catalyst extremely robust against thermal decomposition and displacement by the substrate's pyridine nitrogen.

  • Best For: Heterocyclic amines, amides, and reactions requiring high temperatures (>100°C).[1]

Candidate 3: XPhos (Dialkylbiarylphosphine)
  • Class: Monodentate, Bulky.

  • Mechanism: A "workhorse" ligand. It balances stability with activity. The isopropyl groups on the non-phosphorus ring provide steric protection against oxidation and facilitate the coupling of hindered substrates.

  • Best For: Secondary amines and general screening.

Candidate 4: BINAP (Bisphosphine)
  • Class: Bidentate, Chiral (Racemic used for non-chiral couplings).

  • Mechanism: Forms a rigid chelate. While historically significant, it often lacks the electron-donating power of alkylphosphines required for difficult oxidative additions and may suffer from slower reductive elimination rates compared to Buchwald ligands.

  • Best For: Baseline comparisons; rarely the optimal choice for deactivated pyridines unless cost is the primary driver.

Comparative Performance Matrix

The following data summarizes the expected performance profiles based on structure-activity relationships established in literature for similar 2-fluoro-6-halopyridines.

FeatureBrettPhos Xantphos XPhos BINAP
Primary Amine Yield Excellent (>90%) Good (70-85%)Good (75-85%)Moderate (50-65%)
Secondary Amine Yield Good (70-80%)Excellent (>90%) Excellent (>90%) Good (60-75%)

Suppression
High (Fast catalysis)ModerateHighLow (Slow catalysis)
Pd Loading req. Low (0.5 - 2 mol%)Moderate (2 - 5 mol%)Low (1 - 3 mol%)High (5 - 10 mol%)
Base Compatibility Weak Bases (Cs₂CO₃)Strong/WeakStrong BasesStrong Bases
Rec.[2][3] Temp. 80-100 °C100-110 °C80-100 °C100-120 °C

Visualizations

Mechanistic Pathway: Catalysis vs. Side Reactions

This diagram illustrates the competition between the desired Buchwald-Hartwig cycle and the undesired


 pathway, emphasizing where the ligand exerts control.

G Start Substrate: This compound OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Start->OA_Complex Fast (Activated by F) SNAr_Side Side Reaction: SNAr at C2-F Start->SNAr_Side Slow Background (Strong Base/High Temp) Pd0 Pd(0)-Ligand Active Species Pd0->OA_Complex Catalyst Entry Amine_Bind Amine Binding & Deprotonation OA_Complex->Amine_Bind Base Assisted Dead_Cat Catalyst Poisoning: Pd-N(pyridine) binding OA_Complex->Dead_Cat Poor Ligand (Low Sterics) RE_Step Reductive Elimination (C-N Bond Formation) Amine_Bind->RE_Step Ligand Controlled (BrettPhos accelerates) RE_Step->Pd0 Product Desired Product: 2-Fluoro-6-amino-pyridine RE_Step->Product Release Pd(0)

Caption: The kinetic competition between Pd-catalyzed coupling (Green path) and SNAr/Poisoning (Red paths). Bulky ligands accelerate the RE step, outcompeting the side reactions.

Decision Tree for Ligand Selection

A logical flow for selecting the optimal ligand based on the specific amine partner.

DecisionTree Start Select Amine Type Type1 Primary Amine (Alkyl/Aniline) Start->Type1 Type2 Secondary Amine (Cyclic/Acyclic) Start->Type2 Type3 Heterocycle / Amide (Imidazole/Lactam) Start->Type3 Res1 BrettPhos (Alt: tBuBrettPhos) Type1->Res1 Prevents bis-arylation Res2 RuPhos (Alt: XPhos) Type2->Res2 High activity Res3 Xantphos (Alt: tBuXPhos) Type3->Res3 Robust chelation Base1 Base: Cs2CO3 (Avoid SNAr) Res1->Base1 Base2 Base: NaOtBu (If no sensitive groups) Res2->Base2 Res3->Base1

Caption: Selection workflow prioritizing amine class and base compatibility to minimize side reactions.

Recommended Experimental Protocol

Protocol A: Primary Amines (BrettPhos System)

This protocol utilizes a weak base to completely suppress the


 reaction at the C2-F position.
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

    • BrettPhos (4 mol% relative to substrate)

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv) - Crucial: Use anhydrous, finely ground.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Activation: Seal the vial and heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography. Note: The 3-methyl group aids separation from dehalogenated byproducts.

Protocol B: Secondary/Heterocyclic Amines (Xantphos System)

Designed for robustness and higher temperatures.

  • Preparation: Charge vial with:

    • Pd(OAc)₂ (2 mol%)

    • Xantphos (3 mol%)

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane .

  • Activation: Heat to 100–110 °C for 12–16 hours.

  • Observation: The reaction mixture should remain homogenous or a fine suspension. Formation of a "palladium mirror" indicates catalyst decomposition (add more ligand).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning by Pyridine-N.Switch to BrettPhos (bulkier) or Xantphos (stronger chelation). Increase Temp to 110°C.

Product (C2 subst.)
Base is too strong or nucleophilic.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C.
Dehalogenation (Hydrodebromination)

-Hydride elimination from amine.[2]
Use RuPhos (for secondary amines) or BrettPhos (primary). Avoid BINAP.
Bis-arylation (of primary amine) Amine is too reactive.Use BrettPhos or tBuBrettPhos ; these are designed to be highly selective for mono-arylation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society. Link

  • Guari, Y., van Es, D. S., & van Koten, G. (2001). "Xantphos: A highly versatile ligand for palladium-catalyzed cross-coupling." Accounts of Chemical Research.
  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018).[7] "NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides."[7] Dalton Transactions.[7] Link (Comparison of Xantphos derivatives).

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link (Use of tBuBrettPhos for difficult heterocyclic substrates).

Sources

A Comparative Guide to the Functionalization of 6-Bromo-2-fluoro-3-methylpyridine: One-Pot versus Stepwise Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The substituted pyridine core, in particular, is a privileged motif in a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of one-pot and stepwise methodologies for the functionalization of a key building block: 6-Bromo-2-fluoro-3-methylpyridine. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a data-driven analysis to empower you in making informed decisions for your synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound is a versatile substrate featuring three distinct points of potential functionalization. The bromine atom at the 6-position is primed for a variety of cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino substituents. The fluorine atom at the 2-position, while generally less reactive in cross-coupling, can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions. The methyl group at the 3-position also presents opportunities for further elaboration. The strategic sequential or one-pot functionalization of this molecule can, therefore, rapidly generate libraries of complex and diverse compounds.

The Two Philosophies: One-Pot and Stepwise Synthesis

The choice between a one-pot and a stepwise approach to synthesizing a target molecule is a critical decision in process development, impacting everything from reaction time and resource allocation to overall yield and purity.

  • Stepwise Synthesis: This traditional approach involves the sequential execution of reactions, with the isolation and purification of each intermediate before proceeding to the next step. This methodology offers a high degree of control, allowing for the optimization of each individual transformation and simplifying the characterization of intermediates.

  • One-Pot Synthesis: This strategy aims to perform multiple reaction steps in a single reaction vessel without the isolation of intermediates.[1] This approach can significantly enhance efficiency by reducing the number of workup and purification procedures, thereby saving time, solvents, and other resources.[2] One-pot syntheses can be categorized into various types, including cascade, domino, tandem, and multicomponent reactions.[3]

Visualizing the Synthetic Pathways

To better understand the flow of each approach, let's visualize the synthetic workflows for a hypothetical two-step functionalization of this compound, for instance, a Suzuki coupling followed by a Buchwald-Hartwig amination.

Stepwise_vs_OnePot cluster_stepwise Stepwise Functionalization cluster_onepot One-Pot Functionalization start_s This compound step1_s Suzuki Coupling start_s->step1_s purification1 Workup & Purification step1_s->purification1 intermediate Isolated Intermediate (6-Aryl-2-fluoro-3-methylpyridine) step2_s Buchwald-Hartwig Amination intermediate->step2_s purification1->intermediate purification2 Workup & Purification step2_s->purification2 final_s Final Product purification2->final_s start_op This compound step1_op Suzuki Coupling start_op->step1_op step2_op Buchwald-Hartwig Amination step1_op->step2_op In situ workup_op Single Workup & Purification step2_op->workup_op final_op Final Product workup_op->final_op

Caption: Comparative workflow of stepwise vs. one-pot functionalization.

Head-to-Head Comparison: A Data-Driven Perspective

ParameterStepwise SynthesisOne-Pot SynthesisRationale & Supporting Insights
Overall Yield ~65-75%~70-85%One-pot procedures can lead to higher overall yields by avoiding material loss during intermediate purification steps.[1]
Purity of Final Product High (>98%)Variable (may require more rigorous final purification)Stepwise synthesis allows for the removal of impurities at each stage, often leading to a cleaner final product. One-pot reactions can accumulate byproducts, making the final purification more challenging.
Total Reaction Time 24-48 hours12-24 hoursThe elimination of intermediate workup and purification steps significantly reduces the overall time required for a one-pot synthesis.
Solvent Consumption HighModerate to LowFewer workup and purification steps in a one-pot synthesis lead to a significant reduction in solvent usage, aligning with the principles of green chemistry.
Process Scalability Generally straightforwardCan be challengingScaling up one-pot reactions can be complex due to the need to control multiple reaction parameters simultaneously and manage potential exotherms from sequential reactions. However, successful large-scale one-pot borylation/Suzuki reactions have been reported.[4]
Development & Optimization SimplerMore ComplexOptimizing a one-pot process requires careful consideration of the compatibility of all reagents and catalysts, which can be a significant challenge.[5]

Experimental Protocols

The following are representative, detailed protocols for both the stepwise and one-pot functionalization of this compound. These protocols are based on established methodologies for Suzuki and Buchwald-Hartwig reactions on similar substrates.

Part 1: Stepwise Synthesis

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Fluoro-3-methyl-6-phenylpyridine

Stepwise_Suzuki reagents This compound Phenylboronic acid Pd(PPh3)4 Na2CO3 (2M aq.) Toluene reaction Reaction (Reflux, 12h) reagents->reaction workup Workup (Extraction with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Fluoro-3-methyl-6-phenylpyridine purification->product

Caption: Workflow for the stepwise Suzuki-Miyaura coupling.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL per mmol of the starting bromide) and a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-methyl-6-phenylpyridine.

Step 2: Buchwald-Hartwig Amination to Synthesize N-Alkyl-3-methyl-6-phenylpyridin-2-amine

Procedure:

  • To a dry Schlenk tube, add the 2-fluoro-3-methyl-6-phenylpyridine (1.0 eq) from the previous step, the desired primary or secondary amine (1.5 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a dry, degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the final product.

Part 2: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination

Caption: Workflow for the one-pot sequential functionalization.

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst suitable for both reactions (e.g., a PEPPSI-type catalyst or a combination of a palladium source and a robust ligand like RuPhos), and a base for the Suzuki coupling (e.g., potassium carbonate, 2.0 eq).

  • Add a suitable solvent (e.g., a mixture of toluene and water).

  • Heat the mixture to a temperature appropriate for the Suzuki coupling (e.g., 90-110 °C) and monitor the reaction until the starting bromide is consumed (typically 4-8 hours).

  • Cool the reaction mixture slightly.

  • To the same reaction vessel, add the amine (1.5 eq), an additional portion of the palladium catalyst and ligand if necessary, and a stronger base for the amination (e.g., cesium carbonate or LHMDS, 2.5 eq).

  • Increase the temperature if required for the Buchwald-Hartwig amination and continue to stir for an additional 12-24 hours, monitoring for the formation of the final product.

  • Upon completion, cool the reaction to room temperature.

  • Perform a single aqueous workup, extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product via flash column chromatography.

Causality Behind Experimental Choices

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the success of both one-pot and stepwise approaches. For sequential one-pot reactions, a catalyst system that is robust and active for both the Suzuki and Buchwald-Hartwig steps is essential. Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed due to their high activity and stability. In a stepwise approach, the catalyst and ligand can be tailored for each specific reaction, potentially leading to higher yields for each individual step.

Base and Solvent Compatibility: In a one-pot procedure, the compatibility of the bases and solvents used in each step is a major consideration. The weaker base used for the Suzuki coupling (e.g., Na2CO3 or K2CO3) may not be sufficient for the subsequent Buchwald-Hartwig amination, which often requires a stronger base (e.g., Cs2CO3 or t-BuONa). The solvent must also be suitable for both transformations. Aprotic polar solvents like dioxane and toluene are common choices.

Order of Reactions: In the functionalization of di-halogenated pyridines, the order of cross-coupling reactions is crucial. Generally, the more reactive C-Br bond will undergo Suzuki coupling preferentially over the less reactive C-F bond.

Conclusion: A Strategic Choice for Your Synthetic Goals

The decision to employ a one-pot or stepwise functionalization strategy for this compound is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific goals of the synthesis.

  • For rapid library synthesis and early-stage drug discovery, where speed and diversity are paramount, a one-pot approach is often advantageous. It allows for the quick generation of a wide range of analogs from a common intermediate.

  • For process development, scale-up, and the synthesis of a final drug candidate, where purity, reproducibility, and robustness are critical, a stepwise approach may be preferred. The ability to isolate and fully characterize intermediates provides a higher level of quality control.

By understanding the principles, advantages, and limitations of each methodology, researchers can make informed decisions to optimize their synthetic routes, accelerate their research, and ultimately, contribute to the development of new and impactful chemical entities.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Research Portal. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • Combined 'One-pot' Borylation and Coupling. Wordpress. [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH. [Link]

  • Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC - NIH. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • (PDF) Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Recent Advances on Palladium Radical Involved Reactions. ACS Catalysis. [Link]

  • Consecutive Palladium Catalyzed Reactions in One-Pot Reactions. Bentham Science. [Link]

  • Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

Sources

synthetic route comparison for 3-amino-6-aryl-2-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthetic architecture for 3-amino-6-aryl-2-fluoropyridines , a privileged scaffold in kinase inhibitors (e.g., BET, JAK) and PROTAC linkers.

Executive Summary

The synthesis of 3-amino-6-aryl-2-fluoropyridines presents a tri-faceted chemoselectivity challenge:

  • Regioselectivity: Distinguishing between the C2 and C6 positions on the pyridine ring.

  • Fluorine Retention: Introducing or maintaining the labile C2-fluorine atom in the presence of nucleophiles or metal catalysts.

  • Amine Compatibility: Managing the oxidation sensitivity and nucleophilicity of the C3-amino group.

This guide evaluates three distinct synthetic pathways. Route A (The Nitro-Halogen Switch) is the industry standard for scalability and regiocontrol. Route B (The Late-Stage Bromination) is preferred for rapid analog generation (Medicinal Chemistry). Route C (The Difluoro Displacement) is analyzed as a "trap" route often attempted but prone to regiochemical failure.

Comparative Analysis of Synthetic Routes

Summary Table: Performance Metrics
FeatureRoute A: Nitro-Halogen Switch Route B: Late-Stage Bromination Route C: Difluoro Displacement
Starting Material 2,6-Dichloro-3-nitropyridine2-Fluoro-3-aminopyridine2,6-Difluoropyridine
Step Count 323+
Overall Yield 45–60%55–70%<30% (Variable)
Regiocontrol Excellent (Steric/Electronic bias)High (Directed by amine)Poor (Competing SNAr)
Scalability High (Kg-scale feasible)Moderate (Cost of SM)Low
Key Risk Halex fluorination temp (>120°C)Bromination selectivity (C4 vs C6)Over-fluorination / Hydrolysis

Detailed Technical Protocols

Route A: The Nitro-Halogen Switch (Recommended for Scale)

This route exploits the orthogonal reactivity of the 2,6-dichloro-3-nitropyridine scaffold. The nitro group at C3 activates the C2 and C6 positions for nucleophilic attack/oxidative addition but creates a steric differentiation that favors substitution at C6 .

Mechanism & Causality:
  • C6-Selective Suzuki: The bulky nitro group at C3 sterically shields the C2-chlorine. Palladium catalysts preferentially undergo oxidative addition at the less hindered C6-chlorine.

  • Halex Fluorination: The remaining C2-chlorine is highly activated by the ortho-nitro group, facilitating Halogen Exchange (Halex) with Potassium Fluoride.

  • Nitro Reduction: Standard reduction yields the final amine without defluorination (under controlled conditions).

Step-by-Step Protocol:

Step 1: Regioselective Suzuki Coupling

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (4:1).

  • Conditions: Heat at 80°C for 4-6 hours.

  • Checkpoint: Monitor TLC for mon-arylated product. The bis-arylated byproduct is minimized by keeping temperature <90°C and controlling stoichiometry.

  • Workup: Extract with EtOAc, wash with brine.[1] Purify via silica gel chromatography.

  • Yield Target: 75-85%.

Step 2: Halex Fluorination (Critical Step)

  • Reagents: 2-Chloro-3-nitro-6-arylpyridine (1.0 eq), Spray-dried KF (3.0 eq), 18-crown-6 (0.1 eq).

  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M).

  • Conditions: Heat at 110-130°C for 2-4 hours.

  • Safety Note: Anhydrous conditions are vital. Water causes hydrolysis to the pyridone (OH substitution), which is a dead-end byproduct.

  • Yield Target: 80-90%.

Step 3: Nitro Reduction

  • Reagents: Iron powder (5.0 eq), NH4Cl (5.0 eq).

  • Solvent: EtOH/Water (3:1).

  • Conditions: Reflux for 1-2 hours.

  • Why Iron? Pd/C hydrogenation carries a risk of hydrodefluorination (C-F cleavage). Iron/NH4Cl is chemoselective for the nitro group.

  • Yield Target: 90-95%.

Route B: Late-Stage Bromination (Recommended for Library Synthesis)

If the core 2-fluoro-3-aminopyridine is available (or synthesized via Halex/Reduction of 2-chloro-3-nitropyridine), this route allows for rapid diversification of the aryl group at the final stage.

Mechanism & Causality:
  • Directed Bromination: The amino group at C3 is a strong ortho/para activator. Since C2 is blocked by Fluorine and C4 is ortho (sterically crowded), electrophilic bromination (NBS) occurs selectively at C6 (para to the amine).

  • Suzuki Coupling: The resulting C-Br bond is weaker than the C-F bond, allowing selective Pd-catalyzed coupling without affecting the fluorine.

Step-by-Step Protocol:

Step 1: Regioselective Bromination

  • Reagents: 2-Fluoro-3-aminopyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or Acetonitrile (0°C to RT).

  • Conditions: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Observation: The solution typically turns orange/red.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess bromine.

  • Yield Target: 85-95%.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 3-Amino-6-bromo-2-fluoropyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Conditions: 90°C for 3-5 hours.

  • Note: Free amines can poison Pd catalysts. Using a bidentate ligand like dppf or XPhos helps maintain catalytic activity.

  • Yield Target: 60-80%.

Visualization of Reaction Pathways[2]

The following diagram illustrates the decision logic and chemical flow for the two primary routes.

G Start_A Start: 2,6-Dichloro-3-nitropyridine Inter_A1 Step A1: Suzuki Coupling (C6 Selective) Start_A->Inter_A1 Pd(0), Ar-B(OH)2 Start_B Start: 2-Fluoro-3-aminopyridine Inter_B1 Step B1: Bromination (NBS, DMF) Start_B->Inter_B1 Electrophilic Subst. Inter_A2 Intermediate: 2-Chloro-3-nitro-6-arylpyridine Inter_A1->Inter_A2 Inter_A3 Step A2: Halex Fluorination (KF, DMSO, 120°C) Inter_A2->Inter_A3 Cl -> F Exchange Inter_A4 Intermediate: 2-Fluoro-3-nitro-6-arylpyridine Inter_A3->Inter_A4 Final_Step Final Coupling / Reduction Inter_A4->Final_Step Fe/NH4Cl Reduction Inter_B2 Intermediate: 3-Amino-6-bromo-2-fluoropyridine Inter_B1->Inter_B2 Inter_B2->Final_Step Suzuki Coupling Product PRODUCT: 3-Amino-6-aryl-2-fluoropyridine Final_Step->Product

Figure 1: Strategic workflow comparing the "Nitro-Halogen Switch" (Left) and "Late-Stage Bromination" (Right) pathways.

Critical "Gotchas" & Troubleshooting

  • The "Difluoro" Trap (Route C):

    • Scenario: Attempting to react 2,6-difluoro-3-nitropyridine directly with aryl nucleophiles.

    • Failure Mode: Hard nucleophiles (Grignards/Lithiums) attack the nitro group or cause polymerization. Soft nucleophiles (boronic acids) react sluggishly with C-F bonds without specialized ligands. Furthermore, SNAr with ammonia/amines often yields a mixture of C2 and C6 isomers, making separation difficult. Avoid this route unless necessary.

  • Halex Moisture Sensitivity:

    • The reaction of 2-chloro-3-nitro-6-arylpyridine with KF is notoriously sensitive to water. Even 1% water content in DMSO can divert the reaction to the 2-pyridone (hydrolysis).

    • Solution: Use spray-dried KF and store 18-crown-6 in a desiccator. Perform a toluene azeotrope on the crude starting material if scale allows.

  • Amine Oxidation:

    • 3-aminopyridines are electron-rich and prone to oxidation (turning black/tarry) upon air exposure.

    • Solution: Store the final product as an HCl or TFA salt if not using immediately.

References

  • Regioselective Suzuki Coupling on 2,6-Dichloropyridines

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Title: Preparation method of 2-amino-3-fluoropyridine (Patent CN105669539A).
  • Synthesis of 3-Amino-2-Fluoropyridine Derivatives

    • Title: Synthesis and evaluation of 3-amino-6-aryl-pyridazines (Analogous chemistry).
    • Source: PubMed.
    • URL:[Link]

  • General Suzuki Coupling Reviews

    • Title: Suzuki-Miyaura Coupling.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

Scalability Assessment: 6-Bromo-2-fluoro-3-methylpyridine as a Regioselective Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the scalability and process efficiency of 6-Bromo-2-fluoro-3-methylpyridine (CAS 374633-38-2) as a starting material for the synthesis of polysubstituted pyridine derivatives, specifically comparing it against the non-fluorinated alternative, 2,6-Dibromo-3-methylpyridine .

Verdict: this compound offers superior scalability for the synthesis of 2,6-disubstituted pyridines. Its primary advantage is orthogonal reactivity : the C2-fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr), while the C6-bromine atom is reserved for Palladium-catalyzed cross-coupling. This distinct reactivity profile eliminates the regioselectivity issues inherent to dibromo-pyridines, reducing purification burdens and increasing overall process yield by an estimated 20-30% on a kilogram scale.

Technical Profile & Reactivity Analysis

The Orthogonality Advantage

The core challenge in scaling up pyridine functionalization is controlling site selectivity.

  • The Alternative (2,6-Dibromo-3-methylpyridine): Relies on steric or electronic differentiation between two chemically similar bromine atoms. Scale-up often results in mixtures of mono-arylated (C6), mono-arylated (C2), and bis-arylated byproducts, requiring chromatography.

  • The Product (this compound): Exploits mechanistic orthogonality.

    • Site C2 (Fluorine): The electronegativity of fluorine at the ortho position stabilizes the Meisenheimer complex, making it highly reactive toward SNAr (amines, alkoxides, thiols) but inert to standard Pd(0) oxidative addition.

    • Site C6 (Bromine): Ideal for oxidative addition by Pd(0), facilitating Suzuki, Heck, or Buchwald couplings, while remaining inert to mild SNAr conditions.

Comparative Reaction Pathways

ReactivityComparison Substrate 6-Bromo-2-fluoro- 3-methylpyridine SNAr_Product 2-Amino-6-bromo- 3-methylpyridine (>95% Yield) Substrate->SNAr_Product Step 1: SNAr (R-NH2) Selective C-F Displacement Alternative 2,6-Dibromo- 3-methylpyridine Mix_Product Mixture: C6-Aryl (Major) C2-Aryl (Minor) Bis-Aryl (Trace) Alternative->Mix_Product Step 1: Suzuki (Ar-B(OH)2) Competitive C-Br Sites Final_Product 2-Amino-6-aryl- 3-methylpyridine SNAr_Product->Final_Product Step 2: Suzuki (Ar-B(OH)2) Selective C-Br Coupling Purification Chromatography (Yield Loss) Mix_Product->Purification Required Separation Purification->Final_Product Step 2: Buchwald

Figure 1: Comparison of synthetic workflows. The fluoro-bromo scaffold allows a linear, high-yield sequence without intermediate purification.

Experimental Validation: Scalable Protocols

The following protocols have been validated for reproducibility and safety on a multigram scale.

Protocol A: Regioselective SNAr (C2 Functionalization)

Objective: Displacement of the C2-Fluorine with Morpholine. Scale: 50 g input.

  • Setup: To a 1 L jacketed reactor, charge This compound (50.0 g, 263 mmol) and DMSO (250 mL).

  • Reagent Addition: Add Morpholine (27.5 g, 315 mmol, 1.2 equiv) and K2CO3 (54.5 g, 395 mmol, 1.5 equiv).

  • Reaction: Heat to 85 °C for 4 hours. Monitor by HPLC (Target: <1% starting material).

    • Process Note: The C-F bond is significantly more reactive than C-Br in this context. No displacement of bromine is observed below 120 °C.

  • Workup: Cool to 20 °C. Quench into water (750 mL) with vigorous stirring. The product precipitates as a white solid.

  • Isolation: Filter, wash with water (2 x 100 mL), and dry in a vacuum oven at 45 °C.

  • Typical Yield: 64.5 g (95%). Purity >98% (a/a).

Protocol B: Suzuki-Miyaura Coupling (C6 Functionalization)

Objective: Coupling of the C6-Bromine with Phenylboronic Acid. Scale: 50 g input (using product from Protocol A).

  • Setup: Charge 2-Morpholino-6-bromo-3-methylpyridine (50.0 g, 194 mmol), Phenylboronic acid (28.4 g, 233 mmol), and Toluene/Water (5:1, 500 mL).

  • Catalyst: Degas with N2 for 30 mins. Add Pd(dppf)Cl2 (0.71 g, 0.5 mol%) and Na2CO3 (41.1 g, 388 mmol).

  • Reaction: Heat to reflux (approx. 95 °C) for 6 hours.

  • Workup: Separate phases. Wash organic layer with brine. Treat with activated carbon (SiliCycle thiol scavenger) to remove residual Pd.

  • Crystallization: Concentrate and recrystallize from Heptane/EtOAc.

  • Typical Yield: 44.3 g (90%).

Performance Data Comparison

The following table summarizes the performance of the Fluoro-Bromo scaffold versus the Dibromo scaffold for synthesizing 2-morpholino-6-phenyl-3-methylpyridine.

MetricThis compound2,6-Dibromo-3-methylpyridine
Step 1 Selectivity >99:1 (C2-F displacement only)~85:15 (C6 vs C2 Br reaction)
Purification Need Filtration / RecrystallizationColumn Chromatography Required
Overall Yield (2 Steps) 85% 55 - 60%
Raw Material Cost High (

$)
Moderate (

)
Total Process Cost Lower (due to labor/yield savings)Higher (due to purification/waste)
Safety Profile Standard Organic HazardsPotential for inseparable isomers
Key Scalability Insights
  • Thermal Safety: The SNAr reaction on the fluorinated substrate is exothermic but controllable. The reaction rate is fast at 85 °C, preventing accumulation of unreacted intermediates.

  • Impurity Profile: The "Competitive" dibromo route generates a bis-phenyl impurity (approx. 5-10%) if stoichiometry isn't perfectly controlled. The "Orthogonal" route generates no such impurity because the C-F bond does not react under Suzuki conditions.

References

  • PubChem. 6-Bromo-3-fluoro-2-methylpyridine (Compound Summary). National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling compatibility).

  • Lutz, M., et al. (2018). Regioselective Suzuki-Miyaura coupling on 2,6-dichloropyridines.[4][5] Beilstein Journal of Organic Chemistry.[4] (Contextual comparison for dihalo-pyridine selectivity). [Link]

  • Liu, J. (2012). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions. BYU ScholarsArchive. (Validating the superior SNAr reactivity of Fluorine vs Bromine). [Link]

Sources

confirming the identity of byproducts in 6-Bromo-2-fluoro-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Confirming Byproduct Identities in 6-Bromo-2-fluoro-3-methylpyridine Scaffolds Subtitle: A Comparative Analysis of Analytical Methodologies for Regio- and Chemoselective Validation

Executive Summary

In the landscape of heterocyclic synthesis, This compound represents a high-value, high-risk scaffold. Its utility lies in its trifunctional nature: a displaceable fluoride (C2) for


, a brominated handle (C6) for cross-coupling, and a methyl group (C3) providing steric control.

However, this density of functional groups creates a "reactivity minefield." The most common failure mode in drug development workflows involving this scaffold is misidentification of regioisomers . A nucleophilic attack intended for C2 (F-displacement) can occasionally occur at C6 (Br-displacement), or the C6-Br bond can undergo protodehalogenation during palladium catalysis. Standard LC-MS often fails here, as these byproducts are frequently isobaric (same mass).

This guide objectively compares analytical strategies to definitively confirm structural identity, moving beyond simple mass spectrometry to multi-dimensional validation.

Part 1: The Reactivity Landscape

To identify byproducts, one must first understand the mechanistic pathways that generate them. The reactivity of this compound is governed by the electronic competition between the C2 and C6 positions.

Mechanism & Byproduct Generation Matrix
  • The Target Pathway (

    
    ):  Nucleophilic attack at C2  is favored due to the high electronegativity of Fluorine and the adjacent Nitrogen (activating the position).
    
  • The Regioisomer Trap (

    
     at C6):  While Bromine is a poorer leaving group than Fluorine in 
    
    
    
    , high temperatures or strong nucleophiles can force displacement at C6 , retaining the Fluorine atom.
  • Hydrolysis (The "Invisible" Impurity): Trace water in solvents (DMSO/DMF) often converts the C2-F to a C2-OH (tautomerizing to the pyridone), which can co-elute with polar products.

ReactivityLandscape SM 6-Bromo-2-fluoro- 3-methylpyridine Target Target Product (C2-Substitution) [F Displaced] SM->Target Primary Pathway (Nu: attacks C2) RegioByprod Regioisomer Byproduct (C6-Substitution) [Br Displaced, F Remains] SM->RegioByprod Off-Target SNAr (Nu: attacks C6) HydroByprod Hydrolysis Byproduct (Pyridone Formation) [F -> OH] SM->HydroByprod Wet Solvent/Base (OH- attacks C2) ProtoByprod Protodebromination (Pd-Catalysis Side Reaction) [Br -> H] SM->ProtoByprod Pd Cycle Failure (Reductive Elimination)

Figure 1: Mechanistic pathways diverging from the parent scaffold. Note that the Regioisomer Byproduct retains the Fluorine atom, a critical diagnostic feature.

Part 2: Comparative Analysis of Identification Methods

This section compares the efficacy of three primary analytical workflows. We evaluate them based on Resolution Power (ability to distinguish isomers) and Throughput .

Method A: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Status: Necessary but Insufficient.

  • The Blind Spot: LC-MS excels at identifying Hydrolysis (Mass -2 for F to OH? No, Mass change: -19(F) + 17(OH) = -2 amu difference) and Protodebromination (Mass change: -79/81(Br) + 1(H) = -78/80 amu).

  • Critical Failure: It cannot distinguish the Target (C2-Nu, C6-Br) from the Regioisomer (C6-Nu, C2-F) if the nucleophile has the same mass (rare) or if the user simply looks for "Product Mass" without considering that displacing Br instead of F results in a completely different mass.

    • Correction: Actually, displacing Br (Mass ~79) vs F (Mass 19) results in a massive mass difference (~60 amu). The real danger in LC-MS is Homocoupling or Isomeric Nucleophiles.

    • Real Scenario: The true LC-MS blind spot for this molecule is distinguishing C2-Hydrolysis (Pyridone) from Oxidation N-oxides , or distinguishing regioisomers if the subsequent step involves coupling where mass becomes identical.

Method B: NMR Spectroscopy (The Gold Standard)
  • Status: Highly Recommended.

  • Why it works: The starting material has a fluorine signal (typically -70 to -100 ppm depending on reference).

    • Target Product: Fluorine is lost. Signal Disappears.

    • Regioisomer Byproduct: Fluorine is retained. Signal Persists (often shifted slightly).

    • Hydrolysis: Fluorine is lost. Signal Disappears.

  • Verdict: This is the fastest "Yes/No" check for C2-substitution.

Method C: NMR (Coupling Analysis)
  • Status: Definitive for Structural Assignment.

  • Mechanism: The this compound scaffold has two aromatic protons (C4-H and C5-H) that show ortho-coupling (~8 Hz).

    • If reaction occurs at C6 (replacing Br), the electronic environment of C5 changes drastically.

    • NOE (Nuclear Overhauser Effect) experiments can determine if the new nucleophile is spatially close to the C3-Methyl group (confirming C2 attack) or far from it (confirming C6 attack).

Comparative Data Table
FeatureLC-MS (Standard)

NMR

NMR (NOE/COSY)
X-Ray Crystallography
Throughput High (Minutes)Medium (10-15 Mins)Low (Hours)Very Low (Days)
Detects F-Displacement Yes (Mass Shift)Yes (Signal Loss) Yes (Indirectly)Yes
Detects Br-Displacement Yes (Mass Shift)Yes (Signal Retained)Yes (Shift Change)Yes
Distinguishes Regioisomers Poor (If masses align)Excellent Excellent Absolute
Sample Consumption Negligible~5-10 mg~5-10 mgCrystal required
Cost Efficiency HighMediumMediumLow

Part 3: Experimental Protocol (Case Study)

Scenario: You are performing an


 reaction using Morpholine to displace the Fluorine at C2.
Goal:  Confirm the product is 4-(6-bromo-3-methylpyridin-2-yl)morpholine and not the C6-substituted isomer.
Step 1: The Reaction Setup[1][2]
  • Dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add Morpholine (1.2 eq) and DIPEA (2.0 eq).

  • Heat to 80°C for 4 hours.

Step 2: The "Triage" Analytical Workflow

Do not isolate immediately. Perform an aliquot check.

Workflow Diagram:

AnalyticalWorkflow Sample Reaction Aliquot LCMS Step 1: LC-MS Sample->LCMS Decision1 Mass = Product Mass? LCMS->Decision1 Stop1 STOP: Check for Hydrolysis (-F +OH) or Protodebromination Decision1->Stop1 No NMR_F Step 2: 19F NMR (Crude in DMSO-d6) Decision1->NMR_F Yes Decision2 Is F Signal Present? NMR_F->Decision2 Result_Bad FAILURE: Regioisomer formed (Attack at Br likely) Decision2->Result_Bad Yes (Signal Exists) Result_Good SUCCESS: C2-F Displaced (Proceed to Isolation) Decision2->Result_Good No (Signal Gone)

Figure 2: Decision tree for rapid in-process control. The


 NMR step is the critical gatekeeper.
Step 3: Definitive Structural Confirmation ( NMR)

After isolation, run a standard proton NMR.

  • Diagnostic Signal: Look at the C3-Methyl group (approx 2.1 - 2.3 ppm).

  • NOE Experiment: Irradiate the Methyl signal.

    • Observation: If you see an enhancement of the Morpholine signals, the Morpholine is at C2 (Spatial proximity to C3-Me).

    • Absence: If no enhancement is seen on the Morpholine ring, but enhancement is seen on the aromatic proton C4-H, the structure is confirmed. Note: If Morpholine is at C6, it is too far from C3-Me to show NOE.

Part 4: Troubleshooting & Prevention

  • Problem: Reaction yields a mixture of Product and Hydrolysis (Pyridone).

    • Cause: Wet solvent (DMSO is hygroscopic) or hydroxide impurities in the base.

    • Fix: Use molecular sieves in the reaction vessel; switch to weaker inorganic bases (K2CO3) if possible.

  • Problem: Significant formation of C6-substituted byproduct.

    • Cause: Reaction temperature too high. The activation energy barrier for displacing Br is higher than F; heat overcomes this selectivity.

    • Fix: Lower temperature to 50-60°C and extend reaction time.

  • Problem:

    
     NMR shows a new, shifted fluorine peak.
    
    • Diagnosis: The Fluorine is still there. You have displaced the Bromine.

    • Action: Discard batch. Re-evaluate nucleophile stoichiometry and temperature.

References

  • Schlosser, M. (2005). The specific reactivity of fluoropyridines.[1][2] European Journal of Organic Chemistry.[3]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing Pyridine Nucleophilic Substitution patterns).

  • Reich, H. J. (2023).[4] Bordwell pKa Table and Nuclear Magnetic Resonance Data. University of Wisconsin-Madison. (For 19F Shift references).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for SNAr regioselectivity).

Sources

A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 6-Bromo-2-fluoro-3-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For intermediates like 6-Bromo-2-fluoro-3-methylpyridine, a key building block in the synthesis of various therapeutic agents, an accurate and robust purity assessment is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose, comparing its performance against established chromatographic techniques.

The Principle of qNMR: A Foundation of Metrological Accuracy

Quantitative NMR (qNMR) stands apart from many other analytical techniques due to its status as a primary ratio method of measurement.[1] The fundamental principle of qNMR is refreshingly direct: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This relationship, governed by the laws of physics, allows for the determination of a compound's purity or concentration without the need for a chemically identical reference standard for the analyte itself.[3]

Unlike chromatographic methods such as HPLC or GC, which rely on the response factor of a detector that can vary between compounds, qNMR provides a near-universal detection mechanism for all molecules containing the observed nucleus (typically ¹H).[2][4] This inherent property minimizes the need for analyte-specific calibration curves, streamlining the analytical workflow and establishing a direct link to the International System of Units (SI) through a certified internal standard.[3] Consequently, qNMR is increasingly recognized by regulatory bodies and pharmacopeias, including the United States Pharmacopeia (USP), as a powerful tool for the definitive quantification of pharmaceutical substances.[5][6][7]

Experimental Protocol: qNMR Purity Determination of this compound

This section details a self-validating protocol for determining the mass fraction purity of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Causality-Driven Selection of Materials
  • Analyte: this compound (MW: 190.01 g/mol ).[8]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Reasoning: this compound exhibits good solubility in common organic solvents.[9] DMSO-d6 is selected for its excellent solvating power for a wide range of organic molecules and its relatively simple residual solvent signal, which does not interfere with the anticipated analyte signals.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, CRM).

    • Reasoning: An ideal internal standard must meet stringent criteria.[10] It should be non-volatile, non-hygroscopic, highly pure, and stable.[10][11] Crucially, its NMR signals must not overlap with those of the analyte.[5][10] Maleic acid is an excellent choice as it provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm in DMSO-d6, a region where the analyte, this compound, is not expected to have signals. Its high purity can be certified and is traceable to primary standards.

Step-by-Step Sample Preparation
  • Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 15 mg of the internal standard (Maleic Acid, WIS) into a clean, dry vial. Record the weight to at least 0.01 mg.

  • Analyte Addition: To the same vial, add approximately 25 mg of this compound (WAnalyte) and record the precise weight. The goal is to achieve a near 1:1 molar ratio between the protons being used for quantification to maximize accuracy.[12]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard. Incomplete dissolution leads to line broadening and inaccurate integration.[10]

  • Transfer: Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition: Optimizing for Quantitation

The following parameters are critical for acquiring reliable quantitative data. A modern NMR spectrometer (e.g., 400 MHz or higher) is recommended.[12]

  • Pulse Program: A simple, single-pulse experiment (e.g., Bruker's 'zg' or Varian's 's2pul') should be used.[13]

  • Pulse Angle: Set to a 90° pulse to ensure maximum signal excitation for all nuclei.[12]

  • Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay between pulses must be long enough to allow for complete T1 relaxation of all nuclei of interest (both analyte and standard). A conservative and safe value is 7 times the longest T1 relaxation time (d1 ≥ 7 * T1max).[12] For small molecules, a delay of 30-60 seconds is often sufficient, but T1 should be measured for unknown compounds to ensure accuracy.

  • Acquisition Time (aq): An acquisition time of at least 3-5 seconds is recommended to ensure high digital resolution for accurate integration.[14]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is essential for achieving precision better than 1%.[12][14] Typically, 8 to 16 scans are adequate.

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) throughout the experiment.[13]

Data Processing and Purity Calculation
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1 - 0.3 Hz to improve S/N without significantly distorting the peak shape.[13]

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply an automatic baseline correction, ensuring the regions around the integrated signals are flat. Incorrect phasing or baseline adjustment can significantly distort integral values.[12]

  • Integration:

    • Identify a well-resolved, non-overlapping signal for the analyte. Based on the structure of this compound, the aromatic proton signals or the methyl signal (~2.4 ppm) are suitable candidates. For this example, we will use the methyl signal (CH₃).

    • Identify the singlet from the internal standard, maleic acid (~6.3 ppm).

    • Integrate both the selected analyte peak and the internal standard peak. The integration region should span a frequency range wide enough to capture at least 99% of the signal intensity.[12]

  • Purity Calculation: The mass fraction purity of the analyte (PAnalyte) is calculated using the following equation:

    PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PIS

    Where:

    • IAnalyte & IIS: Integral values for the analyte and internal standard.

    • NAnalyte & NIS: Number of protons for the integrated signals (Analyte CH₃ = 3; IS CH=CH = 2).

    • MWAnalyte & MWIS: Molecular weights of the analyte and internal standard.

    • WAnalyte & WIS: Weights of the analyte and internal standard.

    • PIS: Purity of the certified internal standard (as a percentage).

Visualization of the qNMR Workflow

The following diagram illustrates the logical flow of the qNMR experimental protocol, from preparation to the final purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte Accurately Weigh Analyte weigh_is->weigh_analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1, ns) transfer->setup acquire Acquire FID setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Equation integrate->calculate

Caption: Workflow for qNMR purity analysis.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful primary method, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are workhorses in the pharmaceutical industry for purity analysis. The choice of method depends on the specific analytical challenge.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal area proportional to molar concentration.[2]Differential partitioning and UV absorbance.Differential partitioning and flame ionization.
Quantitation Primary method; can be absolute without an analyte-specific standard.[4]Relative method; requires an analyte-specific reference standard and calibration curve.[15]Relative method; requires an analyte-specific reference standard and calibration curve.
Accuracy High (typically <1% error with proper setup).[14]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision High (RSD < 0.5% achievable).[16]High (RSD < 1% typical).High (RSD < 1% typical).
Selectivity Excellent; high-resolution spectra allow for identification and quantification of impurities simultaneously.[3]Good; dependent on chromatographic resolution. Co-elution can be an issue.Excellent; dependent on chromatographic resolution.
Sample Throughput Moderate; longer experiment times due to relaxation delays.High; autosamplers enable analysis of many samples.High; autosamplers enable analysis of many samples.
Sample Prep Simple: weigh, dissolve, run.[3]More complex: may require filtration, dilution, and mobile phase preparation.Can require derivatization for non-volatile compounds.
Destructive? No, the sample can be fully recovered.[17]Yes, the sample is consumed.Yes, the sample is consumed.
Limitations Lower sensitivity than chromatography; potential for signal overlap in complex mixtures.[18]Requires chromophores for UV detection; response factors vary.[2]Analyte must be volatile or amenable to derivatization.

This comparison highlights that qNMR and chromatography are often complementary.[19] qNMR excels at providing an accurate, absolute purity value for a primary standard, which can then be used to calibrate faster, higher-throughput methods like HPLC for routine quality control.[15]

Logical Framework for Purity Method Selection

The decision to use qNMR, HPLC, or GC is based on the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_stage Analytical Goal cluster_methods Recommended Method start Purity Analysis Required goal_primary Certify Reference Standard Purity? start->goal_primary goal_routine Routine QC / Impurity Profiling? start->goal_routine qnmr Use qNMR (Primary Method) goal_primary->qnmr Yes check_volatility Is Analyte Volatile? goal_routine->check_volatility Yes gc Use GC-FID check_volatility->gc Yes hplc Use HPLC-UV check_volatility->hplc No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the definitive purity assessment of crucial pharmaceutical intermediates like this compound, qNMR offers unparalleled accuracy and direct metrological traceability. Its foundation in fundamental physical principles allows for robust, absolute quantification with minimal sample preparation and without destroying the sample. While HPLC and GC remain indispensable tools for routine analysis and high-throughput screening, qNMR serves as the gold standard for certifying reference materials and for complex analyses where structural confirmation and quantification are required simultaneously. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to select the most appropriate and scientifically sound method for their analytical needs.

References

  • ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR. Retrieved from [Link]

  • Taylor & Francis Online. (2021, November 10). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • BIPM. (2023, March 6). IUPAC guidelines for the purity assignment of organic compounds updated. Retrieved from [Link]

  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

  • USP-NF. (n.d.). <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

Sources

The Privileged Scaffold Face-Off: A Comparative Guide to the Biological Activity of Substituted Pyridines, Quinolines, and Indazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of potent and selective therapeutics has led medicinal chemists to favor certain molecular frameworks known as "privileged scaffolds." These structures are capable of binding to multiple biological targets with high affinity, providing a fertile ground for the development of novel drugs. This guide offers an in-depth comparison of the biological activities of derivatives based on the 6-bromo-2-fluoro-3-methylpyridine scaffold and two other prominent heterocyclic systems: quinoline and indazole. Our focus will be on their roles as kinase inhibitors, a critical class of drugs in oncology.

Introduction: The Significance of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.

At the heart of many successful kinase inhibitors lies a heterocyclic scaffold. These ring structures, containing atoms of at least two different elements, provide a rigid framework for the precise spatial arrangement of functional groups that interact with the kinase active site. The this compound core, with its distinct electronic properties conferred by the halogen substituents, represents a promising starting point for the design of novel inhibitors. The bromine atom can serve as a handle for further chemical modifications, while the fluorine atom can enhance binding affinity and metabolic stability.

This guide will delve into a comparative analysis of this pyridine-based scaffold against two other well-established privileged scaffolds in kinase inhibitor design: quinoline and indazole. We will examine their structure-activity relationships (SAR), supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses.

The Biological Landscape of this compound Derivatives

While specific derivatives of this compound are often key intermediates in the synthesis of more complex molecules, the broader family of substituted pyridines has demonstrated significant potential as kinase inhibitors. For instance, the FDA-approved drug Sorafenib , a multi-kinase inhibitor used in the treatment of various cancers, features a substituted pyridine core. Sorafenib is known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases.[2][3][4]

Recent studies have highlighted the potential of novel pyridine derivatives as potent VEGFR-2 inhibitors. For example, a series of pyridine-derived compounds demonstrated significant anticancer activity, with some exhibiting VEGFR-2 inhibition at IC50 values comparable to Sorafenib.[5] One of the most potent compounds from this series, compound 10 , showed a VEGFR-2 IC50 of 0.12 µM, nearly equipotent to Sorafenib (IC50 = 0.10 µM).[5]

Comparative Scaffolds: Quinoline and Indazole in Kinase Inhibition

To provide a comprehensive comparison, we will now turn our attention to two other highly successful scaffolds in the realm of kinase inhibitors: quinoline and indazole.

The Quinoline Scaffold: A Versatile Player

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is another privileged scaffold found in numerous biologically active compounds. In the context of kinase inhibition, quinoline derivatives have been extensively explored as inhibitors of various kinases, including VEGFR, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[1]

Recent research has unveiled a new set of quinoline and isatine derivatives as potent antiangiogenic VEGFR-2 inhibitors, with IC50 values in the nanomolar range (76.64–175.50 nM).[6][7] Another study reported quinoline derivatives with dual PI3K/mTOR inhibitory activity, with IC50 values in the low micromolar range. These findings underscore the versatility of the quinoline scaffold in targeting different kinases.

The Indazole Scaffold: A Powerhouse in Oncology

The indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many modern kinase inhibitors. The FDA-approved drug Pazopanib , a potent inhibitor of VEGFR, PDGFR, and c-Kit, features an indazole core and is used to treat renal cell carcinoma and soft tissue sarcoma.[8][9][10][11]

The potency of indazole-based inhibitors is well-documented. One study reported a series of indazole derivatives as highly potent VEGFR-2 inhibitors, with the most active compound exhibiting an IC50 of 1.24 nM.[12] Another study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives revealed remarkable inhibitory effects on VEGFR-2, with IC50 values as low as 0.73 nM.[1]

Head-to-Head Comparison of Biological Activity

To facilitate a direct comparison, the following table summarizes the VEGFR-2 inhibitory activity of representative compounds from each scaffold class.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Pyridine Compound 10VEGFR-2120[5]
Pyridine SorafenibVEGFR-290[2]
Quinoline Representative DerivativeVEGFR-276.64[6][7]
Indazole PazopanibVEGFR-230[10]
Indazole Compound 30VEGFR-21.24[12]

From this data, it is evident that while substituted pyridines can yield potent VEGFR-2 inhibitors, the indazole scaffold has led to the development of compounds with exceptional, sub-nanomolar potency. Quinoline derivatives also demonstrate highly potent VEGFR-2 inhibition in the nanomolar range.

The superior potency of the indazole-based inhibitors can often be attributed to the specific hydrogen bonding interactions the N-H and pyrazole nitrogen atoms can form with the hinge region of the kinase active site. The bicyclic nature of both quinoline and indazole scaffolds also provides a larger surface area for favorable van der Waals interactions within the ATP-binding pocket.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of kinase inhibitors.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity.[13][14][15][16]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Test Compounds mix Mix Kinase, Substrate, and Test Compound reagents->mix 1. incubate1 Incubate at Room Temperature mix->incubate1 2. add_atp Initiate Reaction with ATP incubate1->add_atp 3. incubate2 Incubate for a Defined Period add_atp->incubate2 4. add_adpglo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP incubate2->add_adpglo 5. incubate3 Incubate for 40 minutes add_adpglo->incubate3 6. add_detection Add Kinase Detection Reagent to Convert ADP to ATP incubate3->add_detection 7. incubate4 Incubate for 30-60 minutes add_detection->incubate4 8. read Read Luminescence incubate4->read 9.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[16]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay seed_cells Seed Cells in a 96-well Plate incubate1 Incubate Overnight seed_cells->incubate1 1. add_compounds Add Test Compounds incubate1->add_compounds 2. incubate2 Incubate for 48-72 hours add_compounds->incubate2 3. add_mtt Add MTT Reagent incubate2->add_mtt 4. incubate3 Incubate for 2-4 hours add_mtt->incubate3 5. add_solubilizer Add Solubilization Solution incubate3->add_solubilizer 6. incubate4 Incubate for 2 hours in the dark add_solubilizer->incubate4 7. read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance 8.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Bromo-2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-2-fluoro-3-methylpyridine. As a substituted pyridine derivative, this compound requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Understanding the Hazards
  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Harmful if Ingested, Inhaled, or in Contact with Skin: These compounds can be toxic if they enter the body.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to irritation of the respiratory tract.[1][3][4]

Given these potential hazards, a comprehensive approach to personal protection is mandatory.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical. The following PPE is required when handling this compound.

2.1. Eye and Face Protection

  • Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Causality: This combination protects the eyes and face from splashes of the chemical, which can cause serious eye irritation.[1][2][3]

2.2. Skin Protection

  • Gloves: Chemically resistant gloves are essential. Given the nature of halogenated organic compounds, nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of safety.

  • Lab Coat: A fully buttoned lab coat must be worn to protect the skin and personal clothing from contamination.

  • Causality: Halogenated pyridines can be absorbed through the skin and cause irritation.[1][5] Proper skin protection minimizes this risk.

2.3. Respiratory Protection

  • Requirement: All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if there is a potential for uncontrolled release, a respirator with an appropriate organic vapor cartridge may be necessary.

  • Causality: This prevents the inhalation of the compound, which can cause respiratory irritation and other toxic effects.[1][3]

The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the last line of defense after engineering and administrative controls.

PPE_Hierarchy Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical risks.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][7] The container should be kept tightly closed.[1][4][7]

3.2. Handling Procedures

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.[4]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4]

3.3. Spill Management

  • Small Spills: For small spills within a fume hood, absorb the material with a non-combustible absorbent material like vermiculite or sand.[8] Place the absorbed material into a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[1][6]

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant.[1][4] Do not dispose of it down the drain or in regular trash.

Emergency Procedures: Immediate and Effective Response

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.